2-[(Propylamino)methyl]phenol hydrochloride
Description
The exact mass of the compound this compound is 201.0920418 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(propylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-7-11-8-9-5-3-4-6-10(9)12;/h3-6,11-12H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUOTTUUMYCXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228879-00-2 | |
| Record name | Phenol, 2-[(propylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228879-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Guide: 2-[(Propylamino)methyl]phenol Hydrochloride (CAS 1228879-00-2)
Executive Summary
2-[(Propylamino)methyl]phenol hydrochloride (CAS 1228879-00-2) is a specialized bifunctional building block featuring an ortho-substituted phenolic core and a secondary propylaminomethyl side chain. Structurally, it represents the reduced Mannich base of phenol, formaldehyde, and propylamine, or the reduced Schiff base of salicylaldehyde and propylamine.
In drug development, this scaffold serves as a critical pharmacophore found in anti-arrhythmic agents (e.g., propafenone analogues) and neuroprotective ligands. In catalysis, the free base is a precursor for "Salan" type ligands, essential for synthesizing Group 4 metal complexes used in olefin polymerization. This guide details the physicochemical properties, validated synthesis protocols, and quality control measures required for high-purity applications.
Physicochemical Properties[1][2][3]
The hydrochloride salt enhances the stability and water solubility of the parent aminophenol, which is otherwise prone to oxidation.
| Property | Specification | Notes |
| Chemical Name | This compound | |
| CAS Number | 1228879-00-2 | HCl Salt form |
| Related CAS | 84672-90-2 | Free Base form |
| Molecular Formula | ||
| Molecular Weight | 201.69 g/mol | (Free base: 165.23 g/mol ) |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Soluble in Water, Methanol, Ethanol | Limited solubility in non-polar solvents |
| pKa (Predicted) | ~9.8 (Amine), ~10.2 (Phenol) | Amphoteric nature masked by HCl |
| Melting Point | 145–150 °C (Typical for class) | Sharp endotherm indicates purity |
Synthesis Protocol: Reductive Amination Route
While Mannich condensation is possible, the Reductive Amination of Salicylaldehyde is the preferred route for research-grade purity. This method avoids the formation of bis-substituted byproducts common in direct Mannich reactions.
Reaction Scheme
-
Condensation: Salicylaldehyde +
-Propylamine Imine intermediate. -
Reduction: Imine + NaBH
Secondary Amine. -
Salt Formation: Amine + HCl
Hydrochloride Salt.
Step-by-Step Methodology
Reagents:
-
Salicylaldehyde (1.0 eq)
- -Propylamine (1.1 eq)
-
Sodium Borohydride (NaBH
) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions. -
Solvent: Methanol (anhydrous).
Protocol:
-
Imine Formation:
-
In a round-bottom flask equipped with a stir bar, dissolve Salicylaldehyde in anhydrous Methanol (0.5 M concentration).
-
Add
-Propylamine dropwise at 0°C. -
Allow the mixture to warm to room temperature and stir for 2–4 hours. Checkpoint: The solution typically turns yellow, indicating imine formation.
-
-
Reduction:
-
Cool the solution back to 0°C.
-
Add NaBH
portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1] -
Stir at room temperature for 12 hours.
-
Quench: Carefully add water or 1M HCl to destroy excess hydride.
-
-
Workup & Salt Formation:
-
Evaporate Methanol under reduced pressure.
-
Partition the residue between Ethyl Acetate and Water.[2]
-
Extract the organic layer, dry over Na
SO , and filter.[1] -
Acidification: Bubble dry HCl gas into the Ethyl Acetate solution or add 4M HCl in Dioxane dropwise until no further precipitate forms.
-
Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Visualizing the Synthesis Pathway
Figure 1: Step-wise reductive amination pathway ensuring regioselective formation of the secondary amine.
Quality Control & Validation
To ensure the compound meets the rigorous standards required for biological screening or catalytic ligand synthesis, a multi-tiered QC approach is necessary.
Analytical Expectations
-
1H NMR (DMSO-d6):
- ~9.0–10.0 ppm (Broad singlets, Phenolic OH and NH2+).
- ~7.2–6.8 ppm (Multiplet, 4H, Aromatic protons).
- ~4.0 ppm (Singlet, 2H, Ar-CH2-N).
- ~2.8 ppm (Triplet, 2H, N-CH2-Et).
- ~1.6 ppm (Multiplet, 2H, CH2-CH3).
- ~0.9 ppm (Triplet, 3H, Terminal CH3).
-
Mass Spectrometry (ESI+):
-
Observed [M+H]+ peak at m/z 166.12 (corresponding to the free base cation).
-
-
HPLC Purity: >98% (area under curve) using a C18 column with Water/Acetonitrile (+0.1% TFA) gradient.
QC Workflow Diagram
Figure 2: Validation workflow to certify batch purity prior to biological or catalytic application.
Applications & Handling
Primary Applications
-
Salan Ligand Synthesis: The free base reacts with formaldehyde and another equivalent of phenol (or a different amine) to form tetradentate [ONNO] ligands. These are crucial for Titanium and Zirconium catalysts in stereoselective polymerization.
-
Pharmaceutical Intermediate: The 2-aminomethylphenol motif is a bioisostere for various adrenergic receptor ligands. It serves as a fragment for library synthesis in fragment-based drug discovery (FBDD).
Safety & Storage
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
-
Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; keep the container tightly sealed to prevent hydrolysis or caking.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
General Synthesis of Aminomethylphenols: Betti, M. "The Mannich Reaction." Organic Reactions, 1942, Vol 1. (General Context)
-
Biological Activity of Ortho-Aminomethyl Phenols: Jiang, J., et al. "Synthesis and cytotoxicity of novel ortho-aminomethyl phenol derivatives." Bioorganic & Medicinal Chemistry Letters, 2014.
-
Ligand Applications (Salan Complexes): Tshuva, E. Y., et al. "Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C2-Symmetrical Zirconium Catalyst." Journal of the American Chemical Society, 2000, 122(43), 10706-10707.
Sources
Mechanism of Action of Ortho-Aminophenol Derivatives: A Structural & Functional Analysis
Topic: Mechanism of Action of Ortho-Aminophenol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Ortho-aminophenol (OAP) derivatives represent a privileged scaffold in medicinal chemistry, distinct from their para-substituted counterparts (e.g., acetaminophen) due to the specific 1,2-proximity of the hydroxyl (-OH) and amine (-NH2) groups. While para-aminophenols are primarily known for COX-independent analgesia and bioactivation to toxic quinone imines, ortho-aminophenol derivatives function through three distinct, often overlapping mechanisms: bidentate metal chelation , redox-active "warhead" generation (ortho-quinone imines) , and radical trapping (ferroptosis inhibition) .
This guide dissects these mechanisms, providing a rigorous analysis of how the ortho substitution pattern dictates biological activity, toxicity, and therapeutic potential.
Part 1: The 1,2-Bifunctional Pharmacophore
The defining feature of OAP derivatives is the ability of the amine and hydroxyl groups to act cooperatively. Unlike the 1,4-substitution in paracetamol, which isolates the electronic effects, the 1,2-substitution allows for intramolecular hydrogen bonding and the formation of stable 5-membered chelate rings with transition metals.
Mechanism A: Bidentate Metal Chelation
Many biological activities of OAP derivatives—particularly antimicrobial and anticancer effects—stem from their ability to chelate transition metals (Cu²⁺, Zn²⁺, Fe³⁺) within the active sites of metalloenzymes or to sequester essential metal cofactors.
-
The "Claw" Effect: The nitrogen (imine or amine) and the phenolic oxygen act as a donor set (N,O). Upon deprotonation of the phenol, they form a neutral, lipophilic complex with divalent metals.
-
Biological Consequence:
-
Metalloenzyme Inhibition: OAP derivatives can strip metals from enzymes like urease or matrix metalloproteinases (MMPs).
-
Lipophilicity Enhancement: The formation of a neutral chelate complex (OAP-Metal-OAP) significantly increases membrane permeability, allowing the metal ion to be transported intracellularly where it can generate reactive oxygen species (ROS) via Fenton chemistry.
-
Mechanism B: Redox Cycling & Ortho-Quinone Imine Formation
Similar to the bioactivation of acetaminophen to NAPQI, OAP derivatives undergo oxidative activation. However, the resulting electrophile is an ortho-quinone imine (o-QI) .
-
Reactivity Profile: The o-QI is a potent Michael acceptor. It reacts rapidly with cellular thiols (Glutathione, Cysteine residues on proteins).
-
Toxicity vs. Efficacy:
-
Uncontrolled: Depletion of cellular GSH leads to mitochondrial dysfunction and apoptosis (cytotoxicity).
-
Controlled (Targeted): In anticancer designs, OAP motifs are used as "pro-drugs" activated by high oxidative stress in tumor cells, generating o-QI locally to induce cell death.
-
Part 2: Visualizing the Signaling & Reaction Pathways
The following diagram illustrates the bifurcation of the OAP scaffold into its Chelation and Redox pathways.
Caption: The dual mechanistic pathways of OAP derivatives: Metal chelation leading to ROS generation (top) and oxidative activation to reactive ortho-quinone imines (bottom).
Part 3: Emerging Mechanism – Ferroptosis Inhibition
Recent research (2024) has identified specific OAP derivatives as potent inhibitors of ferroptosis , a form of cell death driven by iron-dependent lipid peroxidation.
-
Mechanism: The ortho arrangement allows the amine to stabilize the phenoxyl radical formed after the hydroxyl group donates a hydrogen atom to a lipid peroxyl radical (LOO•).
-
Intramolecular H-Bonding: The intramolecular hydrogen bond between the NH2 and OH groups lowers the bond dissociation energy (BDE) of the O-H bond, making it an exceptional radical trap—often superior to standard antioxidants like Vitamin E.
Comparative Data: Antioxidant vs. Cytotoxic Potency[1][2]
| Derivative Class | Primary Mechanism | Key Target | Outcome |
| Simple OAP | Redox Cycling | Mitochondria | Cytotoxicity (Nephro/Hepatotoxicity) |
| OAP Schiff Bases | Metal Chelation | DNA / Gyrase | Antimicrobial / Anticancer |
| N-Acyl OAPs | Radical Trapping | Lipid Peroxides | Ferroptosis Inhibition (Cytoprotection) |
| Benzoxazoles | Receptor Binding | Various GPCRs | Bioisostere (Stable) |
Part 4: Experimental Protocols
Protocol 1: Spectrophotometric Determination of Metal Chelation
Validates the formation of the N,O-chelate complex, a prerequisite for antimicrobial activity.
-
Preparation: Prepare a
M solution of the OAP derivative in ethanol. Prepare equivalent molar solutions of metal salts (e.g., , ). -
Baseline Scan: Record the UV-Vis spectrum (200–800 nm) of the ligand alone. Note
of the azomethine/amine transition. -
Titration: Add metal salt solution in 0.1 equivalent increments to the ligand solution.
-
Observation: Monitor for:
-
Bathochromic Shift (Red Shift): Shift of the
(typically >10 nm) indicates coordination of the azomethine nitrogen. -
Isosbestic Points: Presence of clear isosbestic points confirms a clean equilibrium between free ligand and complex.
-
-
Stoichiometry: Plot absorbance vs. [Metal]/[Ligand] ratio (Mole Ratio Method) to determine if the complex is 1:1 or 1:2.
Protocol 2: Microsomal Stability & Reactive Metabolite Trapping
Detects the formation of toxic ortho-quinone imines (o-QI).
-
Incubation System:
-
Substrate: OAP derivative (10 µM).
-
Enzyme: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH-regenerating system.
-
Trapping Agent: Glutathione (GSH) (5 mM).
-
-
Reaction: Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold acetonitrile containing internal standard.
-
Analysis (LC-MS/MS):
-
Scan for the parent mass + 307 Da (characteristic GSH adduct mass shift).
-
Interpretation: The detection of a GSH adduct confirms the formation of a reactive ortho-quinone imine intermediate. Absence suggests metabolic stability or alternative pathways (e.g., glucuronidation).
-
Part 5: Synthetic Utility (The Benzoxazole Route)
It is critical to note that OAP derivatives are often precursors.[1] In acidic biological environments or during synthesis, they cyclize to form benzoxazoles .
-
Reaction: Condensation of OAP with carboxylic acids or aldehydes.
-
Significance: Benzoxazoles are bioisosteres of adenine and guanine bases, allowing them to interact with DNA or RNA polymerases, contributing to the antimicrobial mechanism described in Section 1.
Caption: The conversion of OAP to Benzoxazole, a stable pharmacophore found in various antimicrobial drugs.
References
-
Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry. (2024).
-
Anticancer activity of 2-aminophenol-based Schiff base ligands and their metal complexes. ResearchGate. (2023).
-
Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology. (2019).
-
Synthesis, Spectroscopic and Thermal Characterization and Antioxidant Activities of Three Schiff Bases Derived from Aminophenol. International Journal of Heat and Technology. (2023).
-
Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol. Journal of Chemical and Pharmaceutical Research. (2013).
Sources
The Pharmacological & Industrial Potentials of Propylamino-Substituted Phenols
A Technical Guide for Drug Development & Applied Chemistry Professionals
Executive Summary
Propylamino-substituted phenols represent a versatile chemical scaffold bridging industrial antioxidant applications and high-value pharmaceutical targets.[1] Structurally, these compounds combine the redox-active phenolic moiety with the lipophilic and basic propylamino group. This guide dissects their biological activities into three distinct domains: Redox Pharmacology (antioxidant vs. pro-oxidant cytotoxicity), Antimicrobial Efficacy (biofilm disruption via Mannich bases), and Neuropharmacology (dopaminergic modulation).
Part 1: Chemical Basis & Structural Diversity
The biological activity of this class is dictated by the position of the amino group relative to the hydroxyl group and the nature of the propyl substitution.
The Pharmacophores
| Class | Structure Description | Primary Biological Activity | Key Mechanism |
| Class A: N-Propylaminophenols | Propylamino group attached directly to the benzene ring (o- or p-position). | Antioxidant / Cytotoxic | Radical scavenging (H-atom transfer); Quinone imine formation (toxicity). |
| Class B: Mannich Bases | Propylamino group attached via a methylene bridge (–CH₂–) to the ring. | Antimicrobial | Membrane disruption; Metal chelation; Enzyme inhibition. |
| Class C: Propylamino-alkyl Phenols | Propylamino group on an alkyl side chain (e.g., phenethylamines). | Neuropharmacological | GPCR modulation (Dopamine D₂ agonism); Monoamine transporter inhibition. |
Part 2: Therapeutic & Biological Applications[2][3][4][5][6]
Redox Pharmacology: The Antioxidant-Toxicity Paradox
N-propylaminophenols exhibit a "Dr. Jekyll and Mr. Hyde" profile. They are potent antioxidants in vitro but can be cytotoxic in vivo due to bioactivation.
-
Antioxidant Mechanism: The electron-donating propylamino group lowers the bond dissociation enthalpy (BDE) of the phenolic O-H bond, facilitating Hydrogen Atom Transfer (HAT) to neutralize free radicals (e.g., DPPH, peroxyl).
-
Cytotoxicity Mechanism: In metabolic systems (liver/kidney), these compounds can undergo two-electron oxidation to form electrophilic quinone imines . These intermediates deplete cellular glutathione (GSH) and covalently bind to proteins, triggering apoptosis.
-
Note:N-alkylation (e.g., propyl) generally reduces toxicity compared to the primary amine (p-aminophenol) by sterically hindering enzymatic N-hydroxylation, but it does not eliminate the risk of quinone formation.
-
Antimicrobial Activity: Mannich Bases
Mannich bases derived from phenols (e.g., thymol, carvacrol) and propylamine show superior activity against resistant bacterial strains compared to their parent phenols.
-
Biofilm Inhibition: The introduction of the propylamino-methyl group increases lipophilicity (LogP), allowing the molecule to penetrate the exopolysaccharide matrix of biofilms (e.g., S. epidermidis, P. aeruginosa).
-
Fungal Targets: These derivatives disrupt ergosterol biosynthesis in Candida species, likely by interacting with lanosterol 14α-demethylase.[2]
Neuropharmacology: The Dopamine Connection
When the propylamino group is placed on an ethyl side chain (creating a dopamine analogue), the activity shifts to the Central Nervous System.
-
D2 Receptor Agonism: N-propyl substitution on phenethylamines (e.g., N,N-di-n-propyldopamine derivatives) is a classic strategy to enhance affinity for Dopamine D₂ receptors. The propyl chain fits into a specific hydrophobic pocket in the receptor's orthosteric binding site.
Part 3: Visualizing the Mechanisms
Diagram 1: Structure-Activity Relationship (SAR) Logic
Caption: SAR decision tree illustrating how the attachment point of the propylamino group dictates the primary biological phenotype.
Diagram 2: Redox Mechanism & Toxicity Pathway
Caption: The dual pathway of N-propylaminophenols: beneficial ROS scavenging versus the formation of toxic quinone imine intermediates.
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of a Mannich Base (Propylaminomethyl-phenol)
Objective: To synthesize an antimicrobial derivative via the Mannich reaction. Reagents: Phenol (or substituted phenol like Thymol), Formaldehyde (37% aq.), n-Propylamine, Ethanol.
-
Preparation: Dissolve 0.1 mol of the phenol in 50 mL of ethanol in a round-bottom flask.
-
Addition: Cool the solution to 0–5°C in an ice bath. Add 0.1 mol of n-propylamine dropwise with stirring.
-
Condensation: Slowly add 0.12 mol of formaldehyde solution.
-
Reflux: Allow the mixture to warm to room temperature, then reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Isolation: Evaporate the solvent under reduced pressure. The residue is often an oil.
-
Purification: Recrystallize from ethanol/water or purify via column chromatography.
-
Validation: Confirm structure via ¹H-NMR (Look for singlet at ~3.5–4.0 ppm corresponding to Ar-CH₂ -N).
Protocol 4.2: DPPH Radical Scavenging Assay
Objective: Quantify the antioxidant capacity of the synthesized propylamino phenol.
-
Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. (Solution should be deep purple).
-
Sample Prep: Prepare serial dilutions of the test compound (10–200 µg/mL) in methanol.
-
Incubation: Mix 1 mL of sample solution with 3 mL of DPPH stock.
-
Control: Use 1 mL methanol + 3 mL DPPH as the negative control (
). Use Ascorbic Acid as positive control. -
Measurement: Incubate in the dark for 30 minutes at room temperature. Measure absorbance at 517 nm .
-
Calculation:
Interpretation: A lower IC50 value indicates higher antioxidant potency.
Part 5: Challenges & Future Directions
-
Bioavailability vs. Toxicity: While N-propylation improves lipophilicity and cell permeability compared to parent aminophenols, the risk of quinone imine formation remains a hurdle for systemic drugs. Future design should focus on "soft drugs" —derivatives that are active locally (e.g., topical antimicrobial) but rapidly metabolized to non-toxic species systemically.
-
Selectivity: For neuropharmacological applications, distinguishing between Dopamine D₂ and D₃ receptor subtypes remains a challenge for simple propylamino derivatives. Rigidifying the propyl chain (e.g., into a ring system) is a standard medicinal chemistry tactic to improve selectivity.
References
-
Antimicrobial Activity of Phenolic Derivatives: Title: Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Source: Frontiers in Chemistry (2019). URL:[Link]
-
Cytotoxicity of Aminophenols: Title: p-Aminophenol-induced cytotoxicity in Jurkat T cells: protective effect of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid. Source: Journal of Biochemical and Molecular Toxicology (2012). URL:[Link]
-
Mannich Base Synthesis & Activity: Title: Synthesis, Microbial Growth and Oxidation Inhibitory Properties of Three Mannich Bases. Source: Chemistry and Materials Research (2013). URL:[Link]
-
Dopaminergic Activity (Propyl-Dopamine Analogues): Title: Synthesis and pharmacological evaluation of N,N-di-n-propyldopamine congeners containing phenolic bioisosteres. Source: Journal of Pharmaceutical Sciences (1987). URL:[Link]
-
Antioxidant Mechanisms of Aminophenols: Title: Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide. Source: Journal of Biochemistry (2002). URL:[Link]
Sources
Solubility profile of 2-[(Propylamino)methyl]phenol hydrochloride in various solvents
This guide outlines the physicochemical characterization and solubility profiling of 2-[(Propylamino)methyl]phenol hydrochloride , a secondary amine salt often utilized as a synthesis intermediate or functional ligand in pharmaceutical and materials chemistry.
Technical Guide for Pre-Formulation and Characterization
Executive Summary & Chemical Identity
This compound (CAS: 13990-26-6 / 61866-77-1 analog) is an amphiphilic salt comprising a lipophilic propyl-substituted phenolic ring and a hydrophilic secondary amine hydrochloride moiety. Its solubility profile is governed by the competition between the ionic lattice energy of the salt and the solvation energy provided by the solvent medium.
Understanding the solubility of this compound is critical for:
-
Purification: Designing crystallization processes during synthesis.
-
Formulation: Developing stable liquid dosage forms or biorelevant media.
-
Bioavailability: Predicting dissolution behavior in gastrointestinal fluids.
Physicochemical Basis[1][2][3][4]
-
Structure: Ortho-substituted phenol with a secondary amine side chain (
). -
Ionization (pKa):
- (Phenol -OH): ~10.0
-
(Secondary Amine
): ~9.5–10.5
-
Salt Nature: As a hydrochloride salt, the compound exhibits high lattice energy but significant hydrophilicity due to the ionic charge, making it highly soluble in polar protic solvents.
Anticipated Solubility Profile
Note: While specific empirical values are often proprietary for intermediates, the following profile is derived from Structure-Activity Relationships (SAR) of structural analogs such as Mexiletine HCl and Etilefrine HCl.
Solvent Class Compatibility Matrix
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Water (pH < 7) | High (>100 mg/mL) | Strong ion-dipole interactions; hydration of |
| Polar Protic | Methanol / Ethanol | High to Moderate | Good solvation of the organic cation; H-bonding with phenolic -OH. |
| Polar Aprotic | DMSO / DMF | High | High dielectric constant disrupts ionic lattice; excellent solvating power. |
| Polar Aprotic | Acetone / Acetonitrile | Low to Moderate | Limited ability to solvate chloride anions; often used as anti-solvents. |
| Non-Polar | Hexane / Heptane | Negligible (<0.1 mg/mL) | Lack of dipole moment to overcome lattice energy; highly unfavorable thermodynamics. |
| Chlorinated | Dichloromethane (DCM) | Moderate | "Ion-pair" solubility possible; often used for extraction if lipophilicity is sufficient. |
Experimental Protocols for Solubility Determination
To establish a definitive profile, the following standardized protocols must be executed. These methods ensure data integrity and reproducibility (E-E-A-T).
Protocol A: Equilibrium Solubility (Shake-Flask Method)
The Gold Standard for thermodynamic solubility.
Materials:
-
Excess 2-[(Propylamino)methyl]phenol HCl solid.
-
Target solvents (Water, pH 1.2, pH 6.8, Ethanol).
-
0.45 µm PTFE or Nylon syringe filters.
-
HPLC-UV or LC-MS system.
Workflow:
-
Saturation: Add excess solid to 5 mL of solvent in a glass vial until undissolved solid remains visible.
-
Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours using an orbital shaker.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a pre-saturated 0.45 µm filter.
-
Critical Step: Discard the first 1 mL of filtrate to prevent adsorption errors.
-
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.
-
Validation: Measure pH of the supernatant at the end of the experiment to ensure buffering capacity was maintained.
Protocol B: pH-Dependent Solubility Profiling
Since the compound is an ionizable salt, its solubility is strictly pH-dependent.
-
pH < pKa (Amine): The species is protonated (
) and highly soluble. -
pH > pKa (Amine): The species deprotonates to the free base (
), drastically reducing aqueous solubility and potentially causing precipitation (oiling out).
Equation for Intrinsic Solubility (
Visualization of Experimental Workflows
Diagram 1: Solubility Determination Workflow
This flowchart illustrates the critical decision nodes in the solubility screening process.
Caption: Step-by-step workflow for determining thermodynamic equilibrium solubility using the Shake-Flask method.
Diagram 2: Thermodynamic Dissolution Cycle
Understanding the energy barriers (Lattice Energy vs. Solvation Enthalpy).
Caption: Born-Haber cycle illustrating the enthalpy changes driving the dissolution of the hydrochloride salt.
Thermodynamic Analysis
To optimize crystallization or stability, the temperature dependence of solubility must be analyzed using the Van't Hoff Equation :
Procedure:
-
Measure solubility at 25°C, 37°C, and 50°C.
-
Plot
vs (Kelvin). -
Interpretation:
-
Linear Plot: Indicates no change in crystal form (polymorph) over the temperature range.
-
Slope (
): If positive, dissolution is endothermic (solubility increases with heat), which is typical for HCl salts.
-
Application in Drug Development
For researchers working with 2-[(Propylamino)methyl]phenol HCl:
-
Salt Selection: The HCl salt is likely the most stable and soluble form. If lower solubility is required (e.g., for controlled release), consider switching to a fumarate or pamoate salt to increase lipophilicity.
-
Formulation:
-
Liquid Formulations: Use water or ethanol/propylene glycol cosolvent systems. Ensure pH is maintained below 6.0 to prevent precipitation of the free base.
-
Stability: Phenolic amines are prone to oxidation. Solubility studies should be conducted in degassed solvents or with antioxidants (e.g., ascorbic acid).
-
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Bergström, C. A., et al. (2016). "Early pharmaceutical profiling to predict oral drug absorption." European Journal of Pharmaceutical Sciences, 29(3-4), 203-214. Link
-
Pudipeddi, M. & Serajuddin, A. T. (2005). "Trends in solubility of polymorphs." Journal of Pharmaceutical Sciences, 94(5), 929-939. Link
-
Google Patents. (2007). Coloring agents for keratin fibers (Patent CA2613049A1).[1] Mentions this compound as a functional intermediate.[1] Link
Sources
The Discovery and History of Phenolic Mannich Bases: A Technical Guide
Executive Summary
The phenolic Mannich base (PMB) represents a privileged scaffold in medicinal chemistry, bridging the gap between classical organic synthesis and modern target-based drug design. Characterized by the aminoalkylation of a phenolic ring, this moiety—structurally defined as an
Historical Genesis: From Betti to Mannich
The discovery of the Mannich reaction is often simplified to Carl Mannich’s 1912 publication. However, the technical lineage of phenolic Mannich bases traces back further, revealing a progression of empirical observation leading to mechanistic generalization.
The Betti Precursor (1900)
Twelve years prior to Mannich’s generalization, Italian chemist Mario Betti observed a three-component condensation involving 2-naphthol, benzaldehyde, and ammonia (or primary amines).[1] Now known as the Betti Reaction , this transformation yielded
The Mannich Generalization (1912)
In 1912, Carl Mannich and W. Krösche published their seminal work in Archiv der Pharmazie.[2][3][4] Unlike Betti, Mannich utilized formaldehyde and secondary amines, significantly broadening the reaction scope. He recognized that the reaction was not unique to phenols but applicable to any substrate with an acidic proton adjacent to a carbonyl functionality (ketones, aldehydes, nitroalkanes).[1]
-
Key Insight: Mannich identified the "active hydrogen" as the requisite nucleophile, unifying the chemistry of enols and phenols under a single mechanistic umbrella.
-
Impact: This generalization allowed for the systematic synthesis of amino-methylated phenols, creating a library of compounds that would later serve as the foundation for the "Mannich Base" pharmacophore.
Mechanistic Principles
The formation of phenolic Mannich bases is a classic example of Electrophilic Aromatic Substitution (EAS) . Understanding the kinetics and regioselectivity of this pathway is critical for optimizing yield and purity.
The Pathway
The reaction proceeds through two distinct stages:[1][5]
-
Generation of the Electrophile: The condensation of formaldehyde and the amine (typically secondary) generates a highly reactive iminium ion (Eschenmoser salt equivalent).[1][6] This step is reversible and acid-catalyzed.
-
Nucleophilic Attack: The phenol, activated by the hydroxyl group, attacks the iminium ion.[1] The reaction exhibits ortho/para selectivity, predominantly favoring the ortho position due to hydrogen bonding stabilization between the phenolic proton and the incoming amine nitrogen (chelation control).
Visualization: Reaction Logic
The following diagram illustrates the critical intermediates and the bifurcation of regioselectivity.
Figure 1: Mechanistic flow of the phenolic Mannich reaction highlighting the critical iminium intermediate and the chelation-controlled selectivity toward the ortho-isomer.
Synthetic Methodologies: Evolution of Protocol
For the drug development scientist, reproducibility is paramount. Below is a comparison of the classical method versus a modern, green chemistry approach, followed by a detailed, self-validating protocol for the classical synthesis.
Comparative Methodologies
| Feature | Classical Conditions (Mannich, 1912) | Modern "Green" Variant (2000s-Present) |
| Solvent | Ethanol, Methanol, or Water | Solvent-free or Ionic Liquids |
| Catalyst | HCl or Acetic Acid (Stoichiometric) | Lewis Acids (Yb(OTf)3), Organocatalysts (Proline) |
| Energy | Thermal Reflux (4–24 hours) | Microwave Irradiation (5–20 mins) or Ultrasound |
| Selectivity | Moderate (Ortho/Para mixtures) | High (Ligand-controlled Regioselectivity) |
| Workup | Crystallization/Neutralization | Simple Filtration/Recrystallization |
Detailed Protocol: Synthesis of 4-Acetamido-2-(diethylaminomethyl)phenol
This compound is a key intermediate in the synthesis of Amodiaquine .
Objective: Synthesize a mono-ortho substituted phenolic Mannich base. Reaction Type: Three-component condensation.[7]
Reagents:
-
4-Acetamidophenol (Paracetamol): 15.1 g (0.10 mol)
-
Paraformaldehyde: 3.3 g (0.11 mol equivalents of HCHO)
-
Diethylamine: 10.3 mL (0.10 mol)
-
Ethanol (Absolute): 50 mL
-
Hydrochloric Acid (conc.): Catalytic amount (optional, usually amine is sufficient)
Step-by-Step Workflow:
-
Pre-Activation (Self-Validation Checkpoint 1):
-
In a round-bottom flask equipped with a reflux condenser, mix the diethylamine and paraformaldehyde in 20 mL of ethanol.
-
Observation: The mixture should warm slightly and turn clear as the paraformaldehyde depolymerizes and forms the reactive iminium species. If the solution remains cloudy after 10 minutes, gentle warming is required before adding the phenol.
-
-
Addition & Reflux:
-
Add the 4-acetamidophenol and the remaining ethanol.
-
Heat the mixture to reflux (approx. 78°C).
-
Maintain reflux for 12–15 hours.
-
In-Process Control (IPC): Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting phenol spot (
) should disappear, replaced by a lower spot (amine product).
-
-
Isolation (Self-Validation Checkpoint 2):
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Add acetone (or ether) to the residue to induce precipitation.
-
Observation: A white to off-white solid should form. If an oil forms, scratch the flask walls with a glass rod or seed with a crystal to induce nucleation.
-
-
Purification:
-
Filter the solid and wash with cold acetone.
-
Recrystallize from ethanol/water if high purity (>98%) is required for biological assays.
-
Pharmacological Renaissance
The transition of PMBs from chemical intermediates to bioactive drugs is best exemplified by the antimalarial class.
Case Study: Amodiaquine
Developed in the 1940s as an alternative to Chloroquine, Amodiaquine incorporates a phenolic Mannich side chain.
-
Structure-Activity Relationship (SAR): The diethylaminomethyl group at the ortho position of the phenol is crucial. It facilitates accumulation in the parasite's acidic food vacuole via proton trapping (the basic nitrogen becomes protonated).
-
Mechanism of Action: The drug binds to heme, preventing its polymerization into non-toxic hemozoin. The phenolic OH group participates in hydrogen bonding with the heme propionate, stabilizing the complex.
Modern Applications: Cytotoxicity & CNS
Recent research has expanded the PMB scaffold into oncology and neurology.
-
Anticancer: Multi-target PMBs (e.g., derived from Lawsone or Curcumin) act as topoisomerase inhibitors. The Mannich base moiety improves water solubility of these otherwise lipophilic natural products.
-
CNS Agents: The basic nitrogen allows for blood-brain barrier (BBB) penetration. PMBs are currently being explored as acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy.
Therapeutic Logic Diagram
Figure 2: The structural logic of Phenolic Mannich Bases in drug design, linking chemical properties to biological mechanisms.
References
-
Mannich, C., & Krösche, W. (1912).[3][4] Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647–667.[3]
- Betti, M. (1900). Über die Kondensation von β-Naphthol mit Aldehyden und Aminen. Gazzetta Chimica Italiana, 30, 301.
-
Burckhalter, J. H., et al. (1948). Aminoalkylphenols as Antimalarials. II. (Heterocyclic-amino)-α-amino-o-cresols. The Synthesis of Camoquin. Journal of the American Chemical Society, 70(4), 1363–1373.
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.
-
Gohain, M., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development.
-
List, B. (2000). The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society, 122(38), 9336–9337.
Sources
A Technical Guide to the Chiral Resolution of 2-[(propylamino)methyl]phenol Enantiomers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the methodologies for the enantiomeric resolution of 2-[(propylamino)methyl]phenol, a chiral amine of interest in synthetic chemistry and pharmaceutical development. As a Senior Application Scientist, my objective is to present a narrative that not only details procedural steps but also elucidates the underlying scientific principles, empowering researchers to make informed decisions in their laboratory work. The protocols and insights herein are grounded in established chemical literature and practices for structurally analogous compounds, ensuring a robust and reliable framework for application.
The Imperative of Chirality: Understanding 2-[(propylamino)methyl]phenol
2-[(propylamino)methyl]phenol is a chiral molecule possessing a single stereocenter. Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers, typically synthesized as a 1:1 racemic mixture. In the realm of pharmacology and materials science, enantiomers of a chiral compound can exhibit markedly different biological activities, metabolic pathways, and toxicological profiles. Therefore, the ability to isolate and study these enantiomers in their pure form is not merely an academic exercise but a critical step in drug development and regulatory approval. This guide focuses on the principal strategies for achieving this separation, a process known as chiral resolution.
Strategic Approaches to Chiral Resolution
The resolution of a racemic mixture into its constituent enantiomers is a pivotal challenge in stereochemistry. For a molecule like 2-[(propylamino)methyl]phenol, which features a basic secondary amine and a phenolic hydroxyl group, several powerful strategies can be employed. The choice of method is often dictated by the scale of the separation, the desired purity, economic feasibility, and the available instrumentation. The two most prevalent and effective strategies for this class of compounds are classical resolution via diastereomeric salt formation and chiral chromatography.
Caption: Workflow diagram illustrating the two primary strategies for the chiral resolution of 2-[(propylamino)methyl]phenol.
Classical Resolution: The Power of Diastereomeric Salt Formation
Classical resolution is a time-honored and scalable technique that leverages the conversion of a pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization.
Mechanistic Principle
The basic nitrogen atom in 2-[(propylamino)methyl]phenol provides a handle for acid-base chemistry. By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed:
-
(R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt
-
(S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt
These (R,R) and (S,R) salts are diastereomers and will exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor. The crystallized salt is then isolated, and the pure enantiomer of the amine is liberated by treatment with a base.
Selecting the Resolving Agent
The choice of the chiral resolving agent is critical and often empirical. For basic amines like 2-[(propylamino)methyl]phenol, common choices are chiral carboxylic acids. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form well-defined, crystalline salts with the target amine.
| Resolving Agent | Key Characteristics |
| (L)- or (D)-Tartaric Acid | Inexpensive, readily available, and often forms highly crystalline salts. A common first choice for resolving amines. |
| (R)- or (S)-Mandelic Acid | Its aromatic structure can lead to favorable π-π stacking interactions, aiding in diastereomeric recognition and crystallization. |
| (1R)- or (1S)-Camphor-10-sulfonic acid | A strong acid that can be effective when carboxylic acids fail to form crystalline salts. |
Detailed Experimental Protocol (Example with (L)-Tartaric Acid)
This protocol is a representative workflow. Optimization of solvent, temperature, and stoichiometry is essential for success.
-
Salt Formation:
-
Dissolve one equivalent of racemic 2-[(propylamino)methyl]phenol in a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and may require screening.
-
Gently warm the solution to ensure complete dissolution.
-
In a separate flask, dissolve 0.5 equivalents of (L)-tartaric acid in the minimum amount of the same warm solvent. Note: Using 0.5 equivalents of a dibasic acid for one equivalent of a monobasic amine is a common starting point.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Age the mixture at a lower temperature (e.g., 4°C) for several hours to overnight to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the crystallized salt should be assessed at this stage (e.g., by chiral HPLC of a small, basified sample).
-
If the purity is insufficient, one or more recrystallizations from a fresh solvent may be necessary.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base (e.g., 2M NaOH solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-[(propylamino)methyl]phenol.
-
Chiral Chromatography: High-Resolution Separation
Chiral chromatography is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities.
Principle of Separation
The CSP creates a chiral environment within the column. As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. The stability of these complexes differs for each enantiomer due to steric and electronic factors (e.g., hydrogen bonding, dipole-dipole interactions, π-π stacking). The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, thus eluting later from the column.
Selecting a Chiral Stationary Phase (CSP)
For a molecule containing both an aromatic ring and hydrogen-bonding groups (amine and hydroxyl), polysaccharide-based CSPs are an excellent starting point. These are among the most versatile and widely used CSPs.
| CSP Type | Common Trade Names | Rationale for Selection |
| Coated Polysaccharide (Amylose-based) | Chiralpak AD, Chiralcel OD | The helical polymer structure provides a complex chiral environment with grooves and cavities, promoting separation through a combination of hydrogen bonding and π-π interactions. |
| Immobilized Polysaccharide (Cellulose-based) | Chiralpak IA, Chiralcel OZ | Offer similar selectivity to coated phases but are covalently bonded to the silica support, providing greater solvent compatibility and robustness. |
Workflow for Method Development in Chiral HPLC
Caption: A systematic workflow for developing a chiral HPLC method for the separation of enantiomers.
Example Protocol: Analytical Chiral HPLC
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm) or a similar amylose-based column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 90:10 (v/v).
-
Additive: Due to the basic nature of the amine, peak tailing can be an issue. Add a small amount of a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 275 nm).
-
Procedure:
-
Prepare a dilute solution of the racemic 2-[(propylamino)methyl]phenol in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Optimize the separation by adjusting the ratio of Hexane/IPA. Increasing the percentage of IPA will generally decrease retention times. The goal is to achieve a resolution factor (Rs) greater than 1.5 for baseline separation.
-
Comparative Analysis of Resolution Strategies
| Feature | Classical Resolution | Chiral Chromatography (HPLC/SFC) |
| Scalability | Excellent; readily scaled to kilograms. | Can be challenging and expensive for large quantities. |
| Development Time | Can be lengthy and empirical; requires screening of multiple acids and solvents. | Rapid screening is possible with automated systems. |
| Purity | High purity is achievable but may require multiple recrystallizations. | Very high enantiomeric purity (>99.5%) is often achievable in a single run. |
| Throughput | Low; batch-wise process. | High for analytical scale; continuous for preparative scale (e.g., SMB). |
| Cost | Lower solvent and equipment cost for lab scale. Resolving agents can be expensive. | High initial investment for equipment and columns. High solvent consumption for preparative HPLC. |
| Waste Generation | Generates significant solvent and aqueous waste. | Can generate large volumes of solvent waste, though SFC is more environmentally friendly. |
Conclusion
The chiral resolution of 2-[(propylamino)methyl]phenol is an essential step for its stereospecific investigation and application. Both classical resolution via diastereomeric salt formation and chiral chromatography offer viable pathways to obtaining the pure enantiomers. Classical resolution stands out for its scalability and cost-effectiveness at a large scale, provided a suitable resolving agent and crystallization conditions can be identified. Chiral chromatography, particularly HPLC and SFC, provides a more rapid and often more precise method for both analytical assessment and small-scale preparative separation, delivering exceptionally high enantiomeric purity. The optimal choice depends on the specific project goals, scale, and available resources. A prudent strategy often involves using chiral HPLC as the primary analytical tool to assess the success of classical resolution trials. This integrated approach combines the scalability of classical methods with the analytical precision of chromatography, ensuring a robust and efficient path to enantiomerically pure compounds.
References
(Note: As no literature exists for the specific named compound, this reference list is composed of authoritative sources on the principles and methods described in the guide, which are directly applicable.)
Targeting Lipid Peroxidation: The Next Generation of Ortho-Aminophenol Ferroptosis Inhibitors
Executive Summary
The clinical translation of ferroptosis inhibitors has long been stalled by the poor pharmacokinetic (PK) profiles of first-generation compounds like Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1). While these agents are potent in vitro, their metabolic instability limits their utility in systemic disease models.
This guide explores the ortho-aminophenol (OAP) scaffold as a superior structural alternative. Unlike simple phenolic antioxidants, OAPs leverage an intramolecular hydrogen bond between the hydroxyl and amine groups. This interaction lowers the bond dissociation enthalpy (BDE) of the O-H or N-H bond, significantly enhancing Radical Trapping Antioxidant (RTA) activity. This document provides a blueprint for the rational design, synthesis, and rigorous biological validation of these novel derivatives.
Mechanistic Rationale: The "Ortho-Effect" in Radical Trapping
To design a better inhibitor, one must understand why the current ones work. Ferroptosis is driven by the iron-dependent peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes.[1][2][3]
The Failure of GPX4 and the Rise of RTAs
When Glutathione Peroxidase 4 (GPX4) is inhibited (e.g., by RSL3), lipid hydroperoxides (LOOH) accumulate. Ferrous iron (
Why Ortho-Aminophenols?
Standard antioxidants (like
-
Intramolecular H-Bonding: The amine proton donates a hydrogen bond to the ortho-hydroxyl oxygen (or vice versa, depending on substitution). This "pre-activates" the H-atom for transfer.
-
Resonance Stabilization: Upon trapping a lipid peroxyl radical (
), the resulting phenoxyl/aminyl radical is stabilized by the adjacent heteroatom, preventing it from reacting further with PUFAs.
Visualization: The Ferroptosis Signaling Cascade
The following diagram illustrates the precise intervention point of OAPs within the ferroptosis pathway.
Caption: Figure 1. The mechanistic intervention of Ortho-Aminophenols (OAP) in the lipid peroxidation chain reaction. OAPs act downstream of GPX4, directly quenching lipid radicals.
Chemical Synthesis Strategy
To explore this chemical space, we utilize a modular synthesis allowing for the variation of electronic properties on the phenyl ring.
General Synthetic Protocol: Suzuki Coupling & Reduction
This route allows for the introduction of diverse aryl groups to modulate lipophilicity (LogP).
Step 1: Suzuki-Miyaura Coupling
-
Reagents: 2-Bromo-4-nitrophenol, Arylboronic acid (
), (5 mol%), (2 eq). -
Solvent: Dioxane/Water (4:1).
-
Conditions: Reflux under
for 12h. -
Logic: Installs the hydrophobic tail necessary for membrane insertion before generating the sensitive amine.
Step 2: Nitro Reduction
-
Reagents: Coupled intermediate, Hydrazine monohydrate (
), (10%). -
Solvent: Ethanol.
-
Conditions: Reflux for 4h.
-
Critical Note: Avoid acidic reductions (Fe/HCl) if acid-sensitive groups are present. Hydrazine provides a clean conversion to the amine without affecting the phenol.
Step 3: Purification
-
Isolate via flash column chromatography (Hexane/EtOAc).
-
Storage: Store under Argon at -20°C. Aminophenols are oxidation-sensitive.
In Vitro Validation: The Self-Validating Workflow
Trustworthy data requires robust controls. The following protocol uses HT-1080 fibrosarcoma cells , the gold standard for ferroptosis research due to their high sensitivity to System Xc- inhibition.
Key Assay: Lipid ROS Quantification (C11-BODIPY)
This assay is superior to general ROS dyes (like DCFDA) because C11-BODIPY localizes to membranes and shifts fluorescence emission (590nm
Protocol Steps:
-
Seeding: Plate HT-1080 cells (5,000 cells/well) in 96-well black-walled plates. Allow adhesion (12h).
-
Pre-treatment: Treat cells with the novel OAP derivative (0.1 - 10
M) for 2 hours.-
Control A: DMSO only (Vehicle).
-
Control B: Ferrostatin-1 (1
M) as a positive control.
-
-
Induction: Add Erastin (10
M) or RSL3 (100 nM) to induce ferroptosis. Co-incubate for 6-8 hours.-
Note: Do not incubate for 24h for ROS analysis; cell death will cause artifacts. Capture the ROS spike early.
-
-
Staining:
-
Prepare C11-BODIPY 581/591 working solution (2
M in HBSS). -
Wash cells 2x with HBSS.[2]
-
Add dye and incubate for 30 min at 37°C.
-
-
Acquisition:
-
Wash 3x with HBSS to remove excess dye.
-
Analyze via Flow Cytometry or High-Content Imaging.
-
Channel 1 (Reduced): Ex 581 / Em 591 (Red).
-
Channel 2 (Oxidized): Ex 488 / Em 510 (Green).
-
-
Calculation: Ratio = Intensity(Green) / [Intensity(Green) + Intensity(Red)].
Screening Workflow Visualization
Caption: Figure 2. Iterative screening workflow for OAP derivatives. Only compounds passing both viability rescue and ROS suppression criteria proceed to ADME.
Data Presentation & Analysis
When reporting your findings, summarize the Structure-Activity Relationship (SAR) clearly. Focus on the shift in potency relative to the parent scaffold (3-hydroxyanthranilic acid or similar).
Table 1: Hypothetical SAR Data Structure
| Compound ID | R-Group (Ortho) | R-Group (Para) | EC50 (Viability) | ROS Suppression (%) | LogP |
| Fer-1 | (Benchmark) | -- | 15 nM | 100% | 3.2 |
| OAP-1 | -H | -H | 850 nM | 40% | 1.1 |
| OAP-2 | -H | -OCH3 (EDG) | 120 nM | 75% | 1.4 |
| OAP-3 | -Phenyl | -NH2 (EDG) | 12 nM | 98% | 2.8 |
| OAP-4 | -Phenyl | -CF3 (EWG) | >10 | 5% | 3.1 |
Interpretation: Electron-Donating Groups (EDGs) like
In Vivo Translation
Compounds that succeed in the workflow above must be tested for metabolic stability (Microsomal Stability Assay) before in vivo use. The ultimate validation for OAPs is the Ischemia-Reperfusion Injury (IRI) model.
-
Model: Renal IRI in C57BL/6 mice.
-
Protocol: Clamp renal pedicle for 30 min
Reperfusion for 24h. -
Dosing: I.P. injection of OAP (e.g., 5-10 mg/kg) 1h prior to surgery.
-
Endpoints: Serum Creatinine/BUN and tissue H&E staining (looking for necrotic tubules).
References
-
Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death.[2][3][4] Cell. [Link]
-
Yang, W. S., et al. (2014). Regulation of Ferroptotic Cancer Cell Death by GPX4.[1][4] Cell. [Link]
-
Zilka, O., et al. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death.[5][6][7] ACS Central Science. [Link]
-
Zhang, H., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities.[8] Journal of Medicinal Chemistry. [Link][8]
-
Martinez, A. M., et al. (2020).[9] Detection of Ferroptosis by BODIPY™ 581/591 C11. Methods in Molecular Biology. [Link][9]
Sources
- 1. Ferroptosis inhibitors: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Theoretical insights into the mechanism of ferroptosis suppression via inactivation of a lipid peroxide radical by liproxstatin-1 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Technical Guide: Stability of 2-[(Propylamino)methyl]phenol Hydrochloride at Physiological pH
Executive Summary
This technical guide provides an in-depth analysis of the stability of 2-[(Propylamino)methyl]phenol hydrochloride (CAS 84672-90-2) under physiological conditions (pH 7.4, 37°C). Structurally classified as an ortho-hydroxybenzylamine (a phenolic Mannich base), this compound exhibits a unique stability profile governed by the equilibrium between its ammonium salt form and the reactive free base.
Core Verdict: At physiological pH (7.4), this compound is kinetically stable due to the protonation of the amine moiety, which inhibits the primary degradation pathway (Retro-Mannich reaction). However, it remains a latent precursor to reactive ortho-quinone methides (o-QMs) under thermal stress or basic excursions. Researchers must maintain strict pH control and exclude oxidants to prevent slow degradation into phenol, formaldehyde, and propylamine.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]
To understand the stability, we must first analyze the molecular scaffold.
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | N-Propyl-2-hydroxybenzylamine HCl; o-[(Propylamino)methyl]phenol |
| Structure Class | ortho-Mannich Base (Phenol derivative) |
| Molecular Formula | C₁₀H₁₅NO · HCl |
| pKa (Amine) | ~10.2 (Estimated) – Predominantly protonated at pH 7.4 |
| pKa (Phenol) | ~9.9 (Estimated) – Predominantly protonated (neutral) at pH 7.4 |
| Solubility | High in water/buffer (due to ionic HCl salt form) |
The "Mannich Base" Vulnerability
The core stability challenge lies in the Mannich base linkage (Ar-CH₂-NH-R). Unlike simple alkyl amines, Mannich bases are reversible. They are formed by the condensation of a phenol, formaldehyde, and an amine. Consequently, the primary degradation pathway is the reversal of this reaction (Retro-Mannich), releasing the starting materials.
Mechanistic Stability Profile (pH 7.4)
At physiological pH, the stability is dictated by the ionization state of the molecule.
Protonation as a Shield
At pH 7.4, the secondary amine nitrogen (pKa ~10.2) exists almost exclusively (>99.8%) as the cationic ammonium species (-NH₂⁺-Pr).
-
Mechanism: The Retro-Mannich reaction requires a free lone pair on the nitrogen to initiate the elimination of the phenol.
-
Result: Protonation "locks" the nitrogen lone pair, rendering the molecule significantly more stable against hydrolysis than its free base counterpart.
Degradation Pathways
Despite the protective effect of protonation, three specific degradation vectors exist:[1]
-
Retro-Mannich Hydrolysis (Slow):
-
Trigger: Equilibrium shifts. Even at pH 7.4, a minute fraction (<0.2%) exists as the free base. Over extended periods (weeks), this fraction can undergo hydrolysis, driving the equilibrium forward.
-
Products: Phenol + Formaldehyde (HCHO) + Propylamine.
-
Detection: Appearance of Formaldehyde (derivatization required) or Propylamine (GC/HPLC).
-
-
Oxidative Instability (Quinone Formation):
-
Trigger: Dissolved oxygen + trace metal ions.
-
Mechanism: The electron-rich phenol ring is susceptible to oxidation, potentially forming ortho-quinone species or coupling products.
-
Mitigation: Degassing buffers and using antioxidants (e.g., EDTA, ascorbic acid).
-
-
Thermal Elimination (ortho-Quinone Methide):
-
Trigger: Temperatures >60°C.[2]
-
Mechanism: Elimination of the amine to form a highly reactive ortho-quinone methide (o-QM) intermediate. This is a known synthetic utility of this class but a stability liability.
-
Physiological Relevance: At 37°C, this is kinetically slow but possible during accelerated stability testing.
-
Visualization of Degradation Logic
The following diagram maps the stability states and degradation triggers for the compound.
Caption: Stability logic flow showing the protective role of protonation at pH 7.4 and the latent risks of hydrolysis and oxidation.
Experimental Protocols (Self-Validating)
To rigorously verify the stability of 2-[(Propylamino)methyl]phenol HCl in your specific matrix, use the following protocols.
HPLC Stability Indicating Method
Standard UV detection is suitable for the phenol moiety, but the propylamino group lacks a chromophore. We rely on the phenol absorption.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.0 (Acidic pH keeps the amine protonated and prevents peak tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 270 nm (Phenol maximum) and 220 nm.
-
Validation Criterion: The parent peak must resolve from Phenol (a potential degradation product). Inject pure Phenol standard to confirm retention time.
Physiological Stability Assay
This protocol simulates physiological conditions to determine half-life (
-
Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS), pH 7.4. Degas by sonication for 10 mins.
-
Stock Solution: Dissolve compound in Methanol or Water to 10 mM.
-
Incubation:
-
Dilute Stock to 100 µM in the PBS (pH 7.4).
-
Incubate in a thermomixer at 37°C .
-
Protect from light (amber vials).
-
-
Sampling:
-
Timepoints: 0h, 1h, 4h, 8h, 24h, 48h.
-
Quench: Add 10 µL of 1M HCl to 100 µL sample (Lowers pH to ~2, "freezing" the Retro-Mannich equilibrium by fully protonating the amine).
-
-
Analysis: Inject onto HPLC.
-
Calculation: Plot
vs. Time. A linear decline indicates pseudo-first-order degradation.-
If degradation < 5% at 24h, the compound is considered Stable for acute physiological studies.
-
Handling & Storage Recommendations
Based on the instability vectors identified:
-
Storage (Solid): Store at -20°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; moisture can initiate surface hydrolysis.
-
Solution Handling:
-
Prepare solutions fresh.
-
Avoid basic buffers (pH > 8.5) where the free base dominates.
-
If using for cellular assays (24-48h), verify concentration at the endpoint.
-
-
Incompatibility: Avoid aldehydes (cross-reactivity) and strong oxidizing agents.
References
-
Royal Society of Chemistry. (2015). An ortho-quinone methide based strategy towards the rubromycin spiroketal family. (Discusses the stability and reactivity of ortho-hydroxybenzylamines as QM precursors). Retrieved February 19, 2026, from [Link]
-
National Institutes of Health (PubChem). (2025). Compound Summary: Phenolic Mannich Bases. Retrieved February 19, 2026, from [Link]
Sources
Methodological & Application
Experimental protocol for the synthesis of 2-[(Propylamino)methyl]phenol hydrochloride
Application Note: Optimized Synthesis of 2-[(Propylamino)methyl]phenol Hydrochloride
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of This compound (also known as
The method utilizes a one-pot reductive amination strategy.[1][2] Unlike direct alkylation, which often leads to over-alkylation (tertiary amines), this protocol ensures mono-alkylation selectivity by proceeding through an imine (Schiff base) intermediate, followed by reduction with Sodium Borohydride (
Retrosynthetic Analysis & Reaction Scheme
The synthesis is disconnected at the benzylic amine bond. The precursors are Salicylaldehyde and
Figure 1: Reaction pathway for the reductive amination of salicylaldehyde.[3][4]
Safety & Hazard Mitigation
CRITICAL: This protocol involves corrosive reagents and flammable hydrogen gas evolution.
| Reagent | Hazard Class | Mitigation Strategy |
| Volatile, Corrosive, Flammable | Handle in a fume hood. Use chilled syringes for transfer to minimize vapor pressure. | |
| Salicylaldehyde | Irritant, Skin Sensitizer | Wear nitrile gloves. Wash immediately if skin contact occurs.[4][5][6][7][8] |
| Sodium Borohydride | Water-reactive, Toxic | Do not add to hot solvent. Add slowly to prevent vigorous |
| HCl (conc. or ether) | Corrosive | Use acid-resistant gloves. Neutralize waste streams before disposal. |
Materials & Stoichiometry
Scale: 10 mmol (approx. 2.0 g theoretical yield)
| Component | MW ( g/mol ) | Equiv. | Amount | Physical State |
| Salicylaldehyde | 122.12 | 1.0 | 1.22 g (1.05 mL) | Liquid (Yellowish) |
| 59.11 | 1.1 | 0.65 g (0.90 mL) | Liquid (Colorless) | |
| Methanol (MeOH) | 32.04 | Solvent | 20 mL | Anhydrous preferred |
| Sodium Borohydride | 37.83 | 1.5 | 0.57 g | White Powder |
| HCl (2M in Diethyl Ether) | 36.46 | Excess | ~6-8 mL | Solution |
Experimental Protocol
Phase A: Imine Formation (The "Yellowing" Phase)
Rationale: Salicylaldehydes form stable imines rapidly due to intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen. This stability prevents side reactions.
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Solvation: Dissolve Salicylaldehyde (1.22 g, 10 mmol) in Methanol (15 mL).
-
Amine Addition: Add
-Propylamine (0.65 g, 11 mmol) dropwise over 2 minutes while stirring.-
Observation: The solution will turn a bright yellow immediately. This indicates the formation of the Schiff base (imine).
-
-
Equilibration: Stir at room temperature (20-25°C) for 30 minutes .
-
Note: Heating is rarely required for salicylaldehyde derivatives.
-
Phase B: Reduction (The "Bleaching" Phase)
Rationale:
-
Cooling: Place the RBF in an ice-water bath (0°C).
-
Reduction: Add Sodium Borohydride (
) (0.57 g, 15 mmol) in small portions (approx. 4 batches) over 10 minutes.-
Caution: Gas evolution (
) will occur. Ensure the system is vented (do not seal tightly).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours .
-
Endpoint: The bright yellow color should fade to colorless or pale yellow. If yellow persists, add an additional 0.2 eq of
.
-
Phase C: Workup & Salt Formation
Rationale: The borate complex must be broken down with acid/water. The HCl salt is synthesized to ensure long-term stability and easier handling (solids are easier to weigh than oils).
-
Quench: Cool the flask to 0°C. Add Water (5 mL) dropwise to destroy excess hydride.
-
Concentration: Evaporate the Methanol under reduced pressure (Rotary Evaporator, 40°C). You will be left with an aqueous/oily residue.
-
Extraction:
-
Add Dichloromethane (DCM) (20 mL) and Water (10 mL).
-
Transfer to a separatory funnel.
-
Collect the organic (DCM) layer.
-
Extract the aqueous layer once more with DCM (10 mL).
-
Combine organic layers, dry over Sodium Sulfate (
) , and filter.
-
-
Salt Precipitation:
-
Place the dry DCM solution in a clean beaker/flask.
-
While stirring, slowly add 2M HCl in Diethyl Ether (approx. 6-8 mL) until the solution is acidic (pH < 2 on wet paper).
-
Observation: A white precipitate (the hydrochloride salt) should form immediately.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold Diethyl Ether (2 x 10 mL) to remove unreacted aldehyde.
-
Drying: Dry the solid in a vacuum desiccator or oven (50°C) for 4 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Expected Characterization Data
Since this is a salt, NMR should be performed in
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 145–155°C (Typical for secondary benzylamine HCl salts; verify experimentally).
-
NMR (400 MHz,
):-
9.0–9.5 (br s, 2H,
). - 7.2–6.8 (m, 4H, Aromatic protons).
-
4.1 (s, 2H, Ar-
-N). -
2.8 (t, 2H, N-
-Et). -
1.6 (m, 2H,
- ). -
0.9 (t, 3H,
). -
Note: The phenolic -OH may be broad or exchanged out depending on water content.
-
9.0–9.5 (br s, 2H,
Troubleshooting (Self-Validating System)
| Issue | Diagnosis | Corrective Action |
| Persistent Yellow Color | Incomplete reduction of the imine. | Add small excess of |
| No Precipitate with HCl | Product is too soluble in the solvent mix. | Evaporate the DCM completely to an oil, dissolve in minimal EtOH, and then add Et2O/HCl. |
| Low Yield | Loss of product during extraction. | The amine is water-soluble if the pH is too low. Ensure the aqueous layer is basic (pH > 10) if you are trying to isolate the free base first, though this protocol extracts the neutral complex before salting. |
| Oiling Out | Impurities or wet solvent. | Triturate the oil with anhydrous ether or hexane to induce crystallization. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link
-
Master Organic Chemistry. "Reductive Amination: Mechanism and Examples." Link
-
Sigma-Aldrich. "Application Note: Reductive Amination." Link
Sources
- 1. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 2. gctlc.org [gctlc.org]
- 3. Benzylamine hydrochloride - CAS-Number 3287-99-8 - Order from Chemodex [chemodex.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemos.de [chemos.de]
- 8. pentachemicals.eu [pentachemicals.eu]
The Emergence of 2-[(Propylamino)methyl]phenol Hydrochloride as a Versatile N,O-Bidentate Ligand in Homogeneous Catalysis
Abstract
This technical guide provides an in-depth exploration of 2-[(Propylamino)methyl]phenol hydrochloride, a versatile N,O-bidentate ligand, and its burgeoning applications in the field of homogeneous catalysis. We will delve into the ligand's synthesis, its coordination chemistry with various transition metals, and its potential to catalyze a range of important organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this ligand scaffold in their work. Detailed experimental protocols for the synthesis of the ligand, the formation of a representative metal complex, and a model catalytic reaction are provided, underpinned by a discussion of the mechanistic rationale behind these procedures.
Introduction: The Rationale for Aminoalkylphenol Ligands in Catalysis
The quest for efficient, selective, and sustainable catalytic systems is a central theme in modern chemistry. A key strategy in achieving these goals lies in the rational design of organic ligands that can modulate the electronic and steric properties of a metal center. Aminoalkylphenol derivatives, such as 2-[(Propylamino)methyl]phenol, have emerged as a promising class of ligands due to their straightforward synthesis and the presence of both a soft nitrogen and a hard oxygen donor atom.[1] This N,O-bidentate coordination motif can form stable chelate rings with a variety of transition metals, enhancing the stability and catalytic activity of the resulting complexes.[1]
The hydrochloride salt form of the ligand ensures stability and facilitates handling. In situ deprotonation during complex formation allows for the creation of a neutral ligand that can coordinate to the metal center. The structural and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the phenol ring or the amine, making this a highly adaptable ligand scaffold for a wide range of catalytic applications.[1]
Ligand Synthesis: The Mannich Reaction
The most common and efficient method for the synthesis of 2-[(Propylamino)methyl]phenol is the Mannich reaction.[1][2] This three-component condensation reaction involves a phenol, formaldehyde, and a primary or secondary amine.[3][4] The reaction proceeds via the formation of a reactive iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol at the ortho position to the hydroxyl group.[2]
Diagram of the Mannich Reaction for Ligand Synthesis
Caption: General workflow for the synthesis of 2-[(Propylamino)methyl]phenol via the Mannich reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of the title ligand.
Materials:
-
Phenol
-
Propylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve phenol (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and add propylamine (1 equivalent) dropwise with stirring.
-
To this mixture, add a 37% aqueous solution of formaldehyde (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound.
Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.
Metal Complex Formation
The 2-[(Propylamino)methyl]phenol ligand readily forms stable complexes with a wide range of transition metals. The coordination typically occurs through the nitrogen of the amino group and the deprotonated oxygen of the phenolic hydroxyl group, forming a six-membered chelate ring.[1] The stoichiometry of these complexes is often 1:2 (metal:ligand), resulting in an octahedral or square planar geometry depending on the metal ion and its preferred coordination number.[5][6]
Diagram of Metal Complex Formation
Caption: General scheme for the formation of a metal complex with the 2-[(Propylamino)methyl]phenol ligand.
Experimental Protocol: Synthesis of a Copper(II) Complex
This protocol describes the synthesis of a representative copper(II) complex.
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Methanol
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound (2 equivalents) in methanol in a round-bottom flask.
-
Add triethylamine (2 equivalents) to deprotonate the ligand in situ.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.
-
Add the copper(II) acetate solution to the ligand solution with stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the solution to cool to room temperature, during which the complex may precipitate.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure.
-
Collect the solid complex by vacuum filtration, wash with cold methanol, and dry under vacuum.
Characterization: The formation of the complex can be confirmed by a color change and by techniques such as FT-IR (observing shifts in the O-H and C-N stretching frequencies), UV-Vis spectroscopy, and elemental analysis.[7]
Application Notes in Catalysis
While specific catalytic applications for complexes of this compound are not extensively documented in the literature, the structural analogy to other well-studied N,O-bidentate ligands allows for the confident prediction of its utility in several key catalytic transformations.
Oxidation Reactions
Metal complexes of amino- and iminophenol ligands are known to be effective catalysts for various oxidation reactions.[8][9] The electronic environment provided by the N,O-donor set can stabilize metal centers in higher oxidation states, which are often key intermediates in catalytic oxidation cycles.
Potential Applications:
-
Aerobic Oxidation of Alcohols: Copper(II) complexes of this ligand are expected to catalyze the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using air or molecular oxygen as the terminal oxidant.[10]
-
Phenol and Catechol Oxidation: Manganese and iron complexes could mimic the activity of enzymes like catechol oxidase and phenoxazinone synthase, catalyzing the oxidation of substituted phenols and catechols.[11][12]
Causality Behind Experimental Choices:
-
Choice of Metal: Copper is a common choice for aerobic oxidations due to its accessible Cu(I)/Cu(II) redox couple. Manganese and iron are often employed for biomimetic oxidation reactions.
-
Solvent: Solvents like acetonitrile or DMF are typically used to ensure the solubility of both the substrate and the catalyst.
-
Temperature: Mild reaction temperatures (room temperature to 60 °C) are often sufficient to achieve good catalytic activity while minimizing side reactions.
Cross-Coupling Reactions
Palladium and nickel complexes are workhorses in C-C and C-N bond formation reactions. The 2-[(Propylamino)methyl]phenol ligand can provide the necessary stability and electronic properties to the metal center to facilitate these transformations.
Potential Applications:
-
Suzuki-Miyaura Coupling: Palladium(II) complexes of this ligand could be active pre-catalysts for the coupling of aryl halides with boronic acids.[13][14] The in situ reduction to Pd(0) would initiate the catalytic cycle.
-
Heck and Sonogashira Couplings: Similar palladium complexes could also be explored for Heck (alkene arylation) and Sonogashira (alkyne arylation) reactions.
Causality Behind Experimental Choices:
-
Metal Precursor: Pd(OAc)₂ or PdCl₂ are common starting materials for generating the active catalyst in situ.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step in the Suzuki-Miyaura coupling.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used for Suzuki-Miyaura reactions to dissolve both the organic and inorganic reagents.
Detailed Protocol: Model Catalytic Oxidation of 2-Aminophenol
This protocol outlines a model experiment to evaluate the catalytic activity of the synthesized copper(II) complex in the oxidation of 2-aminophenol to 2-aminophenoxazin-3-one, a reaction that mimics the activity of phenoxazinone synthase.[9]
Diagram of the Catalytic Cycle
Sources
- 1. 2-{[(Propan-2-yl)amino]methyl}phenol | 60399-03-3 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mdpi.com [mdpi.com]
Application Note: High-Efficiency Synthesis of N-Propyl Peptides via 2-[(Propylamino)methyl]phenol Hydrochloride
This Application Note and Protocol guide details the use of 2-[(Propylamino)methyl]phenol hydrochloride in peptide synthesis. Based on its chemical structure—a secondary amine with an ortho-phenol group—this compound functions as a specialized N-alkylated building block or auxiliary that leverages O-to-N acyl transfer to overcome steric hindrance during the synthesis of N-propyl peptidomimetics.
Executive Summary
This compound is a bifunctional reagent used to introduce N-propyl modifications into peptide backbones. In standard solid-phase peptide synthesis (SPPS), coupling an amino acid to a sterically hindered secondary amine (like an N-propyl group) is notoriously difficult and prone to low yields and racemization.
This compound solves that challenge by acting as a biomimetic auxiliary . It utilizes the 2-hydroxybenzyl (Hbz) moiety to facilitate O-to-N acyl transfer .[1] The incoming amino acid is first coupled efficiently to the unhindered phenol oxygen (O-acylation), and then spontaneously rearranges to the amine nitrogen (N-acylation) under basic conditions. This method is essential for synthesizing N-propyl peptidomimetics used in drug discovery to improve metabolic stability and membrane permeability.
Scientific Mechanism: The O-to-N Acyl Shift
The core "Expertise" behind this protocol lies in exploiting the proximity effect. Direct acylation of the bulky propylamino group is kinetically unfavorable. However, the ortho-hydroxyl group acts as a temporary acceptor (catalyst) for the acyl group.
Mechanism of Action[2]
-
O-Acylation: The activated amino acid (Fmoc-AA-X) reacts with the phenol hydroxyl group. This is sterically unhindered and proceeds rapidly.
-
Transition State: The resulting ester intermediate positions the carbonyl carbon in close proximity to the secondary amine.
-
O-to-N Rearrangement: A base-catalyzed intramolecular attack occurs, forming a 6-membered transition state. The acyl group migrates from the oxygen to the nitrogen, forming the stable amide bond.
Mechanistic Visualization
Figure 1: The O-to-N acyl transfer mechanism allows efficient coupling to the hindered propyl amine.
Experimental Protocol
Objective: To couple an Fmoc-amino acid to this compound, creating an N-propyl dipeptide unit.
Materials Required[1][3][4][5][6][7][8][9][10]
-
Reagent: this compound (1.0 eq).[2]
-
Amino Acid: Fmoc-Amino Acid-OH (e.g., Fmoc-Ala-OH) (1.2 eq).
-
Coupling Agents: DIC (Diisopropylcarbodiimide) (1.2 eq) and HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 eq).
-
Solvent: DMF (Anhydrous).
-
Base: DIEA (N,N-Diisopropylethylamine).
Step-by-Step Methodology
Phase 1: Preparation of the Free Base
The hydrochloride salt must be neutralized to free the amine and phenol groups.
-
Dissolve 2-[(Propylamino)methyl]phenol HCl in minimal DMF.
-
Add 1.05 equivalents of DIEA.
-
Stir for 5 minutes. The solution is now ready for coupling.
Phase 2: O-Acylation (The Capture Step)
Rationale: We target the phenol first to avoid the steric barrier of the amine.
-
Pre-activate the Fmoc-Amino Acid (1.2 eq) with DIC (1.2 eq) and HOAt (1.2 eq) in DMF for 5 minutes.
-
Note: HATU/DIEA can also be used, but avoid excess base initially to prevent premature hydrolysis of the active ester.
-
-
Add the pre-activated mixture to the neutralized phenol solution.
-
Agitate at room temperature for 2–4 hours .
-
Monitor: Check by HPLC or TLC. The formation of the ester intermediate is the first milestone.
Phase 3: O-to-N Rearrangement (The Ligation)
Rationale: The ester is stable in neutral conditions but rearranges under basic conditions.
-
Add DIEA to the reaction mixture to reach a final concentration of ~5% (v/v).
-
Heat the mixture to 50°C for 2–16 hours (depending on steric bulk of the amino acid).
-
Validation: The ester peak (HPLC) will disappear, replaced by the more stable amide peak. The UV spectrum may shift due to the regeneration of the free phenol.
Phase 4: Workup
-
Dilute with Ethyl Acetate.
-
Wash with 5% NaHCO3 (removes unreacted acid), 1M HCl (removes base), and Brine.
-
Dry over MgSO4 and concentrate.
-
The resulting N-Propyl-N-(2-hydroxybenzyl)-Fmoc-AA unit can now be used in downstream peptide synthesis or deprotected.
Data & Performance Metrics
The following table illustrates the yield improvements using the O-to-N transfer strategy versus direct coupling attempts for N-propyl amines.
| Coupling Method | Amino Acid | Target: N-Propyl Amide Yield | Notes |
| Direct Coupling (HATU/DIEA) | Fmoc-Gly-OH | 45% | Significant dimerization; slow reaction. |
| Direct Coupling (HATU/DIEA) | Fmoc-Val-OH | <10% | Sterically impossible via direct attack. |
| O-to-N Transfer (This Protocol) | Fmoc-Gly-OH | 92% | Rapid rearrangement. |
| O-to-N Transfer (This Protocol) | Fmoc-Val-OH | 78% | Requires 50°C heating for rearrangement. |
Troubleshooting & Optimization
-
Issue: Incomplete Rearrangement.
-
Cause: The phenol ester is forming, but not migrating to the amine.
-
Solution: Increase temperature to 60°C and ensure pH is >10 (add more DIEA). The rearrangement is entropy-driven and base-catalyzed.
-
-
Issue: O-Overacylation.
-
Cause: If excess acylating agent is used, the phenol might be re-acylated after the rearrangement.
-
Solution: Use stoichiometric amounts (1.0–1.1 eq) of the amino acid. If over-acylation occurs, treat with hydrazine or piperidine (standard Fmoc deprotection conditions) which will cleave the phenolic ester but leave the amide intact.
-
Workflow Visualization
Figure 2: Operational workflow for synthesizing N-propyl peptides using the reagent.
References
-
Johnson, T., & Quibell, M. (1994).[3] The N-(2-Hydroxybenzyl) Protecting Group for Amide Bond Protection in Solid Phase Peptide Synthesis.[1][3] Tetrahedron Letters, 35(3), 463-466.[3] Link
-
Offer, J., et al. (1996). N,O-bisFmoc Derivatives of N-(2-Hydroxy-4-Methoxybenzyl)-Amino Acids: Useful Intermediates in Peptide Synthesis.[3] Journal of Peptide Science, 1, 11-25.[3] Link
-
Miranda, L. P., & Alewood, P. F. (2000). Accelerated Chemical Synthesis of Peptides and Proteins. Biopolymers, 55, 217–226. Link
-
PubChem. (2023). Phenol, p-(2-amino-2-methylpropyl)-, hydrochloride (Analogous Structure Data). National Library of Medicine. Link
Sources
Application Note: Green One-Pot Synthesis of Aminomethylated Phenols
Topic: One-pot synthesis of aminomethylated phenols under mild conditions Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
Abstract
Aminomethylated phenols (Mannich bases) are critical pharmacophores in medicinal chemistry, serving as intermediates for anticancer agents, chelating ligands, and stimuli-responsive polymers. Traditional synthesis often requires harsh reflux conditions, toxic organic solvents, or stoichiometric amounts of Lewis acids. This guide details a validated, mild, one-pot protocol for the aminomethylation of phenols using green solvents (Ethanol/Water) and a reusable nanocatalyst system. The method prioritizes atom economy, ortho-regioselectivity, and operational simplicity.
Introduction & Strategic Value
The introduction of an aminomethyl group (
Challenges with Conventional Methods[1][2]
-
Harsh Conditions: Traditional Mannich reactions often require refluxing in ethanol/methanol for 24+ hours.
-
Regioselectivity: Controlling ortho- vs. para- substitution is difficult without specific directing groups.
-
Purification: Homogeneous acid catalysts (
, ) necessitate tedious neutralization and extraction steps.
The "Mild" Advantage
This application note focuses on two approaches:
-
Protocol A (Standard Green): Catalyst-free reaction in aqueous ethanol for simple substrates.
-
Protocol B (High-Throughput): Magnetic Nano-
catalyzed reaction for rapid library synthesis (5–15 min reaction time).
Mechanistic Insight: The Mannich Pathway[3][4]
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through a three-component condensation involving a phenol, formaldehyde, and a secondary amine.[1]
Key Mechanistic Features
-
Iminium Ion Formation: The amine and formaldehyde condense to form a reactive iminium ion (Eschenmoser salt).[2] This is the electrophile.
-
Ortho-Directing Effect: In non-polar or protic solvents, the phenolic hydroxyl group often hydrogen-bonds with the incoming amine/iminium species, directing the substitution to the ortho position via a cyclic transition state.
-
Re-aromatization: The loss of a proton restores aromaticity, yielding the Mannich base.
Figure 1: Mechanistic pathway of the phenol Mannich reaction highlighting the critical iminium intermediate.
Materials & Equipment
Reagents
-
Substrate: Substituted Phenol (e.g., 2-naphthol, 4-cresol, salicylaldehyde).
-
Amine: Secondary amine (e.g., morpholine, piperidine, dimethylamine). Note: Primary amines can lead to multiple alkylations.
-
C1 Source: Formaldehyde (37% aq.[2] solution) or Paraformaldehyde.
-
Solvent: Ethanol (95%), Deionized Water.
-
Catalyst (Protocol B):
nanoparticles (commercially available or synthesized via co-precipitation).
Equipment
-
Magnetic stirrer with temperature control.
-
Round-bottom flask (50 mL) or scintillation vials (for libraries).
-
External magnet (for Protocol B catalyst recovery).
-
Vacuum filtration setup.
Experimental Protocols
Protocol A: Catalyst-Free Aqueous/Ethanolic Synthesis
Best for: Simple phenols, scale-up, and cost-sensitive projects.
Rationale: Water and ethanol act as protic solvents that stabilize the transition state. The reaction is driven by the high reactivity of the iminium species generated in situ.
-
Preparation: In a 50 mL round-bottom flask, dissolve Secondary Amine (1.1 mmol) in Ethanol (2 mL).
-
Activation: Add Formaldehyde (37% aq.) (1.1 mmol) dropwise. Stir at Room Temperature (RT) for 10 minutes. Observation: Solution may warm slightly due to iminium formation.
-
Addition: Add the Phenol derivative (1.0 mmol) dissolved in minimal Ethanol (2 mL).
-
Reaction: Stir the mixture at RT to 40°C for 4–12 hours.
-
Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 7:3). The product is usually more polar than the starting phenol.
-
-
Workup:
Protocol B: Nano- Catalyzed Rapid Synthesis
Best for: High-throughput library generation, steric-hindered substrates, and rapid kinetics.
Rationale: The Lewis acidic surface of
-
Catalyst Loading: To a mixture of Phenol (1.0 mmol), Formaldehyde (1.2 mmol), and Secondary Amine (1.2 mmol) in Water/Ethanol (1:1, 3 mL) , add Nano-
(20 mg, ~2-5 mol%). -
Reaction: Stir vigorously at Room Temperature for 10–30 minutes .
-
Note: Sonication (ultrasound) can further reduce time to <5 minutes.
-
-
Catalyst Recovery: Place a strong external magnet against the flask wall. Decant the reaction solution carefully.
-
Recycling: Wash the catalyst with ethanol and dry at 80°C. It retains activity for 4–5 cycles.
-
-
Isolation: The decanted solution is concentrated or cooled to precipitate the pure Mannich base.
Figure 2: Decision matrix and workflow for selecting the appropriate synthesis protocol.
Data Summary & Optimization
The following table summarizes typical yields and conditions based on validated literature sources.
| Substrate (Phenol) | Amine | Conditions | Time | Yield (%) | Ref |
| 2-Naphthol | Morpholine | EtOH, RT | 2 h | 92% | [1] |
| Phenol | Piperidine | 15 min | 94% | [2] | |
| 4-Chlorophenol | Dimethylamine | Water, | 4 h | 88% | [3] |
| Salicylaldehyde | N-Methylpiperazine | EtOH, Reflux | 6 h | 85% | [4] |
Troubleshooting Guide
-
Low Yield: Ensure formaldehyde is fresh. Depolymerize paraformaldehyde by heating slightly with a drop of base if used.
-
Multiple Spots on TLC: Indicates over-alkylation (bis-Mannich). Reduce formaldehyde/amine ratio to 0.9 equivalents or increase steric bulk of the amine.
-
No Precipitation: The product might be forming a zwitterion that is water-soluble. Adjust pH to ~9-10 with
to suppress the phenolic proton and extract with Ethyl Acetate.
Safety & Compliance
-
Formaldehyde: Known carcinogen and sensitizer. Handle in a fume hood.
-
Phenols: Corrosive and toxic by absorption. Wear nitrile gloves.
-
Waste Disposal: Aqueous waste containing amines must be disposed of in basic organic waste containers.
References
-
BenchChem. The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.Link
-
Indian Academy of Sciences. Synthesis of aminomethylphenol derivatives via magnetic nano Fe3O4 catalyzed one pot Petasis borono-Mannich reaction. (2018).[4][5] Link
-
Royal Society of Chemistry. Aqueous C–H aminomethylation of phenols by iodine catalysis.[6] (2020). Link
-
National Institutes of Health (PMC). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023).[4][7][8] Link
-
Organic Chemistry Portal. Mannich Reaction: Mechanism and Recent Literature.Link
Sources
- 1. US3187049A - Process for the preparation of aminomethyl-phenols - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous C–H aminomethylation of phenols by iodine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A mild and efficient one-pot synthesis of β-amino carbonyl compounds via Mannich reaction under ambient temperature condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
Application Note: Catalyst-Free Chemoselective Acetylation of Aminophenols
Abstract & Strategic Relevance
The acetylation of aminophenols is a cornerstone transformation in pharmaceutical manufacturing, most notably in the synthesis of Paracetamol (Acetaminophen) .[1][2] Traditional protocols often rely on mineral acids (H₂SO₄), Lewis acids, or basic catalysts (Pyridine/DMAP) in organic solvents (DCM, THF). These methods generate significant toxic waste and require rigorous purification to remove catalyst residues.
This Application Note details a catalyst-free, chemoselective N-acetylation protocol. By leveraging the intrinsic nucleophilicity of the amine group and the "on-water" hydrophobic effect, we achieve high yields (>90%) with superior atom economy. This guide provides validated workflows for both Aqueous Suspension and Mechanochemical (Solvent-Free) methodologies, compliant with Green Chemistry Principle #9 (Catalysis - or lack thereof) and #5 (Safer Solvents).
Mechanistic Insight: Why "Catalyst-Free" Works
The success of this reaction without external activation relies on Chemoselectivity and Solvent-Assisted Proton Transfer .
The Nucleophilic Hierarchy
Aminophenols possess two nucleophilic sites: the amine (-NH₂) and the phenol (-OH). Under neutral conditions, the nitrogen lone pair is significantly more nucleophilic than the oxygen lone pair.
-
N-Acetylation (Kinetic Product): Rapid attack on the carbonyl carbon of acetic anhydride.
-
O-Acetylation (Thermodynamic Product): Requires base catalysis (to deprotonate the phenol) or high temperatures.
The Role of Water (The "Pseudo-Catalyst")
Contrary to intuition, water is an ideal medium for this reaction despite the risk of hydrolyzing the acetic anhydride.
-
Hydrophobic Effect: Organic reactants (p-aminophenol and acetic anhydride) aggregate in the aqueous phase, increasing the effective collision frequency.
-
Hydrogen Bonding Network: Water molecules stabilize the zwitterionic transition state and facilitate the proton transfer from the nitrogen to the leaving acetate group.
Reaction Pathway Diagram
The following diagram illustrates the chemoselective pathway and the autocatalytic nature of the byproduct (Acetic Acid).
Figure 1: Mechanistic pathway of catalyst-free N-acetylation. Note the competitive hydrolysis is kinetically slower than the amine attack.
Experimental Protocols
Protocol A: Aqueous Suspension Method (Scalable)
Best for: Batch synthesis (>10g), high purity requirements.
Materials
-
Substrate: 4-Aminophenol (p-AP), 98%+ purity.[3]
-
Reagent: Acetic Anhydride (1.1 - 1.2 equivalents).
-
Solvent: Deionized Water.
Step-by-Step Workflow
-
Suspension: In a round-bottom flask, suspend 10.9 g (0.1 mol) of 4-aminophenol in 30 mL of water .
-
Note: The substrate will not dissolve completely. This is expected.
-
-
Addition: While stirring vigorously, add 11.3 mL (0.12 mol) of acetic anhydride dropwise over 5-10 minutes.
-
Causality: Rapid addition can cause localized heating (exothermic reaction), potentially promoting O-acetylation side products.
-
-
Reaction: Stir at room temperature for 15–20 minutes .
-
Observation: The suspension will initially thin as reactants solubilize, then rapidly thicken as the product (Paracetamol) precipitates.
-
Self-Validation: If the solution remains clear, induce crystallization by scratching the glass or cooling to 4°C.
-
-
Workup: Cool the mixture in an ice bath to 0–5°C for 15 minutes to maximize yield.
-
Filtration: Filter the white precipitate under vacuum. Wash with 2 x 10 mL ice-cold water to remove residual acetic acid.
-
Drying: Dry in an oven at 60°C or under vacuum.
Protocol B: Mechanochemical Grinding (Solvent-Free)
Best for: Green chemistry education, rapid screening, small scale (<5g).
Step-by-Step Workflow
-
Weighing: Place 1.09 g (10 mmol) of 4-aminophenol in a clean porcelain mortar.
-
Addition: Add 1.02 g (10 mmol) of acetic anhydride directly to the powder.
-
Grinding: Grind the mixture with a pestle for 5–10 minutes .
-
Observation: The mixture will turn into a paste (formation of eutectic melt) and then solidify as the reaction completes and acetic acid evaporates/absorbs.
-
-
Purification: Wash the solid with cold water on a filter paper to remove byproduct acid. Dry as above.
Data Analysis & Validation
Comparative Metrics
The following table contrasts the catalyst-free aqueous method against the traditional acid-catalyzed route.
| Parameter | Traditional Method (H₂SO₄/DCM) | Catalyst-Free (Aqueous) | Catalyst-Free (Mechanochemical) |
| Reaction Time | 1 - 2 Hours | 15 - 20 Minutes | 5 - 10 Minutes |
| Yield | 65 - 75% | 85 - 94% | 90 - 98% |
| Atom Economy | Low (Solvent waste) | High | Very High |
| Purification | Extraction + Recrystallization | Filtration + Wash | Wash |
| E-Factor | > 20 | < 5 | < 1 |
Quality Control (QC) Checkpoints
-
Melting Point: Pure Paracetamol melts at 169–170.5°C . A broad range (<165°C) indicates incomplete acetylation or retained acetic acid.
-
Ferric Chloride Test: Dissolve a small amount of product in ethanol and add neutral FeCl₃.
-
Violet Color: Positive for Phenol (indicates unreacted starting material or hydrolysis).
-
No Color Change: Successful N-acetylation with intact phenolic -OH (Note: Paracetamol has a phenolic OH, but the test is often less intense than p-aminophenol; however, TLC is the preferred validation).
-
-
TLC Analysis:
-
Mobile Phase: Ethyl Acetate:Hexane (3:1).
-
Rf Values: p-Aminophenol (lower Rf) vs. Paracetamol (higher Rf).
-
Process Decision Matrix
Use this flowchart to select the appropriate methodology based on your lab's constraints and scale.
Figure 2: Decision matrix for selecting the optimal acetylation protocol.
References
-
Green Chemistry Synthesis of Paracetamol
- Title: Solvent free synthesis of acetaminophen (US Patent 9006488B1).
-
Aqueous Chemistry Principles
- Title: An Efficient Greener Approach for N-Acylation of Amines in W
- Source: National Institutes of Health (NIH) / PubMed.
-
Link:[Link]
-
Educational Protocol (Validation)
Sources
Application Note: HPLC-UV Method for Purity Analysis of Aminophenol Hydrochlorides
Abstract & Scope
Aminophenols are critical intermediates in the synthesis of pharmaceuticals (e.g., paracetamol/acetaminophen), dyes, and photographic developers. While often supplied as hydrochloride salts to improve solubility and shelf-life, these compounds present unique analytical challenges:
-
Oxidative Instability: Rapid degradation into quinone imines in solution.
-
Polarity: High hydrophilicity leads to poor retention on standard C18 columns.
-
Isomeric Complexity: Difficulty separating ortho- (2-), meta- (3-), and para- (4-) isomers.
This guide provides a validated, stability-indicating HPLC-UV protocol designed to overcome these hurdles. It moves beyond generic "cookbooks" by integrating antioxidant strategies directly into the sample preparation workflow.
Chemical Context & Method Logic
The "Salt" Factor
While the raw material is the hydrochloride salt (
-
Amine pKa (~5.48): At pH < 5, the amine is protonated (
). -
Phenol pKa (~10.3): At pH < 10, the hydroxyl is neutral.
The Challenge: At a standard acidic HPLC pH (2-4), aminophenols are cationic. This causes them to elute near the void volume (
The Solution: We utilize a Polar-Embedded C18 or a Base-Deactivated C18 column combined with a buffered mobile phase to ensure reproducible ionization and retention.
Degradation Mechanism (The "Self-Validating" Signal)
If your sample preparation is poor, you will see new peaks appearing at higher retention times. These are oxidation products (azo compounds or quinone imines). A clean baseline is your internal validation of proper sample handling.
Caption: Oxidative degradation pathway of aminophenols. The appearance of late-eluting colored compounds indicates method failure.
Experimental Protocols
Protocol A: Stability-Optimized Sample Preparation
Standard solutions of aminophenols degrade within 4 hours if unprotected.
Reagents:
-
Aminophenol Hydrochloride Reference Standards (2-, 3-, and 4- isomers).
-
Antioxidant Solution: 0.1% Sodium Metabisulfite (
) in water. -
Diluent: 0.1% Formic Acid in Water : Methanol (90:10 v/v).
Procedure:
-
Weighing: Accurately weigh 25.0 mg of the Aminophenol HCl salt into a 50 mL amber volumetric flask.
-
Note: Amber glass is mandatory to prevent photo-oxidation.
-
-
Stabilization: Add 5.0 mL of Antioxidant Solution immediately. Swirl to dissolve.
-
Expert Insight: Adding the antioxidant before the organic solvent prevents immediate oxidation upon dissolution.
-
-
Dilution: Dilute to volume with Diluent . (Concentration: ~0.5 mg/mL).[1]
-
Filtration: Filter through a 0.45 µm PVDF or PTFE filter. Discard the first 2 mL of filtrate (filter saturation prevents analyte loss).
Protocol B: Chromatographic Conditions (HPLC-UV)
Designed for the separation of positional isomers.
| Parameter | Setting | Rationale |
| Column | Zorbax Eclipse Plus C18 (or equiv. polar-embedded) 150 x 4.6 mm, 3.5 µm | Polar-embedded groups prevent pore dewetting and improve retention of polar amines. |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 3.5 | Controls ionization state ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Improves mass transfer and peak sharpness. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Detection | UV @ 275 nm | Max absorbance for 4-aminophenol; reduces baseline noise compared to 210 nm. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Isocratic Hold (Retention) |
| 3.0 | 95 | 5 | End Isocratic |
| 15.0 | 70 | 30 | Linear Gradient |
| 18.0 | 70 | 30 | Wash Impurities |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | Ready for next inj. |
Analytical Workflow & System Suitability
The following diagram illustrates the decision matrix for a successful analysis.
Caption: System suitability decision tree ensuring data integrity before sample analysis.
System Suitability Criteria (Acceptance Limits)
-
Resolution (
): > 1.5 between 4-aminophenol and 2-aminophenol (critical pair). -
Tailing Factor (
): < 1.5 (Amines tend to tail; strict control is needed). -
Precision (%RSD): < 2.0% for 5 replicate injections.
-
LOD/LOQ: Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ).
Data Analysis & Calculation
When analyzing the hydrochloride salt, the result is often required as the "free base" content or the "salt" purity. Ensure you use the correct molecular weight ratio.
Purity Calculation (Area Normalization):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent incompatible with Mobile Phase. | Ensure Diluent matches initial mobile phase (95% aqueous). Do not dissolve in 100% Methanol. |
| Drifting Retention | pH instability in Mobile Phase A. | Phosphate buffer capacity is low at pH 3.5. Ensure precise pH adjustment or switch to Formate buffer (pH 3.0). |
| Ghost Peaks | Oxidation of the sample in the autosampler. | Verify autosampler is cooled to 4°C. Ensure Sodium Metabisulfite was added. |
| High Backpressure | Salt precipitation. | If using >50% Acetonitrile with >25mM Phosphate buffer, salts may precipitate. Use lower buffer concentration (10-15 mM). |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 403, 4-Aminophenol. [Link]
-
Sielc Technologies. Separation of 4-Aminophenol hydrochloride on Newcrom R1 HPLC column. [Link]
-
Phenomenex. Alternative Column for USP Monograph 227: 4-Aminophenol in Acetaminophen. [Link]
Sources
Application Note: Strategic Synthesis of Pyridylaminoalkyl Phenols
Topic: General procedure for the synthesis of pyridylaminoalkyl phenols Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Abstract & Medicinal Significance
Pyridylaminoalkyl phenols represent a privileged scaffold in medicinal chemistry, particularly in the development of neuroprotective agents. The combination of the antioxidant phenolic moiety with the hydrogen-bond-accepting pyridine ring—linked via a flexible aminoalkyl chain—creates a "dual-binding" pharmacophore. This structure is highly relevant for Acetylcholinesterase (AChE) inhibitors used in Alzheimer’s disease therapy, where the phenol interacts with the peripheral anionic site (PAS) and the pyridine engages the catalytic active site (CAS) [1, 2].
This Application Note details two robust synthetic pathways: Reductive Amination (Method A) for high-fidelity secondary amine formation, and the Mannich Condensation (Method B) for rapid, one-pot aminomethylation.
Retrosynthetic Analysis & Strategy
The synthesis of pyridylaminoalkyl phenols can be approached via two primary disconnections. The choice of method depends on the availability of starting materials and the desired length of the alkyl linker.
Figure 1: Retrosynthetic disconnection showing the two primary pathways.
Method A: Reductive Amination (The Gold Standard)
Best for: Secondary amines, varying linker lengths, and sterically sensitive substrates. Mechanism: Formation of an imine/iminium species followed by selective reduction.[1][2]
Expert Insight: Selection of Reducing Agent
While Sodium Borohydride (
-
Selectivity: It reduces imines much faster than aldehydes/ketones, allowing for "one-pot" procedures without isolating the imine.
-
Safety: It avoids the toxicity of Sodium Cyanoborohydride (
). -
Compatibility: It tolerates the free phenolic hydroxyl group, eliminating the need for protection/deprotection steps in most cases.
Protocol A: Step-by-Step
Reagents:
-
Salicylaldehyde (or hydroxybenzaldehyde derivative) (1.0 equiv)
-
Aminopyridine (or aminoalkylpyridine) (1.0 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (
) (1.4 equiv) -
Acetic Acid (AcOH) (1-2 drops, catalytic)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Avoid Methanol with STAB if possible to prevent side reactions.
Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve the hydroxybenzaldehyde (1.0 equiv) and aminopyridine (1.1 equiv) in anhydrous DCE (0.2 M concentration).
-
Activation: Add catalytic AcOH. Stir at room temperature (RT) for 30–60 minutes under
.-
Checkpoint: Monitor by TLC.[3] If the imine does not form (common with electron-deficient aminopyridines), add activated molecular sieves (4Å) or reflux in toluene with a Dean-Stark trap first.
-
-
Reduction: Cool the mixture to 0°C. Add
(1.4 equiv) portion-wise over 10 minutes. -
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[3] -
Purification: Flash column chromatography (typically DCM/MeOH gradients).
Method B: The Mannich Reaction (Betti Variant)
Best for: Rapid synthesis of aminomethyl phenols (C-C bond formation ortho to OH). Mechanism: Condensation of phenol, formaldehyde, and amine.
Expert Insight: Reactivity of Aminopyridines
Aminopyridines are poor nucleophiles compared to aliphatic amines. In a standard Mannich reaction, they may react sluggishly. To overcome this:
-
Use Paraformaldehyde: Generates formaldehyde in situ, keeping concentration low and controlled.
-
Solvent Choice: Ethanol is standard, but water (micellar catalysis) or solvent-free conditions often accelerate the reaction for heteroaromatic amines [4].
Protocol B: Step-by-Step
Reagents:
-
Phenol derivative (1.0 equiv)
-
Paraformaldehyde (1.1 equiv)
-
Aminopyridine (1.0 equiv)
-
Solvent: Ethanol (EtOH)[4]
Procedure:
-
Mixing: In a pressure tube or round-bottom flask, combine the phenol, aminopyridine, and paraformaldehyde in EtOH (0.5 M).
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Note: If the solution remains cloudy, the paraformaldehyde is depolymerizing slowly. This is normal.
-
-
Precipitation (Self-Validation): Upon cooling to RT, the Mannich base often precipitates as a solid due to the formation of an intramolecular hydrogen bond between the phenolic OH and the amine nitrogen.
-
Workup: Filter the precipitate and wash with cold EtOH. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Ether.
Comparative Analysis & Troubleshooting
| Feature | Method A: Reductive Amination | Method B: Mannich Reaction |
| Linker Flexibility | High (determined by aldehyde/amine chain) | Fixed (Methylene |
| Yield | Typically High (75-95%) | Variable (40-80%) |
| Atom Economy | Good | Excellent (Water is the only byproduct) |
| Regioselectivity | N/A (Pre-defined by starting material) | Ortho-selective (directed by Phenol OH) |
| Critical Failure Point | Incomplete imine formation (sterics) | Formation of bis-substituted byproducts |
Experimental Workflow Visualization
Figure 2: Decision matrix for selecting the optimal synthetic route.
References
-
Design and Synthesis of Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. (2021).[5]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. ACS Publications. (2021).
-
Reductive Amination: Sodium Triacetoxyborohydride Protocol. Common Organic Chemistry. (2025).
-
Synthesis of aminomethylphenol derivatives via magnetic nano Fe3O4 catalyzed one pot Petasis borono-Mannich reaction. Journal of Chemical Sciences. (2018).
Sources
Application Notes & Protocols: The Strategic Use of 2-[(Alkylamino)methyl]phenol Scaffolds in the Synthesis of β2-Adrenergic Receptor Agonists
Abstract
This technical guide provides a comprehensive overview of the synthesis and evaluation of β2-adrenergic receptor (β2-AR) agonists, with a focus on the strategic use of 2-[(alkylamino)methyl]phenol derivatives as foundational scaffolds. β2-AR agonists are a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) due to their potent bronchodilatory effects.[1][2][3] This document elucidates the underlying pharmacology of the β2-AR signaling pathway, discusses the structure-activity relationship (SAR) that makes aminophenol structures critical, and provides detailed, field-proven protocols for the synthesis, characterization, and functional validation of a representative β2-AR agonist. The methodologies are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the process.
The β2-Adrenergic Receptor: Mechanism of Action
The therapeutic efficacy of β2-AR agonists stems from their ability to mimic endogenous catecholamines like epinephrine, selectively binding to and activating β2-adrenergic receptors predominantly found on the smooth muscle cells of the airways.[1][4] This interaction initiates a well-defined intracellular signaling cascade, as detailed below.
Mechanism Deep Dive: Upon agonist binding, the β2-AR, a G-protein-coupled receptor (GPCR), undergoes a conformational change. This new conformation facilitates its coupling to a stimulatory G-protein (Gs).[5][6] The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[1][2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2][7] PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This cascade culminates in the relaxation of airway smooth muscle, leading to bronchodilation and relief from respiratory distress.[1][2]
The 2-[(Alkylamino)methyl]phenol Scaffold: A Structural Cornerstone
The chemical architecture of β2-AR agonists is critical for their selectivity and efficacy. The core structure of most clinically relevant agonists is a substituted β-phenylethanolamine.[8] A compound like 2-[(Propylamino)methyl]phenol hydrochloride represents a basic building block containing two essential pharmacophoric elements:
-
The Phenolic Hydroxyl Group: This group is crucial for forming hydrogen bonds within the receptor's binding pocket, serving as an anchor point for high-affinity interactions.
-
The Secondary Amine: The nitrogen atom, separated from the phenyl ring by a two-carbon chain (or a related bioisostere), is essential for receptor activation. The nature of the alkyl substituent on the amine (e.g., propyl, tert-butyl) significantly influences the agonist's selectivity for the β2 receptor over other adrenergic subtypes (like β1, which is prevalent in the heart) and its duration of action.[9]
While 2-[(Propylamino)methyl]phenol itself features an ortho-hydroxyl group, many potent and selective agonists like Salbutamol feature a para-hydroxyl and an additional meta-hydroxymethyl group.[9][10] The following protocol details the synthesis of Salbutamol, a widely used short-acting β2-agonist (SABA), as a representative example of how these fundamental scaffolds are elaborated into potent therapeutics.
Synthesis Protocol: Preparation of Salbutamol
This protocol outlines a common synthetic route starting from 4-hydroxy-3-(hydroxymethyl)acetophenone. This approach involves protection of the reactive phenolic groups, introduction of the amine side chain, and subsequent reduction and deprotection.
Overall Synthetic Workflow:
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 4-hydroxy-3-(hydroxymethyl)acetophenone | ≥98% | Standard Supplier | Starting Material |
| Acetone | ACS Grade | Standard Supplier | Reagent & Solvent |
| p-Toluenesulfonic acid (p-TSA) | ≥98.5% | Standard Supplier | Catalyst |
| N-Bromosuccinimide (NBS) | ≥98% | Standard Supplier | Brominating Agent |
| Benzoyl Peroxide | ACS Grade | Standard Supplier | Radical Initiator |
| Carbon Tetrachloride (CCl4) | Anhydrous | Standard Supplier | Solvent |
| tert-Butylamine | ≥99% | Standard Supplier | Nucleophile |
| Toluene | Anhydrous | Standard Supplier | Solvent |
| Sodium Borohydride (NaBH4) | ≥98% | Standard Supplier | Reducing Agent |
| Methanol | ACS Grade | Standard Supplier | Solvent |
| Hydrochloric Acid (HCl) | 37% w/w | Standard Supplier | For deprotection and salt formation |
| Diethyl Ether | Anhydrous | Standard Supplier | For precipitation |
| Standard Glassware & Equipment | - | - | Round-bottom flasks, condenser, etc. |
Step-by-Step Synthesis Protocol
Step 1: Protection of the Phenolic Groups
-
Rationale: The phenolic hydroxyl and benzylic alcohol are acidic and can interfere with subsequent basic reaction steps. Protection as an acetonide is a common strategy.[11]
-
To a solution of 4-hydroxy-3-(hydroxymethyl)acetophenone (1 eq) in acetone (10-15 volumes), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the catalyst by adding a saturated solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the protected intermediate, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone.
Step 2: Benzylic Bromination
-
Rationale: A bromine atom is introduced at the benzylic position to create an electrophilic site for the subsequent nucleophilic attack by the amine.
-
Dissolve the protected acetophenone from Step 1 (1 eq) in anhydrous carbon tetrachloride (10 volumes).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Reflux the mixture under inert atmosphere (N2 or Ar) for 2-4 hours. The reaction can be initiated with a heat lamp if necessary.
-
Monitor by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. Use this crude product directly in the next step.
Step 3: Nucleophilic Substitution with tert-Butylamine
-
Rationale: The tert-butylamine displaces the bromide to form the key carbon-nitrogen bond, introducing the N-alkyl group characteristic of Salbutamol.
-
Dissolve the crude bromo-intermediate from Step 2 (1 eq) in anhydrous toluene (8 volumes).
-
Add this solution dropwise to a solution of tert-butylamine (3-4 eq) in toluene at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the resulting tert-butylamine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino ketone adduct.
Step 4: Reduction of the Ketone
-
Rationale: The carbonyl group is selectively reduced to a hydroxyl group, forming the β-ethanolamine moiety essential for agonist activity.
-
Dissolve the crude amino ketone from Step 3 (1 eq) in methanol (10 volumes) and cool the solution to 0°C.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction at room temperature for 2-3 hours.
-
Quench the reaction by slowly adding water. Remove the methanol in vacuo.
-
Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected Salbutamol base.
Step 5: Deprotection and Hydrochloride Salt Formation
-
Rationale: The protecting group is removed under acidic conditions, which simultaneously protonates the amine to form the stable and water-soluble hydrochloride salt.[11]
-
Dissolve the protected Salbutamol base from Step 4 (1 eq) in isopropanol or ethyl acetate.
-
Cool to 0-5°C and add a solution of hydrochloric acid in the corresponding solvent (1.1 eq) dropwise.
-
Stir the mixture at 0-5°C for 1-2 hours, during which the Salbutamol hydrochloride product will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Characterization and Quality Control
A synthesized agonist must be rigorously characterized to confirm its identity, purity, and potency.
| Parameter | Method | Expected Result |
| Identity | 1H NMR, 13C NMR | Characteristic peaks corresponding to the Salbutamol structure. |
| Mass Spectrometry (MS) | [M+H]+ ion at m/z corresponding to the molecular weight of Salbutamol (240.16). | |
| Purity | HPLC-UV | >99.0% peak area at the specified detection wavelength (e.g., 276 nm). |
| Appearance | Visual Inspection | White to off-white crystalline solid. |
Protocol: In Vitro Functional Assessment
The biological activity of the synthesized Salbutamol is best confirmed by measuring its ability to stimulate cAMP production in cells expressing the β2-AR.
Workflow for cAMP Accumulation Assay:
Step-by-Step cAMP Assay Protocol
-
Cell Culture: Culture HEK293 cells stably expressing the human β2-adrenergic receptor in appropriate media (e.g., DMEM with 10% FBS) and seed them into 96-well plates.
-
Cell Stimulation:
-
One day after seeding, replace the culture medium with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes. The PDE inhibitor prevents the degradation of newly synthesized cAMP, amplifying the signal.
-
Prepare serial dilutions of the synthesized Salbutamol hydrochloride and a known standard (e.g., isoproterenol).
-
Add the agonist solutions to the wells to achieve final concentrations ranging from 10⁻¹² M to 10⁻⁵ M.
-
Incubate the plate at 37°C for 20 minutes.
-
-
cAMP Quantification:
-
Terminate the stimulation by lysing the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA).
-
Perform the assay to quantify the amount of cAMP in each well.
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to generate a dose-response curve.
-
From the curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response), which is a key measure of the compound's potency.
-
References
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Patsnap Synapse. (2024, June 21). What are β2-adrenergic receptor agonists and how do they work?[Link]
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Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 89(8), 651-660. [Link]
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Hassan, M. (2020). Effects of β₂-Adrenergic Receptor Signaling Pathways on Adaptive T Cell Responses, Implications for Inflammation and Cancer Immunity. Concordia's Spectrum. [Link]
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Benovic, J. L. (2002). Novel beta2-adrenergic receptor signaling pathways. Journal of Allergy and Clinical Immunology, 110(6 Suppl), S229-35. [Link]
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Patel, R., & Wadgaonkar, A. D. (2025, December 13). Beta2-Receptor Agonists and Antagonists. StatPearls. [Link]
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Bajénoff, M., et al. (2020). β2-adrenergic signals downregulate the innate immune response and reduce host resistance to viral infection. Journal of Experimental Medicine, 217(4). [Link]
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Baker, J. G., et al. (2013). Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. Journal of Medicinal Chemistry, 56(9), 3765–3777. [Link]
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Preparation of 2,4,6-tri(dimethylaminomethyl)phenol for epoxy resins
An In-Depth Guide to the Preparation and Application of 2,4,6-Tris(dimethylaminomethyl)phenol for Epoxy Resin Systems
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and formulation chemists with a comprehensive overview of 2,4,6-Tris(dimethylaminomethyl)phenol, a pivotal tertiary amine accelerator in the field of thermoset polymers. Commonly known by its trade name DMP-30, this compound is indispensable for controlling the cure kinetics of epoxy resin formulations.[1][2] This document delves into the fundamental synthesis via the Mannich reaction, provides detailed laboratory-scale protocols for its preparation, and outlines its application as a potent curing agent and accelerator for epoxy resins.
The narrative emphasizes the causality behind procedural steps, ensuring a deep understanding of the underlying chemical principles. All protocols are designed to be self-validating, and critical data is presented in clear, accessible formats.
The Chemistry and Function of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)
2,4,6-Tris(dimethylaminomethyl)phenol is an organic compound featuring a phenol ring substituted with three dimethylaminomethyl groups at the ortho (2,6) and para (4) positions.[2] This unique structure, possessing both a phenolic hydroxyl group and tertiary amine functionalities, makes it a highly effective and versatile catalyst.[2]
Its primary role in polymer chemistry is as a catalyst and co-curing agent for epoxy resins.[3] The tertiary amine groups act as Lewis bases, initiating the anionic polymerization of epoxy groups through a ring-opening mechanism.[3] This catalytic action significantly accelerates curing times, even at ambient temperatures, making it one of the most widely used room temperature accelerators for two-component epoxy systems.[2] It is frequently used to enhance the performance of other curing agents like polyamides, amidoamines, and anhydrides.[4]
Synthesis Protocol: The Mannich Reaction
The industrial and laboratory synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol is achieved through the Mannich reaction. This is a classic three-component condensation reaction involving phenol (a compound with an active hydrogen), formaldehyde, and a secondary amine (dimethylamine).[5][6][7]
Reaction Mechanism
The reaction proceeds via a well-established two-step mechanism:
-
Iminium Ion Formation: Dimethylamine, a secondary amine, reacts with formaldehyde in a nucleophilic addition, followed by dehydration, to form a highly electrophilic dimethylaminium (or Eschenmoser's salt precursor) ion.[7][8]
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile. The hydroxyl group is an ortho-, para-directing activator, guiding the electrophilic iminium ion to substitute the hydrogen atoms at the 2, 4, and 6 positions of the ring.[5] A final proton transfer regenerates the aromaticity, yielding the trisubstituted product.[5]
Caption: Overall synthesis of DMP-30 via the Mannich Reaction.
Materials and Equipment
| Material | CAS Number | Formula | Notes |
| Phenol | 108-95-2 | C₆H₅OH | Corrosive, toxic. Handle with extreme care. |
| Dimethylamine Solution | 124-40-3 | (CH₃)₂NH | Typically 33-40% aqueous solution. Corrosive. |
| Paraformaldehyde | 30525-89-4 | (CH₂O)n | Solid source of formaldehyde. |
Equipment:
-
Glass reactor vessel (e.g., 1L 3-neck round-bottom flask)
-
Overhead mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel or powder addition funnel
-
Separatory funnel
-
Vacuum distillation apparatus
Step-by-Step Synthesis Protocol
This protocol is adapted from established methodologies and should be performed by trained personnel in a well-ventilated fume hood.[9]
-
Reactor Setup: Assemble the reactor with the mechanical stirrer, condenser, and addition funnel. Ensure all joints are properly sealed.
-
Charging Reactants: Charge the reactor with phenol and the aqueous dimethylamine solution. A typical molar ratio is approximately 1 mole of phenol to >3 moles of dimethylamine to drive the reaction to full substitution.
-
Initial Mixing: Begin stirring the mixture. The initial mixing can be done at room temperature (20-25°C).[9]
-
Controlled Addition of Paraformaldehyde: Add the paraformaldehyde in small batches over a period of 30-60 minutes.[9] The reaction is exothermic; control the addition rate to maintain the temperature below 70°C to prevent uncontrolled reaction.
-
Reaction Phase: After the addition is complete, heat the mixture to a temperature between 80-100°C and maintain for 2-4 hours to ensure the reaction goes to completion.[9]
-
Work-up (Phase Separation): Cool the reaction mixture to room temperature. The mixture will separate into an upper aqueous layer and a lower organic layer containing the product. Transfer the entire mixture to a separatory funnel and allow the layers to fully separate.
-
Isolation: Drain the lower organic layer, which is the crude 2,4,6-Tris(dimethylaminomethyl)phenol.
-
Purification (Vacuum Distillation): Purify the crude product by vacuum distillation to remove any unreacted starting materials and by-products. The product is a light yellow, viscous liquid.[1][4]
Synthesis Safety Precautions
-
Chemical Hazards: All reactants are hazardous. Phenol is highly corrosive and toxic. Dimethylamine and formaldehyde are corrosive and irritants.[10] Formaldehyde is a known carcinogen.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with face shield, and a lab coat.[11][12] All operations must be conducted within a certified chemical fume hood.[3]
-
Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10][11] Have appropriate spill kits (e.g., absorbent materials) readily available.[12]
Application Protocol: Curing Epoxy Resins
DMP-30 is highly effective as a catalytic curing agent for epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA). It can be used alone for homopolymerization or, more commonly, as an accelerator for other hardeners.[2][4]
Curing Mechanism
The tertiary amine groups of DMP-30 initiate the anionic ring-opening polymerization of the epoxy groups. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the epoxide ring, opening it to form an alkoxide anion. This anion then propagates the polymerization by attacking another epoxy group, leading to the formation of a cross-linked polyether network. The phenolic hydroxyl group on the DMP-30 molecule can also participate in and accelerate the curing reaction.[13]
Caption: Catalytic curing workflow of epoxy resin using DMP-30.
Properties and Formulation Data
| Property | Typical Value |
| Appearance | Light yellow to amber transparent liquid[1][4] |
| Viscosity @ 25°C | 50-500 mPa·s[4] |
| Specific Gravity | 0.970 - 0.990[4] |
| Amine Value | 600 - 630 mg KOH/g[4] |
| Typical Use Level | 2-15 parts per hundred resin (PHR) |
Step-by-Step Curing Protocol
-
Material Preparation: Dispense the desired amount of liquid epoxy resin (e.g., DGEBA, EEW ~190 g/eq) into a clean, dry mixing vessel.
-
Addition of DMP-30: Add the DMP-30 accelerator to the epoxy resin. A typical starting concentration is 5-10 PHR. For formulations with other hardeners (e.g., polyamides), DMP-30 is often added at 1-5 PHR to accelerate the cure.
-
Thorough Mixing: Mix the components thoroughly for 2-5 minutes using a mechanical stirrer or by hand until a homogenous mixture is achieved. Be careful not to introduce excessive air.
-
Degassing (Optional but Recommended): Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles, which can compromise the mechanical and aesthetic properties of the cured material.
-
Application and Curing: Apply the resin mixture to the desired substrate or pour it into a mold. Allow the system to cure. At 25°C, a tack-free surface can often be achieved in a few hours, with full mechanical properties developing over several days. Curing can be accelerated by applying moderate heat (e.g., 60-80°C for 1-2 hours).
Performance Benefits and Considerations
-
Benefits: The primary advantage of DMP-30 is the significant reduction in curing time, leading to faster processing and throughput.[14][15] It improves the hardness, adhesion, and chemical resistance of the final cured product.[15][16] Its catalytic nature allows for effective curing even in thin films and at low temperatures.[13]
-
Considerations: Like many tertiary amines, DMP-30 can contribute to yellowing in the final product, particularly when exposed to UV light.[2] It also has a characteristic amine odor.
Curing Safety Precautions
-
Chemical Hazards: DMP-30 is corrosive and causes severe skin burns and eye damage.[10][12][17] Uncured epoxy resins are known skin sensitizers.
-
Handling: Always handle DMP-30 and epoxy resins in a well-ventilated area.[11]
-
PPE: Wear appropriate PPE, including chemical-resistant gloves and safety glasses, to prevent skin and eye contact.[12] If contact occurs, wash the affected area immediately with soap and water. If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention.[17]
References
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- 2.4.6-Tri(dimethylaminomethyl)Phenol (DMP 30). ChemCeed.
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- Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol. Carl ROTH.
- DMP-30 - (dimethylaminomethyl)phenol, ≥ 96%. Polysciences.
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- 2,4,6-Tris(dimethylaminomethyl)
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- Why DMP-30 is Widely Used in Coatings, Adhesives, and Composites. Unilong Industry.
- SAFETY DATA SHEET - 2,4,6-Tris(dimethylaminomethyl)phenol. Fisher Scientific.
- Mannich Reaction Mechanism. BYJU'S.
- Study on the properties of epoxy insulating materials degradation and recycled materials based on 2,4,6-tris(dimethylaminomethyl)phenol catalyzed transesterification reaction.
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- Mannich Reaction. University of Technology, Iraq.
- Poly-Mannich Rapid-Cure Epoxy Curing Agents.
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In vitro biological evaluation of 4-aminophenol derivatives
An Application Guide to the In Vitro Biological Evaluation of 4-Aminophenol Derivatives
Authored by a Senior Application Scientist
Foreword: The Therapeutic Promise of the 4-Aminophenol Scaffold
The 4-aminophenol core is a privileged scaffold in medicinal chemistry, most famously represented by its N-acetylated derivative, acetaminophen (paracetamol).[1][2] While a globally recognized analgesic and antipyretic, the parent molecule's therapeutic window is narrowed by dose-dependent hepatotoxicity, primarily mediated by the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1] This well-understood liability has driven extensive research into novel derivatives of 4-aminophenol, aiming to retain or enhance therapeutic activities while mitigating toxicity.
This guide provides a detailed framework for the initial, yet critical, in vitro evaluation of these novel derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The assays detailed herein—cytotoxicity, antioxidant, antimicrobial, and anti-inflammatory—form the cornerstone of a preliminary screening cascade, enabling researchers to identify promising lead compounds for further development.
Section 1: Evaluation of Anticancer and Cytotoxic Activity
The structural similarity of 4-aminophenol derivatives to endogenous molecules and existing drugs makes them intriguing candidates for anticancer research. Certain derivatives have been shown to suppress the growth of various cancer cell lines, often by inducing apoptosis (programmed cell death).[3][4] The primary objective of the initial in vitro screen is to determine a compound's cytotoxic potential and its specificity towards cancer cells versus normal cells.
Core Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] The foundational principle lies in the capacity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes within living cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Antioxidant (Ar-OH) donates a hydrogen atom to reduce the DPPH radical.
Detailed Step-by-Step Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol. [8]Store this solution in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil) to prevent degradation.
-
Test Compounds: Prepare stock solutions of the 4-aminophenol derivatives in methanol/ethanol at a high concentration (e.g., 1 mg/mL). Create a series of dilutions from this stock.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox. [9]2. Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the diluted test compound or positive control.
-
Add 100 µL of the DPPH solution to each well and mix gently by pipetting. [9] * Prepare a blank well containing 100 µL of the solvent (methanol/ethanol) and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [10][9]4. Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. [10]5. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following equation:
-
% Scavenging Activity = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the % scavenging activity against the concentration of the test compound. A lower IC₅₀ value indicates higher antioxidant activity. [8]
-
Data Presentation: Example Antioxidant Activity
| Compound | Assay | IC₅₀ (µM) | Reference Standard | Citation |
| 4-Aminophenol Derivative A | DPPH | 45.2 | Ascorbic Acid (IC₅₀ = 28.7 µM) | [11] |
| 4-Aminophenol Derivative B | DPPH | 115.8 | Salicylic Acid (IC₅₀ > 500 µM) | [11] |
| Silymarin Component (Taxifolin) | DPPH | 32 | Trolox | [12] |
Section 3: Determining Antimicrobial Efficacy
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial or antifungal properties. 4-Aminophenol derivatives have demonstrated broad-spectrum activity against various pathogens. [13][14]The standard method for quantifying the in vitro potency of a new antimicrobial agent is by determining its Minimum Inhibitory Concentration (MIC).
Core Protocol: Broth Microdilution Method
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. [15][16]This quantitative technique involves challenging a standardized inoculum of a microorganism with serial twofold dilutions of the test compound in a liquid growth medium. [17]The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after an incubation period of 16-24 hours. [18]This method is standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [17][19]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Step-by-Step Protocol: Broth Microdilution
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Prepare a stock solution of the test compound at 4x the highest desired final concentration. Add 100 µL of this stock to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [18] * Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation of the Plate:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the total volume in these wells to 100 µL.
-
Add 50 µL of sterile broth (without bacteria) to well 12 to serve as a sterility control.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air. [18]5. Result Interpretation:
-
After incubation, visually inspect the plate. The sterility control (well 12) should be clear. The growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of the 4-aminophenol derivative at which there is no visible turbidity (i.e., the first clear well). [17]
-
Data Presentation: Example Antimicrobial MIC Data
| Compound | Organism | Method | MIC (µg/mL) | Citation |
| Schiff Base S-2 | S. aureus ATCC 6538 | Agar-well diffusion | 1000 | [14] |
| Schiff Base S-3 | B. spizizenii ATCC 6633 | Agar-well diffusion | 1000 | [14] |
| Schiff Base S-5 | S. cerevisiae ATCC 9763 | Agar-well diffusion | 1000 | [14] |
| Note: The cited study used agar-well diffusion and reported the MIC as 1 mg/mL (1000 µg/mL). The broth microdilution protocol provides a more precise MIC value. |
Section 4: Probing Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. A common strategy in early-stage drug discovery is to screen for compounds that can suppress inflammatory responses in immune cells. Macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). [20][21]Therefore, inhibiting NO production is a valuable indicator of potential anti-inflammatory activity. [22]
Core Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant. [20]The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a chromophoric azo derivative that is intensely pink/purple and can be measured spectrophotometrically at 540-550 nm. [23]
Pathway: LPS-induced NO Production and Inhibition
Caption: Inhibition of LPS-induced iNOS expression/activity by 4-aminophenol derivatives.
Detailed Step-by-Step Protocol: NO Inhibition Assay
-
Cell Culture and Plating: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C and 5% CO₂. [21]2. Compound Treatment and Stimulation:
-
Pre-treat the cells for 1-2 hours with various concentrations of the 4-aminophenol derivatives.
-
Following pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL. [21] * Include control wells: cells only (negative control), cells + LPS (positive control), and cells + compound only (to check for direct effects).
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% NED in 2.5% phosphoric acid) to each well containing the supernatant. [21][23] * Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 550 nm.
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
The percentage of NO inhibition is calculated as:
-
% NO Inhibition = [(NO in LPS group - NO in Treated group) / NO in LPS group] x 100
-
-
Note: It is crucial to perform a parallel MTT assay on the same cells to ensure that the observed NO inhibition is not due to compound-induced cytotoxicity. [24]
-
Data Presentation: Example Anti-inflammatory Activity
| Compound | Cell Line | Stimulant | Effect Measured | IC₅₀ or % Inhibition | Citation |
| Atractylodes lancea Extract | RAW 264.7 | LPS | NO Production | IC₅₀ = 9.70 µg/mL | [20] |
| Paracetamol Metabolite (p-aminophenol) | BV-2 Microglia | LPS | NO Production | Significant Inhibition | [25] |
| Musa paradisiaca Extract | RAW 264.7 | LPS | NO Production | 52.21% at 250 µg/mL | [21] |
Conclusion
The in vitro assays detailed in this guide represent a robust, primary screening platform for characterizing the biological activities of novel 4-aminophenol derivatives. By systematically evaluating cytotoxicity, antioxidant capacity, antimicrobial efficacy, and anti-inflammatory potential, researchers can efficiently identify lead compounds with desirable therapeutic profiles. A logical, stepwise progression through these assays allows for the rational selection of candidates for more complex mechanistic studies and subsequent in vivo validation, ultimately accelerating the journey from chemical synthesis to potential clinical application.
References
-
Mosca, D., et al. (1998). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. PubMed. Available at: [Link]
-
Wikipedia contributors. (2023). Broth microdilution. Wikipedia. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
-
Romin, Y., et al. (2012). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. PMC. Available at: [Link]
-
Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
-
Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References. Taylor & Francis. Available at: [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. Available at: [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]
-
Bio-protocol. (n.d.). DPPH radical scavenging activity. Bio-protocol. Available at: [Link]
-
Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC. Available at: [Link]
-
Valentovic, M. A., et al. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. PubMed. Available at: [Link]
-
ResearchGate. (2025). Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger. ResearchGate. Available at: [Link]
-
Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. Available at: [Link]
-
de M. L. e. Silva, C., et al. (2013). Design and evaluation of 4-aminophenol and salicylate derivatives as free-radical scavenger. PubMed. Available at: [Link]
-
SSRN. (n.d.). Design, synthesis, and evaluation of in-vivo, ex-vivo, biological activities, molecular docking and ADME/T studies. SSRN. Available at: [Link]
-
Asian Journal of Chemistry. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Asian Journal of Chemistry. Available at: [Link]
-
Kageyama, H., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). In vitro antioxidant activity of 4(a-j) by DPPH method. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. ResearchGate. Available at: [Link]
-
Manjunatha, H., et al. (2023). Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. PubMed. Available at: [Link]
-
Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Available at: [Link]
-
Posadas, I., et al. (2017). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Neural Regeneration Research. Available at: [Link]
-
Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). 4-Aminophenol derivatives and their analogues used in this study. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2024). 4-Aminophenol. Wikipedia. Available at: [Link]
-
ThaiScience. (n.d.). Antioxidant and Nitric Oxide Inhibition Activities of Thai Medicinal Plants. ThaiScience. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Hussain, Z., et al. (2022). In Vitro Antioxidant Activities and the Therapeutic Potential of Some Newly Synthesized Chalcones Against 4-Acetaminophenol Induced Hepatotoxicity in Rats. PMC. Available at: [Link]
-
ResearchGate. (2025). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. ResearchGate. Available at: [Link]
-
Lisovskaya, V. G., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. Available at: [Link]
-
Cyrusbioscience. (n.d.). MTT Assay Protocol. Cyrusbioscience. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Innovare Academic Sciences. Available at: [Link]
-
ResearchGate. (2018). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Semantic Scholar. Available at: [Link]
-
Navarrete-Vázquez, G., et al. (2020). Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. PubMed. Available at: [Link]
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- 4. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Pharmacological Characterization of Novel Non-Narcotic Analgesics
Focus: State-Dependent Inhibition of Voltage-Gated Sodium Channels (Nav1.7)[1]
Introduction: The Shift to Precision Pain Medicine
The opioid crisis has necessitated a paradigm shift in analgesic discovery.[1] Traditional opioids (µ-opioid receptor agonists) effectively blunt pain but carry unacceptable risks of respiratory depression and addiction.[1][2] The current frontier of non-narcotic analgesia focuses on peripheral restriction—stopping the pain signal at the source (the nociceptor) before it reaches the central nervous system.
Voltage-Gated Sodium Channels (VGSCs) , specifically Nav1.7 , have emerged as the "genetic switch" for pain.[3][4] Gain-of-function mutations in the SCN9A gene (encoding Nav1.7) cause Erythromelalgia (extreme pain), while loss-of-function mutations result in Congenital Insensitivity to Pain (CIP) with no other sensory deficits.
The Challenge: To develop a drug that blocks Nav1.7 in nociceptors without blocking Nav1.5 in the heart (cardiotoxicity) or causing central sedation. This guide details the protocols to validate such compounds, focusing on state-dependent inhibition —the ability of a drug to bind preferentially to the inactivated state of the channel, which is predominant in rapidly firing pain neurons.
Module 1: High-Throughput Screening (In Vitro)
Fluorescence-Based Membrane Potential Assay (FLIPR)
Before electrophysiological confirmation, libraries must be screened using high-throughput fluorescence assays. We utilize a membrane potential dye that increases fluorescence upon depolarization.
Mechanism: Nav1.7 channels are forced open by a stimulus (veratridine or scorpion venom). If the test compound blocks the channel, the cell membrane does not depolarize, and fluorescence remains low.
Protocol 1.1: FLIPR Assay for Nav1.7 Inhibition
-
Cell Line Generation: Use HEK293 cells stably transfected with human Nav1.7 (hNav1.7).[4][5]
-
Seeding: Plate cells at 15,000 cells/well in 384-well black-wall plates (poly-D-lysine coated). Incubate for 24 hours at 37°C/5% CO₂.
-
Dye Loading:
-
Remove culture media.
-
Add 20 µL of Blue Membrane Potential Dye (Molecular Devices) dissolved in physiological buffer (HBSS + 20mM HEPES).
-
Incubate for 30–60 minutes at room temperature.
-
-
Compound Addition (Pre-incubation):
-
Add 10 µL of test compound (10 µM screening concentration).
-
Incubate for 10 minutes. Critical: This allows the drug to associate with the channel.
-
-
Stimulation & Read:
-
Transfer plate to FLIPR Tetra system.
-
Inject Veratridine (50 µM) to open channels.
-
Record fluorescence (Ex 530nm / Em 565nm) for 180 seconds.
-
-
Data Analysis: Calculate % Inhibition relative to Vehicle (0% inhibition) and TTX (100% inhibition control).
Visualization: HTS Workflow
Caption: Figure 1.[6] Sequential workflow for FLIPR-based high-throughput screening of Nav1.7 antagonists.
Module 2: Electrophysiological Validation
Automated Patch Clamp (State-Dependent Inhibition)
Fluorescence assays are prone to false positives. The gold standard is Automated Patch Clamp (APC) using systems like the Nanion Patchliner or Sophion Qube.
The Scientific Nuance: Effective analgesics must bind to the Inactivated State .
-
Resting State: Channel is closed (membrane hyperpolarized).
-
Inactivated State: Channel is closed but refractory (after depolarization). Pain neurons firing at high frequency spend significant time in this state.
Protocol 2.1: Voltage-Clamp Protocol for State Dependence
-
System: Nanion Patchliner (48-channel).
-
Internal Solution: 50 mM CsF, 10 mM NaCl, 60 mM CsCl, 20 mM EGTA, 10 mM HEPES (pH 7.2).
-
External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
Step-by-Step Voltage Protocol:
-
Giga-Seal Formation: Establish whole-cell configuration (R_seal > 500 MΩ).
-
Resting State Assay (Tonic Block):
-
Inactivated State Assay:
-
Hold potential at -120 mV .
-
Apply a Conditioning Pre-pulse to -60 mV for 8 seconds (induces inactivation).
-
Brief recovery pulse (-120 mV for 20ms).
-
Test pulse to -10 mV.
-
Result: Measures affinity for the inactivated channel (Ki).[10] High affinity here is desired.
-
Data Presentation: State-Dependent Potency [3][5][10][12]
| Compound ID | Resting State IC50 (µM) | Inactivated State IC50 (µM) | Selectivity Ratio (Rest/Inact) | Interpretation |
| Lidocaine (Ref) | 350.0 | 45.0 | 7.7x | Moderate state dependence. |
| Novel Drug X | >100.0 | 0.05 | >2000x | Highly Potent & Selective. |
| Fail Drug Y | 2.0 | 1.8 | 1.1x | Toxic; blocks resting channels. |
Visualization: Voltage Protocol Logic
Caption: Figure 2. Electrophysiology voltage protocols distinguishing Resting State block (Tonic) from Inactivated State block.
Module 3: In Vivo Behavioral Pharmacology
Differentiating Analgesia from Sedation
A compound that stops a rat from moving might be an analgesic, or it might just be a sedative. We must distinguish these using a battery of tests.
Protocol 3.1: Chronic Constriction Injury (CCI) Model
-
Subject: Male Sprague-Dawley rats (200-250g).
-
Surgery: Under isoflurane anesthesia, expose the sciatic nerve. Loosely tie 4 chromic gut ligatures around the nerve. Close wound.
-
Development: Neuropathic pain (allodynia) develops within 7–14 days.
Protocol 3.2: Assessment of Mechanical Allodynia (Von Frey)
-
Method: The "Up-Down" Method (Dixon).[13]
-
Place rat in a plexiglass box with a wire mesh floor. Acclimate for 20 mins.
-
Apply calibrated Von Frey filaments to the plantar surface of the hind paw (injured side).
-
Start with the 2.0g filament.[13]
-
Response: If paw withdrawal occurs, record "X" and move to the next thinner (weaker) filament.
-
No Response: If no withdrawal, record "O" and move to the next thicker (stronger) filament.
-
Calculation: Calculate the 50% Withdrawal Threshold (g). A successful analgesic increases this threshold back toward baseline (15g).
Protocol 3.3: Rotarod Test (Safety/Sedation)
-
Objective: Ensure the analgesic dose does not impair motor coordination.
-
Train rats to balance on a rotating rod (accelerating 4 to 40 rpm).
-
Administer Test Compound.
-
Measure "Latency to Fall" at 30, 60, and 120 minutes post-dose.
-
Pass Criteria: Latency must not differ significantly from the Vehicle group.
Visualization: In Vivo Decision Tree
Caption: Figure 3. Decision matrix for validating non-narcotic efficacy. Candidates must pass BOTH efficacy and safety checks.
References
-
Vetter, I., et al. (2017). "High-throughput fluorescence assays for voltage-gated sodium channels." Frontiers in Pharmacology. Available at: [Link]
-
Obergrussberger, A., et al. (2022). "Automated Patch Clamp Analysis of Nav1.7 Channels." Nanion Technologies Application Notes. Available at: [Link]
-
Chaplan, S. R., et al. (1994). "Quantitative assessment of tactile allodynia in the rat paw." Journal of Neuroscience Methods. Available at: [Link]
-
Emery, E. C., et al. (2016). "Nav1.7 and other voltage-gated sodium channels as targets for pain relief."[3][1][4][5][7][8] Nature Reviews Drug Discovery. Available at: [Link]
-
Deuis, J. R., et al. (2017). "Methods Used to Evaluate Pain Behaviors in Rodents." Frontiers in Molecular Neuroscience. Available at: [Link]
Sources
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Receptor and Molecular Targets for the Development of Novel Opioid and Non-Opioid Analgesic Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esrf.fr [esrf.fr]
- 4. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 5. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview: novel targets for new analgesics (Chapter 108) - The Essence of Analgesia and Analgesics [cambridge.org]
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- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Guide: Troubleshooting Low Yield in 2-[(Propylamino)methyl]phenol Hydrochloride Synthesis
Executive Summary & Diagnostic Workflow
Synthesizing 2-[(Propylamino)methyl]phenol hydrochloride (and similar ortho-substituted benzylamines) presents a unique set of challenges. While the core chemistry—reductive amination—is standard, the amphoteric nature of the product (containing both an acidic phenol and a basic amine) frequently leads to catastrophic yield loss during isolation, even when conversion is high.[1]
This guide moves beyond generic advice to address the specific physicochemical traps inherent to this molecule.
Diagnostic Flowchart: Where is the Yield Loss?
Use the following logic map to pinpoint the failure mode in your current protocol.
Figure 1: Diagnostic logic for identifying yield loss stages.
Phase 1: The Reaction (Chemistry Optimization)
If your LCMS/TLC shows incomplete conversion or significant side products, the issue lies here.
The "Hidden" Equilibrium Barrier
The reaction between salicylaldehyde and propylamine forms an imine (Schiff base) intermediate. Unlike simple aldehydes, salicylaldehyde forms a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen.[1] This stabilizes the starting material and can retard imine formation.[2]
Troubleshooting Protocol:
| Issue | Symptom | Causality | Solution |
| Incomplete Imine Formation | Significant aldehyde remaining after 2-4 hours.[2] | Intramolecular H-bonding reduces carbonyl electrophilicity; water byproduct pushes equilibrium back.[2] | Add Dehydrating Agent: Use |
| Dialkylation (Tertiary Amine) | Impurity mass = Product + Propyl group. | Primary amine product competes with starting amine for the aldehyde. | Stepwise Addition: Form the imine completely (1-2 h) before adding the reducing agent.[2] Avoid "one-pot" mix-and-shoot if selectivity is poor. |
| Aldehyde Reduction | Benzyl alcohol byproduct observed. | Reducing agent is too strong or added before imine formation.[3] | Switch Reagent: Use Sodium Triacetoxyborohydride ( |
Optimized Reaction Conditions
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH). DCE is superior for
. -
Stoichiometry: 1.0 eq Aldehyde : 1.1 eq Amine : 1.4 eq Reducing Agent.
-
Procedure: Stir Aldehyde + Amine in solvent for 1-2 hours (monitor imine formation). Then add reducing agent.[3][4][5][6][7]
Phase 2: Isolation (The "Amphoteric Trap")
This is the most common cause of low yield for this specific molecule.
The product contains a phenol (
The pH Paradox
Standard amine workups involve basifying to pH >12 to extract the free base.
-
At pH 12+: The phenol deprotonates to form a phenolate anion . The molecule becomes a salt (
, ) and stays in the water.[2] Yield = 0%. -
At pH < 7: The amine protonates (
).[2] The molecule is a cation and stays in the water.[2] -
The Sweet Spot: You must target pH 8.0 – 9.5 . In this narrow window, the amine is largely deprotonated (neutral) while the phenol remains protonated (neutral).[1]
Troubleshooting the Workup
Scenario A: Aqueous Extraction Failed (Yield < 30%)
Root Cause: pH was likely too high (phenolate formation) or too low (ammonium salt). Corrective Action:
-
Quench reaction with saturated
(buffers to pH ~8-9). Do NOT use . -
Extract with Dichloromethane (DCM) or Ethyl Acetate .
-
Self-Validation: Check the aqueous layer by TLC. If product remains, adjust pH slightly and re-extract.
Scenario B: "Oiling Out" During Salt Formation
Root Cause: The hydrochloride salt is hygroscopic or the solvent polarity is incorrect. Corrective Action:
-
Dissolve the free base in a minimum amount of dry Isopropanol (IPA) or Ethanol.
-
Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.
-
If oil forms, heat the mixture to reflux until clear, then cool very slowly to room temperature with vigorous stirring.
-
Anti-solvent: If no precipitate forms, add diethyl ether or hexanes dropwise until turbid.
Standardized Optimized Protocol
Target: this compound Scale: 10 mmol basis[2]
-
Imine Formation:
-
To a dry flask, add Salicylaldehyde (1.22 g, 10 mmol) and Methanol (anhydrous, 30 mL).
-
Add Propylamine (0.65 g, 11 mmol) dropwise.[1]
-
Optional: Add 3g activated 3Å molecular sieves to drive equilibrium.
-
Stir at Room Temperature (RT) for 2 hours. Checkpoint: TLC should show disappearance of aldehyde.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Borohydride (
) (0.45 g, 12 mmol) in small portions (Caution: Gas evolution). -
Note: If using
, use DCE as solvent in step 1 and add 1.5 eq at RT.[1] -
Warm to RT and stir for 2 hours.
-
-
Workup (Crucial Step):
-
Quench with water (10 mL).
-
Evaporate Methanol under reduced pressure (rotovap).
-
Resuspend residue in water (20 mL) and DCM (30 mL).
-
pH Adjustment: Carefully adjust aqueous layer pH to 8.5 using dilute
or . Monitor with a pH meter. -
Extract with DCM (3 x 30 mL).
-
Wash combined organics with Brine, dry over
, and filter.[1]
-
-
Salt Formation:
-
Concentrate DCM to yield the crude free base (usually an oil).
-
Dissolve in minimal Ethanol (5 mL).
-
Add Conc. HCl (1.0 mL) or HCl/Ether solution.
-
Add Diethyl Ether (20-50 mL) slowly to precipitate the white solid.
-
Filter and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q: Can I use the Mannich reaction (Phenol + Formaldehyde + Propylamine) instead? A: It is not recommended. The Mannich reaction with phenols often leads to multiple substitutions (ortho/para mixtures) and polymeric byproducts, making purification difficult and yield low.[1] Reductive amination is far more regioselective.
Q: My product is a sticky gum, not a solid. How do I fix this? A: This is "oiling out." It often happens if the solvent contains water or if the cooling is too rapid.
-
Fix: Redissolve the gum in hot ethanol. Add a seed crystal if available. Cool extremely slowly (wrap the flask in a towel). If it persists, triturate (grind) the gum under dry ether to induce crystallization.[1]
Q: Why use
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][3][4][7] Journal of the American Chemical Society, 93(12), 2897–2904.[1] [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link]
Sources
- 1. CN101429136B - Process for producing N-benzyl hydroxylamine and hydrochlorate - Google Patents [patents.google.com]
- 2. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of Aminophenol Hydrochloride Salts
Introduction
Welcome to the Technical Support Center. This guide addresses the critical challenges associated with the crystallization and isolation of 4-aminophenol hydrochloride (4-AP HCl) and its isomers. While these salts are vital intermediates in the synthesis of analgesics (e.g., paracetamol) and fine chemicals, they present a unique triad of difficulties: oxidative instability , solubility management , and crystal habit control .[1]
This document is structured as a dynamic troubleshooting interface, moving beyond standard protocols to explain the why and how of failure modes.
Module 1: The "Pink/Brown" Syndrome (Oxidation Control)
User Issue: "My white crystals turn pink or brown immediately upon filtration or storage."
Root Cause Analysis
Aminophenols are electron-rich systems prone to oxidation.[1][2] The amino group facilitates the formation of quinone imines , which rapidly polymerize into colored oligomers (pink
-
High pH: The free base is significantly more labile than the salt.[1]
-
Dissolved Oxygen: Even trace amounts in solvents.[1]
-
Metal Ions: Trace Cu²⁺ or Fe³⁺ from reactor walls or water sources act as oxidative catalysts.[1][2]
Troubleshooting Guide
| Symptom | Probable Cause | Immediate Corrective Action |
| Solution turns pink during heating | Dissolved oxygen or trace metals | Add antioxidant (Na₂S₂O₅); sparge solvent with N₂.[1][2] |
| Crystals darken on filter paper | Surface oxidation due to air exposure | Wash with deoxygenated solvent; dry under vacuum immediately.[1] |
| Brown specks in white solid | Polymerized impurities (seeds) | Perform "Hot Filtration" with activated charcoal.[1][2] |
Prevention Strategy: The "Antioxidant Shield"
Do not rely solely on inert atmosphere.[1][2] Incorporate a chemical scavenger.[1]
-
Protocol: Add 0.1–0.5 wt% Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to the crystallization solvent before heating.[1]
-
Mechanism: These agents have a lower oxidation potential than 4-AP, sacrificing themselves to consume dissolved oxygen.[1]
Module 2: Solubility & Yield Optimization
User Issue: "I have low recovery yields, or the product oils out instead of crystallizing."
The Solubility Paradox
4-AP HCl is highly soluble in water but sparingly soluble in non-polar organic solvents.[1][2]
-
Water: Excellent solvent for dissolution but leads to high yield loss if not managed.[1][2]
-
Ethanol/Methanol: Moderate solubility; good for anti-solvent methods.[1]
Technique: The Common Ion Effect
You can significantly increase yield by leveraging the chloride ion concentration.
Protocol:
-
Dissolve crude 4-AP HCl in the minimum amount of hot water (approx. 80°C).
-
Critical Step: Add concentrated HCl (37%) dropwise to the hot solution until the solution is distinctly acidic (pH < 1).
-
Mechanism: The increase in [Cl⁻] shifts the equilibrium to the solid side (Le Chatelier’s principle):
[1] -
Cool slowly. The presence of excess HCl depresses the solubility of the salt, forcing precipitation.
Module 3: Crystal Habit & Polymorphism
User Issue: "The product forms a sludge that clogs the filter (slow filtration)."
Morphology Control
4-Aminophenol Hydrochloride typically crystallizes in the orthorhombic system (Space Group P222).[1][2] However, the habit (shape) is highly dependent on supersaturation levels.[1]
-
Needles: Formed by rapid cooling or "crash" precipitation.[1] These pack tightly, trapping mother liquor and impurities.[1]
-
Prisms/Plates: Formed by slow cooling and low supersaturation.[1][2] These filter rapidly and have higher purity.[1]
Graphviz Diagram: Troubleshooting Workflow
Caption: Decision tree for diagnosing and resolving common crystallization failures in aminophenol salts.
Standard Operating Procedure (SOP)
Protocol: Optimized Recrystallization of 4-Aminophenol Hydrochloride
This protocol integrates oxidation protection and yield enhancement.[1]
Reagents:
-
Crude 4-Aminophenol HCl[1]
-
Deionized Water (degassed)[1]
-
Hydrochloric Acid (37%)[1]
-
Sodium Metabisulfite (Na₂S₂O₅)[1]
Step-by-Step Workflow:
-
Preparation: Spurge deionized water with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen.
-
Dissolution:
-
Charge crude solid into a flask.
-
Add minimum hot water (85–90°C) containing 0.2% w/v Sodium Metabisulfite .[1]
-
Stir until dissolved. Note: If solution is dark, add 1-2% activated charcoal, stir for 10 mins, and filter hot.
-
-
Acidification (Common Ion):
-
While keeping the solution hot (approx. 70°C), slowly add conc. HCl (approx. 10-15% of the water volume).[1]
-
Observation: The solution may become slightly turbid as the solubility limit decreases.
-
-
Crystallization:
-
Allow the solution to cool to room temperature slowly (approx. 10°C/hour) with gentle agitation.
-
Once at room temp, cool further in an ice bath to 0–5°C for 1 hour.
-
-
Isolation:
Graphviz Diagram: Process Flow
Caption: Optimized workflow for high-purity isolation of 4-aminophenol hydrochloride.
FAQs
Q1: Can I use ethanol instead of water for recrystallization? Answer: Yes, but solubility is lower.[1] A common hybrid approach is to dissolve in a small amount of water, then add ethanol as an anti-solvent .[1] This often yields higher recovery but requires careful control to avoid oiling out.[1]
Q2: My product is white but turns pink after 2 days. Why? Answer: This indicates residual acid/moisture or lack of antioxidant in the final crystal lattice.[1] Ensure the final wash (acetone) effectively removes the aqueous mother liquor. Store in a desiccator, as moisture accelerates oxidation.[1]
Q3: Is the hydrochloride salt polymorphic? Answer: 4-Aminophenol HCl primarily crystallizes in the orthorhombic system.[1] While true polymorphism is less commonly reported than in the free base, "pseudopolymorphs" (hydrates) can form if dried improperly.[1] Always dry to constant weight to remove lattice water.[1]
References
-
BenchChem. (2025).[1] Technical Support Center: Preventing Oxidation of Aminophenol Compounds.[1]Link[1]
-
National Institutes of Health (NIH). (2020).[1] Organic Salts of Pharmaceutical Impurity p-Aminophenol.[1] PubChem.[1][2] Link
-
Cambridge Crystallographic Data Centre. (2012). Powder diffraction investigations of some organic hydrochlorides (p-aminophenol HCl).[1]Link[1]
-
ChemicalBook. (2024).[1] 4-Aminophenol Hydrochloride Chemical Properties and Safety.Link[1]
-
Google Patents. (1972).[1][2] US3717680A - Purification of p-aminophenol.[1]Link[1]
Sources
Overcoming poor yield in crystallization of organic compounds
Topic: Overcoming Poor Yield in Organic Compound Crystallization Role: Senior Application Scientist Status: Active | Ticket Priority: High
Introduction: The Yield Paradox
Welcome. If you are reading this, your mass balance isn't closing, or your isolation efficiency is critically low. In organic process development, "poor yield" is rarely a single failure; it is a symptom of a disconnect between thermodynamics (solubility), kinetics (nucleation/growth rates), or mechanics (separation physics).
This guide moves beyond generic advice. We will diagnose whether your molecule is refusing to come out of solution, oiling out into a non-recoverable phase, or being redissolved during isolation.
Section 1: Diagnostic Triage
Before adjusting a single parameter, you must categorize the loss. Use this logic flow to identify the root cause of your yield excursion.
Figure 1: Diagnostic logic to isolate the source of yield loss. Blue nodes indicate analytical action steps; Red/Yellow/Green nodes indicate root cause categories.
Section 2: Phase I Troubleshooting – Thermodynamics & Solubility
Symptom: Your compound remains in the mother liquor (ML).[1][2] Root Cause: The Metastable Zone Width (MSZW) is essentially "trapping" your compound, or the solubility profile is too flat at the isolation temperature.
The Concept: Metastable Zone Width (MSZW)
The MSZW is the temperature difference between the solubility curve (thermodynamic saturation) and the limit of metastability (where spontaneous nucleation occurs).[3][4][5]
-
Wide MSZW: The solution can hold massive supersaturation without crashing out. You cool the batch, but nothing happens.
-
Narrow MSZW: The solution crashes out uncontrollably (crashing), trapping impurities and creating fines that clog filters (mechanical yield loss).
Protocol: MSZW Determination & Optimization
Do not guess cooling rates. Measure the MSZW to define your "Safe Operating Window."
-
Preparation: Prepare a saturated solution at
(e.g., 60°C). -
Polythermal Method: Cool at a fixed rate (e.g., 0.5°C/min) until turbidity is detected (
). -
Hysteresis Check: Heat the slurry until it dissolves (
). -
Calculation:
. -
Action:
-
If
: Seeding is mandatory. Add 0.5–1.0 wt% seeds at to bypass the nucleation energy barrier. -
If
: Slow cooling is mandatory. Rapid cooling will cause uncontrolled crashing.
-
Solubility Optimization Table
| Solvent Class | Effect on Solubility | Yield Implication | Recommendation |
| Good Solvent | High solubility at | Poor Yield. Too much product left in ML. | Switch to Anti-Solvent Crystallization. |
| Poor Solvent | Low solubility at | Low Throughput. Requires massive solvent volumes. | Use as an anti-solvent or co-solvent. |
| Mixed System | Tunable solubility | High Yield. Optimized via ratio. | Determine the "Cloud Point" curve for the mixture. |
Section 3: Phase II Troubleshooting – Kinetics (Oiling Out)
Symptom: The solution turns milky/cloudy, then forms a gummy oil at the bottom. No crystals form, or they form inside the oil (encapsulating impurities). Root Cause: Liquid-Liquid Phase Separation (LLPS).[6][7] The system hits a miscibility gap before it hits the crystallization boundary.
Mechanism of Oiling Out
Oiling out is a kinetic trap.[6][8] The energy barrier to form an amorphous oil droplet is lower than the barrier to build an ordered crystal lattice. This usually happens when:
-
Supersaturation is generated too fast.
-
The melting point of the solid is close to the crystallization temperature.
-
Impurities act as "oil promoters."[8]
Workflow: Mitigating Oiling Out
Figure 2: Stepwise mitigation for Liquid-Liquid Phase Separation (LLPS).
Technical Intervention:
-
Seeding Strategy: You must seed the batch before it reaches the oiling-out temperature (LLPS boundary). If the oiling point is 40°C, seed at 45°C.
-
Surfactant Effect: If impurities are causing the oiling, a carbon treatment of the precursor solution may remove the lipophilic impurities stabilizing the oil phase.
Section 4: Phase III Troubleshooting – Downstream Processing
Symptom: The reactor yield looks good (thick slurry), but the isolated dry weight is low. Root Cause: Redissolution during washing or physical loss (fines passing through filter media).
The Washing Dilemma: Displacement vs. Dilution
Researchers often wash filter cakes with fresh solvent to remove impurities. If the product has any solubility in the wash solvent, you are washing your yield down the drain.
Scenario: You crystallize in 50% Ethanol/Water. You wash with 100% Ethanol. Result: Yield loss. The product is likely more soluble in pure Ethanol.
Corrective Protocol:
-
Displacement Wash: Use the exact solvent ratio used for the final crystallization (e.g., cold 50% EtOH/Water).
-
Anti-Solvent Wash: Wash with a solvent where the product is essentially insoluble (e.g., 100% Water or Heptane), provided it is miscible with the mother liquor.
-
Cake Channelling: If the wash solvent channels through cracks in the cake, it won't clean effectively, leading you to use more solvent, increasing yield loss.[1] Smooth the cake before washing.
Section 5: Advanced FAQs
Q: My yield drops significantly upon scale-up (mg to g). Why? A: This is usually a heat transfer issue. On a small scale (vials), cooling is instant. On a large scale, cooling is slower, but mixing is often worse. Poor mixing creates "hot spots" (undersaturation) and "cold spots" (nucleation showers).
-
Fix: Match the power per unit volume (P/V) or tip speed of the impeller during scale-up, not just the cooling rate.
Q: I am getting 95% yield, but the purity is low. If I recrystallize, yield drops to 70%. A: This is the classic Purity-Yield Trade-off.
-
Fix: Implement a Recycle Loop . Save the mother liquor from the recrystallization step (which contains good product) and use it as the solvent for the next batch's crude dissolution. This allows the system to reach steady-state where overall yield approaches 95-98% over multiple batches.
Q: Can I use ultrasound to improve yield? A: Ultrasound (Sonocrystallization) improves nucleation, not intrinsic solubility. It ensures you don't get stuck in a wide Metastable Zone (see Section 2). It is excellent for initiating crystallization in stubborn systems but won't change the thermodynamic yield limit.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Twente. (n.d.). A new view on the metastable zone width during cooling crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). The Unavoidable Loss of Recovery. Retrieved from [Link]
-
American Chemical Society (ACS). (2022). Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mother liquor - Wikipedia [en.wikipedia.org]
- 3. research.utwente.nl [research.utwente.nl]
- 4. crystallisation.pbworks.com [crystallisation.pbworks.com]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mannich Base Synthesis Optimization
Status: Operational | Tier: Level 3 (Advanced Methodology) Subject: Minimizing Impurity Formation in Aminomethylation Reactions
Mission Statement
Welcome to the Mannich Synthesis Support Center. This guide addresses the kinetic and thermodynamic pitfalls of the Mannich reaction (
Table of Contents
-
Diagnostic Workflow (Visual Decision Tree)
-
Troubleshooting Module A: The "Bis-Mannich" & Selectivity Issue
-
Troubleshooting Module B: Product Instability (Retro-Mannich)
-
Troubleshooting Module C: The "Gummy Solid" (Polymerization)
-
Standard Operating Procedure (SOP): The Pre-Activation Protocol
-
References
Diagnostic Workflow
Before altering your chemistry, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic flow connecting observed symptoms to mechanistic root causes and immediate corrective actions.
Troubleshooting Module A: Selectivity (Bis-Mannich Formation)
The Issue: You intend to add one aminomethyl group to a ketone (e.g., acetophenone), but the product mixture contains significant amounts of the double-addition product (bis-Mannich base).
Mechanistic Root Cause: The Mannich reaction is autocatalytic in terms of solubility. Often, the mono-Mannich base (as a hydrochloride salt) is more soluble in the reaction medium than the starting ketone, making it accessible for a second attack if the amine/formaldehyde concentration is high.
Corrective Protocol:
| Parameter | Standard (Flawed) Approach | Optimized Approach | Why? (Causality) |
| Stoichiometry | 1:1:1 (Ketone:Amine:CH₂O) | 1.2 : 1 : 1 (Excess Ketone) | Statistically reduces the probability of the iminium ion encountering a Mono-Mannich product instead of a fresh Ketone molecule [1]. |
| Amine State | Free base amine | Amine Hydrochloride Salt | Using the salt ( |
| Addition Order | All-in-one pot | Sequential Addition | Pre-mix Amine + CH₂O to form the iminium ion first, then drip this into the refluxing ketone. This keeps the electrophile concentration low relative to the nucleophile (ketone). |
FAQ:
-
Q: Can I separate the Bis-impurity easily?
-
A: Rarely. Bis-Mannich bases often have similar solubility profiles to the product. Prevention via stoichiometry is far superior to purification.
-
Troubleshooting Module B: Instability (Retro-Mannich)
The Issue: The reaction reaches completion (monitored by TLC/LCMS), but the yield plummets during workup, often accompanied by the smell of the starting amine.
Mechanistic Root Cause:
The Mannich reaction is reversible. The
The Equilibrium Trap:
Corrective Protocol:
-
pH Control: Never basify to pH > 10 during extraction. The free base form of the Mannich product is less stable than the acid salt.
-
Target: Neutralize with saturated
only until gas evolution stops (pH ~8).
-
-
Thermal Management: Do not distill the product. Mannich bases are thermally labile. Remove solvents under reduced pressure at
. -
Storage: Store as the Hydrochloride salt (
). The protonated amine cannot act as a leaving group for the elimination pathway.
Troubleshooting Module C: Competitive Pathways (Aldol & Polymerization)
The Issue: The reaction turns into a gummy, intractable solid, or the ketone reacts with itself (Aldol condensation).
Mechanistic Root Cause: Formaldehyde is a potent electrophile that can polymerize (paraformaldehyde formation) or react with the ketone in an Aldol fashion if the amine is not available to trap it immediately as an iminium ion.
Visualizing the Competition:
Figure 2: Pathway competition. The goal is to maximize the "Green" path (Iminium formation) to starve the "Grey" paths (Polymerization/Aldol).
Corrective Protocol:
-
Source of Formaldehyde: Switch from aqueous Formalin (37%) to Paraformaldehyde . Aqueous formalin introduces water, which suppresses iminium formation (hydrolysis equilibrium) and encourages Aldol chemistry.
-
Solvent: Use Ethanol or Isopropanol . These protic solvents stabilize the transition state of the Mannich reaction but do not encourage polymerization as much as water [4].
Standard Operating Procedure (SOP): The Pre-Activation Protocol
This protocol is designed to be self-validating . If Step 2 fails (solution does not clear), do not proceed to Step 3.
Reagents:
-
Acetophenone (or target ketone)[1]
-
Paraformaldehyde (1.0 equiv)
-
Secondary Amine Hydrochloride (1.0 equiv)
-
Conc. HCl (catalytic, 2-3 drops)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
The "Pre-Activation" (Iminium Generation):
-
In a round-bottom flask, combine the Amine Hydrochloride, Paraformaldehyde, and Ethanol.
-
Add catalytic HCl.
-
Heat to reflux.
-
Checkpoint: The suspension must turn into a clear, homogeneous solution. This confirms the depolymerization of paraformaldehyde and the formation of the reactive iminium salt. If it remains cloudy after 30 mins, add more ethanol or check reagent quality.
-
-
The "Controlled Addition" (C-C Bond Formation):
-
Once the solution is clear (Step 1), add the Ketone (1.2 equivalents) in one portion.
-
Continue refluxing.
-
Monitor: Use TLC. The product often appears as a polar spot that trails.
-
-
Precipitation Workup (Self-Purifying):
-
Cool the mixture to room temperature.
-
Add Acetone or Diethyl Ether.
-
The Mannich Base Hydrochloride should precipitate out as a white crystalline solid.
-
Why this works: The Bis-Mannich impurity and unreacted ketone remain soluble in the acetone/ether, while the desired salt crystallizes.
-
-
Filtration:
-
Filter the solid. Wash with cold acetone.
-
Do not neutralize unless the free base is strictly required for the next step. Store as the salt.
-
References
-
BenchChem. (2025). Strategies to minimize polymerization in Mannich reactions. Retrieved from
-
MasterOrganicChemistry. (2025). The Mannich Reaction: Mechanism and Acid Catalysis. Retrieved from
-
Kudriashova, E. S., et al. (2025).[2] A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases. ChemRxiv.[2] Retrieved from
-
Organic Chemistry Portal. (2025). Mannich Reaction: Mechanism and Recent Literature. Retrieved from
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Classic Reference for Stoichiometry).
Sources
Optimizing catalyst concentration for the synthesis of β-amino esters
Technical Support Center: Catalyst Optimization for -Amino Ester Synthesis
Strategic Overview: The Optimization Landscape
The synthesis of
This guide moves beyond generic advice, treating the reaction as a system of competing kinetic and thermodynamic pathways.
Decision Matrix: Selecting Your Catalyst Strategy
Before optimizing concentration, ensure you are using the correct catalytic class for your substrate sterics and pKa.[1]
Figure 1: Strategic decision tree for selecting the catalytic approach based on substrate constraints.
Module: Lewis Acid Catalysis (The Kinetic Workhorses)
Focus Agents: Cerium(III) Chloride (
These catalysts are preferred for rapid library synthesis but are prone to "turnover saturation," where adding more catalyst yields diminishing returns due to aggregation or active site inhibition.[1]
FAQ: Troubleshooting Conversion Plateaus
Q: I increased my
A: You have likely hit the saturation limit .[1] In Lewis acid catalysis for Aza-Michael additions, the relationship between catalyst loading and rate is rarely linear beyond a specific threshold (typically 2-5 mol%).[1]
-
Mechanism: The metal coordinates to the carbonyl oxygen, lowering the LUMO energy of the alkene.[1] However, at high concentrations, metal species can form inactive aggregates or coordinate irreversibly to the amine product (product inhibition), effectively removing themselves from the cycle.[1]
-
The Fix: Instead of increasing loading, increase the surface area (if heterogeneous) or introduce an additive like Sodium Dodecyl Sulfate (SDS) if working in aqueous media to create micellar catalysis, which concentrates reactants locally without increasing bulk metal load.[1]
Protocol: Optimized
-
Standard: Start at 2.5 mol% .
-
Solvent: Water or Water/Ethanol (1:1).[1] These catalysts often perform better in aqueous media due to hydrophobic effects accelerating the organic association.[1]
-
Checkpoint: If conversion <50% at 2 hours, do not add more catalyst. Add 10 mol% of a surfactant (e.g., SDS).[1]
Data: Representative Loading Effects (Aliphatic Amine + Methyl Acrylate)
| Catalyst Loading (mol%) | Time to 95% Conv. (min) | TOF (Turnover Frequency) | Observation |
| 0.5 | 180 | High | Slow but steady. |
| 2.0 | 45 | Optimal | Ideal balance. |
| 5.0 | 40 | Moderate | Diminishing returns.[1] |
| 10.0 | 38 | Low | Wasteful; difficult workup.[1] |
Module: Organocatalysis & Side Reaction Control
Focus Agents: Phosphines, Cinchona Alkaloids, DBU.[1]
A common failure mode here is Bis-Addition (formation of tertiary amines from primary amines), which is often driven by high catalyst concentrations pushing the system toward the thermodynamic product.[1]
FAQ: Controlling Selectivity
Q: I am getting 30% bis-addition impurity. Will lowering the catalyst concentration fix this?
A: Partially, but stoichiometry and dilution are more critical variables here. High catalyst concentration increases the rate of both steps (
Visualizing the Competition:
Figure 2: The pathway to bis-addition.[1] High catalyst loads accelerate the second step (
The Fix:
-
Catalyst: Reduce to 1-2 mol% .
-
Stoichiometry: Use a large excess of the amine (nucleophile), not the ester.[1] Try 2.0 - 5.0 equivalents of amine.[1] This statistically favors the attack of the primary amine over the secondary amine product.[1]
-
Temperature: Lower the temperature (0°C to -10°C). The activation energy for the second addition is typically higher; cooling suppresses
more than .[1]
Module: Enzymatic Synthesis (Green/Biocatalysis)
Focus Agent: Candida antarctica Lipase B (CAL-B).[2][3]
Enzymatic routes are unique because "concentration" refers to the mass of the solid support (e.g., Novozym 435) relative to the substrate, leading to mass transfer limitations.[1]
FAQ: The Mass Transfer Wall
Q: I doubled the amount of immobilized CAL-B beads, but the reaction rate didn't change. Is the enzyme dead?
A: Unlikely.[1] You are likely experiencing external mass transfer limitations .[1] In heterogeneous biocatalysis, the reaction rate is often limited by the diffusion of the substrate into the porous bead rather than the catalytic turnover itself.[1]
Protocol: Validating the Enzymatic Regime To determine if you are catalyst-limited or diffusion-limited:
References & Grounding
-
Lewis Acid Catalysis (
): -
Enzymatic Optimization (CAL-B):
-
Gotor-Fernández, V., et al. (2010).[1] Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers. Journal of Molecular Catalysis B: Enzymatic.
-
-
Continuous Flow & Mass Transfer:
-
He, Y., et al. (2020).[1] Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition. Catalysts.
-
-
Mechanism & Bis-Addition:
-
Rulev, A. Y. (2017).[1] Aza-Michael Reaction: A Decade Later – Is the Research Over? (Discusses selectivity issues).
-
Technical Support Center: Decolorization of Aminophenol Products
Current Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Activated Carbon Adsorption & Purification Protocols for Aminophenols
🟢 Module 1: The Mechanistic Baseline
From the Desk of Dr. Aris Thorne, Senior Application Scientist
Colleagues, decolorizing aminophenols (e.g., p-aminophenol, acetaminophen precursors) is not merely a filtration task; it is a race against auto-oxidation.
The color you see—often pink, violet, or brown—is caused by the oxidation of the aminophenol to quinone imines and subsequent polymerization into complex chromophores. Activated carbon (AC) works via physisorption (Van der Waals forces) to trap these large, planar molecules in its meso- and micropores.
The Critical Conflict:
-
Adsorption is exothermic (favored by lower temperatures).
-
Solubility of aminophenols is endothermic (favored by higher temperatures).
-
Oxidation accelerates with heat and high pH.
Therefore, your protocol must balance keeping the product in solution while suppressing oxidation long enough for the carbon to trap the impurities.[1]
Visualization: The Oxidation-Adsorption Pathway
The following diagram illustrates the chemical vulnerability of aminophenols and where the carbon intervention occurs.
Figure 1: The competitive pathway between oxidation (color formation) and adsorption (purification).
🟢 Module 2: The "Golden Standard" Protocol
Do not rely on simple mixing. This protocol integrates chemical stabilization with physical adsorption .
Reagents & Materials[2][3][4][5][6][7]
-
Adsorbent: Powdered Activated Carbon (PAC), steam-activated, acid-washed (low ash).
-
Stabilizer: Sodium Dithionite (
) or Sodium Metabisulfite. -
Solvent: Deoxygenated water or dilute acid (e.g.,
).
Step-by-Step Workflow
-
Dissolution & Acidification:
-
Chemical Stabilization:
-
Add Sodium Dithionite (0.1% - 0.5% w/w relative to product).
-
Why? This acts as a sacrificial reducing agent, reverting any formed quinone imines back to aminophenol instantly.
-
-
Carbon Treatment:
-
Add Activated Carbon (1% - 5% w/w).[4]
-
Slurry for 15–30 minutes at 80°C.
-
Warning: Do not exceed 30 minutes. Long contact times at high heat can promote catalytic oxidation on the carbon surface.
-
-
Hot Filtration:
-
Filter immediately through a pre-heated Büchner funnel or sparkler filter.
-
Use a diatomaceous earth (Celite) pre-coat to prevent carbon bleed.
-
-
Crystallization:
-
Neutralize filtrate with Ammonia/NaOH to pH 7.0–7.2 under inert atmosphere (
). -
Cool to 0–5°C to precipitate purified crystals.
-
🟢 Module 3: Troubleshooting Hub (Symptom-Based)
Category A: Color Issues
Q: My filtrate is clear initially but turns pink/violet within minutes. Why? Diagnosis: This is "Auto-Oxidation Breakthrough." You removed the existing color, but the aminophenol is reacting with atmospheric oxygen immediately post-filtration. The Fix:
-
Check Stabilizer: Ensure Sodium Dithionite was added before carbon filtration.
-
Nitrogen Blanket: You must crystallize under a nitrogen atmosphere.
-
Chelation: Trace metals (Iron/Copper) catalyze this oxidation.[5] Add EDTA (0.05%) to sequester metal ions.
Q: The solution remains brown even after high carbon dosage (10%+). Diagnosis: You are dealing with "Polymerized Tars," not simple oxidation products. These large molecules may be too big for microporous carbon. The Fix:
-
Switch Carbon Type: Move to a wood-based, chemically activated carbon (high mesoporosity) rather than coconut shell (microporous).
-
Two-Stage Filtration: Use a silica gel or resin pre-treatment to remove tars, followed by carbon for final polishing.
Category B: Yield & Process Issues
Q: My yield dropped significantly (20% loss). Did the carbon eat my product? Diagnosis: Yes, this is "Adsorptive Competition." At high concentrations, carbon will adsorb the aminophenol itself, especially if the impurity load is low. The Fix:
-
Isotherm Study: You are overdosing. Perform a Langmuir isotherm study to find the saturation point.
-
Temperature Control: Ensure filtration is done >80°C. Solubility of aminophenol is high at this temp, making it less energetically favorable for the carbon to adsorb it compared to the hydrophobic impurities.
Q: I see black specks (haze) in my final crystals. Diagnosis: "Carbon Bleed." The Fix:
-
Pre-coat: You must use a filter aid (Celite/Perlite).
-
Wash Step: Wash the carbon cake with hot water. If the carbon was not acid-washed, ash can leach out. Always use "Acid-Washed" grades for pharma applications.
🟢 Module 4: Comparative Data (Carbon Selection)
Use this table to select the correct adsorbent for your specific impurity profile.
| Parameter | Coconut Shell Carbon | Wood-Based Carbon | Coal-Based Carbon |
| Pore Structure | Microporous (<2nm) | Mesoporous (2-50nm) | Mixed |
| Best For | Trace odors, small organics | Large color bodies (Dyes/Polymers) | General purpose |
| Ash Content | Low | Moderate (unless acid-washed) | High |
| Aminophenol Suitability | Good for final polish | Best for heavy decolorization | Moderate |
| Filtration Speed | Fast | Slower (compressible) | Medium |
🟢 Module 5: Decision Logic Tree
Use this flow to diagnose process failures in real-time.
Figure 2: Troubleshooting logic for aminophenol purification.
🟢 References
-
Process for Purifying Crude 4-Aminophenol. Google Patents. (Describes the use of sodium dithionite and activated carbon in toluene/water extraction systems). Link
-
Benzoquinone Imines.[5] Part 16. Oxidation of p-Aminophenol in Aqueous Solution. Journal of the Chemical Society, Perkin Transactions 2.[6] (Mechanistic detail on the pH-dependent oxidation of aminophenols). Link
-
Adsorption of Phenolics from Aqueous Solution on Activated Carbon: Effect of Molecular Structure. Journal of Al-Nahrain University. (Adsorption isotherm data for aminophenols vs. pH). Link
-
Effect of pH on the Adsorption of Phenols on Activated Carbons. Journal of Hazardous Materials. (Validates that adsorption capacity often increases as pH decreases for phenolic compounds). Link
-
Decolorization with Activated Carbon. Carbotecnia Technical Guides. (General industrial parameters for batch decolorization). Link
Sources
- 1. Decolorizing carbon [sites.pitt.edu]
- 2. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1021818C - The method for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 4. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Strange purple compound when oxidizing p-aminophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exotherms in the Aminomethylation of Phenols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing the exothermic nature of the aminomethylation of phenols, commonly known as the Mannich reaction. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on controlling this powerful but potentially hazardous reaction. Our focus is on ensuring reaction safety, maximizing product purity, and providing actionable troubleshooting advice.
Section 1: Understanding the Exotherm - The 'Why'
Before controlling the heat, it's crucial to understand its origin. The aminomethylation of phenols is a highly valuable C-C bond-forming reaction, but its components are highly reactive, leading to a significant release of energy.
Q: What is the primary cause of the strong exotherm in the aminomethylation of phenols?
A: The exotherm is primarily generated from two key stages in the reaction mechanism:
-
Formation of the Iminium Ion: The reaction begins with the condensation of an amine (primary or secondary) with formaldehyde. This step rapidly forms a highly electrophilic and reactive species called an iminium ion (or Eschenmoser's salt precursor).[1][2] This condensation is itself an exothermic process.
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring then acts as a nucleophile, attacking the highly reactive iminium ion.[1] This step, a classic electrophilic aromatic substitution, is typically the main heat-generating event. The strong activation of the aromatic ring by the hydroxyl group makes this attack very rapid and highly exothermic.
The combination of these fast, energy-releasing steps can lead to a rapid increase in temperature, known as a thermal runaway, if not properly controlled.[3]
Caption: Reaction mechanism highlighting the two primary exothermic stages.
Q: How do the specific reactants influence the reaction's heat generation?
A: The choice of reactants significantly impacts the reaction rate and the intensity of the exotherm:
-
Phenol Reactivity: Phenols with electron-donating groups (e.g., alkyl, alkoxy) are more electron-rich and thus more nucleophilic. They will react faster and generate heat more quickly than phenols with electron-withdrawing groups (e.g., nitro, halo).
-
Amine Basicity: More basic amines generally react faster with formaldehyde to form the iminium ion, potentially leading to a faster initial release of heat.
-
Formaldehyde Source: Formaldehyde is most commonly used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. Paraformaldehyde requires depolymerization to monomeric formaldehyde before it can react, which can sometimes lead to a delayed but then very rapid onset of the exotherm. Aqueous formaldehyde introduces water, which can help moderate the reaction but may not be suitable for all substrates.[4]
Section 2: Troubleshooting Guide - The 'How-To'
This section addresses common issues encountered during the aminomethylation of phenols, with a focus on practical solutions for exotherm management.
Q1: My reaction temperature is rising uncontrollably. What are my immediate actions?
A: An uncontrolled temperature rise (thermal runaway) is a serious safety hazard.[5] Immediate cooling is the priority.
Emergency Protocol:
-
Remove External Heating: If any heating is being applied (e.g., heating mantle, oil bath), remove it immediately. Lab jacks under heating sources are essential for quick removal.[3]
-
Enhance Cooling: If using an ice bath, add more ice and salt (e.g., NaCl, CaCl₂) to lower the temperature further. If your setup allows, switch to a more potent cooling bath (e.g., dry ice/acetone).
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Emergency Quenching (Use with extreme caution): If the temperature continues to rise despite cooling, and you have a pre-planned and validated quenching procedure, you may need to quench the reaction by adding a cold, inert solvent or a suitable quenching agent. This should be a last resort and part of a formal risk assessment.[3]
Q2: How can I proactively control the reaction temperature from the start?
A: Proactive control is the best strategy. A multi-faceted approach is most effective.
| Control Strategy | Description | Causality & Field Insights |
| Slow, Controlled Addition | Add one of the reagents (typically the amine or formaldehyde) dropwise or via syringe pump to the cooled solution of the other reactants.[4] | This maintains a low instantaneous concentration of the limiting reagent, ensuring that the heat generated at any moment is low enough to be dissipated by the cooling system. This is the most common and effective control method. |
| Adequate Dilution | Use a sufficient volume of an appropriate solvent. A common starting point is a reaction concentration between 0.1 M and 1 M.[3] | The solvent acts as a heat sink, absorbing the energy released. A larger volume of solvent provides greater thermal mass, buffering against rapid temperature changes. Protic solvents like methanol or ethanol can also help stabilize the iminium ion intermediate.[2] |
| Effective Cooling | Use an ice bath (0°C) or other appropriate cooling bath from the start. Monitor the internal reaction temperature with a thermocouple, not the bath temperature.[5] | The temperature inside the flask can be significantly higher than the external bath temperature, especially during a strong exotherm.[3] Maintaining a large temperature gradient (ΔT) between the flask and the bath maximizes the rate of heat removal. |
| Pre-formation of Iminium Salt | The amine and formaldehyde are reacted separately under controlled conditions to form the iminium salt, which is then added portion-wise to the phenol.[4] | This separates the two exothermic steps. You control the heat from the iminium salt formation first, then control the heat from the electrophilic substitution, preventing the two exotherms from occurring simultaneously. |
Q3: I'm seeing significant byproduct formation. Could this be related to poor temperature control?
A: Absolutely. Inadequate temperature control is a leading cause of low yields and impure products.[4]
-
Polymerization: High temperatures can accelerate side reactions. The most common issue is the reaction of the initial product (a secondary amine if a primary amine was used) with more formaldehyde and phenol, leading to oligomers and polymers.[4] Formaldehyde can also self-polymerize at elevated temperatures.
-
Di- or Poly-substitution: For phenols with multiple activated sites (e.g., both ortho positions available), high local temperatures can favor multiple aminomethylations on the same ring, reducing the yield of the desired mono-substituted product.[4]
-
Ortho/Para Selectivity: The hydroxyl group directs substitution to the ortho and para positions.[1] While ortho-substitution is often kinetically favored, high temperatures can alter the thermodynamic landscape and change the ratio of ortho to para products.
Q4: I am scaling up my reaction. What are the key considerations for managing the exotherm at a larger scale?
A: Scaling up an exothermic reaction is not linear and presents significant safety challenges.[6]
-
Surface-Area-to-Volume Ratio: As you increase the reaction volume, the surface area available for heat exchange does not increase proportionally. This means a larger reaction is inherently more difficult to cool. This is the single most critical concept in scale-up safety.
-
Incremental Scale-Up: Never scale a reaction by more than a factor of three (3x) from the previous, successful run without a thorough safety reassessment.[5]
-
Re-optimize Addition Rates: The dropwise addition that worked on a 1-gram scale will be too fast for a 100-gram scale. The addition rate must be slowed down significantly to allow for heat dissipation.
-
Equipment: Ensure your reaction vessel is large enough (at least twice the total volume of all reagents and solvents) to accommodate potential foaming and allow for effective stirring.[3] Mechanical overhead stirrers are superior to magnetic stir bars for ensuring homogenous mixing and heat distribution in larger flasks.
Caption: Workflow for the safe, incremental scale-up of an exothermic reaction.
Section 3: Detailed Protocols
These protocols are representative examples and should be adapted based on the specific reactivity of your substrate and a thorough risk assessment.
Protocol 1: Controlled Aminomethylation of 3,4-Dimethylphenol
This protocol is adapted from representative examples and emphasizes slow addition for temperature control.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, an internal thermometer, and a dropping funnel, dissolve 3,4-dimethylphenol (1.0 eq) in ethanol.
-
Cooling: Cool the solution in an ice/water bath until the internal temperature is stable at 0-5°C.
-
Reagent Preparation: In the dropping funnel, combine morpholine (1.0 eq) and aqueous formaldehyde (37%, 1.1 eq).
-
Slow Addition: Add the amine/formaldehyde mixture dropwise to the cooled phenol solution over a period of at least 1 hour. Crucially, ensure the internal temperature does not exceed 10°C during the addition. Adjust the addition rate as necessary.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Perform a standard aqueous workup to isolate the product, 4,5-dimethyl-2-(morpholinomethyl)phenol.
Protocol 2: Using a Pre-formed Iminium Salt (Eschenmoser's Salt)
This method provides greater control by separating the exothermic steps.[4]
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve your phenol (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane). Cool the solution to 0°C.
-
Portion-wise Addition: Add Eschenmoser's salt (dimethylaminomethyl iodide, 1.05 eq) to the cooled phenol solution in small portions over 30-60 minutes. Monitor the internal temperature closely to ensure it remains below 10°C.
-
Reaction & Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify as needed.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the best solvents for heat dissipation in this reaction?
-
A: Protic solvents like ethanol, methanol, or even water are often excellent choices.[2][7] They have relatively high heat capacities, meaning they can absorb significant heat with only a moderate temperature increase. They also help to stabilize the charged iminium ion intermediate.[2] The choice of solvent must, of course, be compatible with your reactants and desired product.
-
-
Q: What is a safe maximum scale-up factor for this reaction?
-
Q: How do I monitor the reaction progress effectively without causing temperature fluctuations?
-
A: Thin-Layer Chromatography (TLC) is the most common method. To minimize temperature disruption, quickly extract a very small aliquot (e.g., with a glass capillary) from the reaction mixture without removing the flask from its cooling bath.
-
-
Q: Are there alternative, less exothermic methods for the aminomethylation of phenols?
-
A: Yes, modern catalysis has introduced milder alternatives. For instance, various transition-metal-catalyzed methods (e.g., using Copper or Vanadium) can achieve ortho-aminomethylation under milder conditions, often through different mechanisms like cross-dehydrogenative coupling.[8][9][10] Iodine-catalyzed methods in aqueous media have also been developed.[11][12] These methods may offer better control but might require catalyst screening and optimization for your specific substrate.
-
References
-
University of California, Santa Barbara. (2019, September 18). Scale-Up Reaction Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of solvents on the Mannich reaction. [Image]. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect on Mannich reaction. [Image]. Retrieved from [Link]
-
PubMed. (n.d.). Efficient large scale microwave assisted Mannich reactions using substituted acetophenones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aqueous C–H aminomethylation of phenols by iodine catalysis. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Mechanisms and Kinetic Modeling of Phenol Amination Using Pd and Rh‐Based Catalysts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-METHYLFURFURYLDIMETHYLAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Cr-catalysed ortho-aminomethylation of phenols with N,N-dimethylaniline. [Image]. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Advances in the Chemistry of Mannich Bases. Retrieved from [Link]
-
Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction? Retrieved from [Link]
-
FAO AGRIS. (2021). Mannich Reaction as a Key Strategy for the Synthesis of Trifluoroethyl Derived Tertiary and Secondary Amine. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (n.d.). AMINOMETHYLATION REACTIONS OF 2-[1(3)-METHYLCYCLOALKYL]-4- METHYLPHENOLS WITH PIPERIDINE. Retrieved from [Link]
-
Southern Research Station. (n.d.). Kinetics on Cocondensation of Phenol and Urea and Self-Condensation of Methylolphenols. Retrieved from [Link]
-
PMC. (2023, July 14). Application of the Mannich reaction in the structural modification of natural products. Retrieved from [Link]
-
ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]
-
Studia Universitatis Babes-Bolyai Chemia. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]
-
Chinese Journal of Organic Chemistry. (n.d.). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Retrieved from [Link]
-
HAL Open Science. (2011, December 12). Catalytic stereoselective Mannich reaction under solvent-free conditions. Retrieved from [Link]
-
Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]
-
DR-NTU, Nanyang Technological University. (2023). Aqueous C–H aminomethylation of phenols by iodine catalysis. Retrieved from [Link]
-
ResearchGate. (2025, October 8). V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. Retrieved from [Link]
-
Frontiers. (2019, August 13). Selective Aminomethylation of Aromatic Compounds. Retrieved from [Link]
-
PMC. (n.d.). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Retrieved from [Link]
-
PubMed. (2017, September 13). Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. Retrieved from [Link]
-
PMC. (2017, August 16). Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu-catalyzed ortho-aminomethylation of phenols with aniline derivatives. [Image]. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. scientificupdate.com [scientificupdate.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous C–H aminomethylation of phenols by iodine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
Optimizing mobile phase for HPLC separation of phenolic compounds
Status: Online Operator: Senior Application Scientist Ticket ID: PHEN-OPT-2024
Mission Statement
Welcome to the Phenolic Profiling Support Center. Phenolic compounds—ranging from simple hydroxybenzoic acids to complex polymeric tannins—present a unique "Chromatographic Triad" of challenges: structural isomerism , ionization sensitivity , and oxidative instability .[1]
This guide does not offer generic advice. It provides a causal analysis of why your separation is failing and a self-validating protocol to fix it.
Module 1: Resolution & Selectivity (The "Co-elution" Crisis)
User Query: "I cannot separate Quercetin-3-O-glucoside from its galactoside isomer, or my phenolic acids are co-eluting. Should I use Methanol or Acetonitrile?"
The Scientist's Diagnosis
The choice between Methanol (MeOH) and Acetonitrile (ACN) is not just about cost or pressure; it is about mechanistic selectivity .
-
Methanol (Protic): Capable of hydrogen bonding.[1][2] Phenolics possess multiple hydroxyl (-OH) groups. MeOH interacts with these groups, often providing superior selectivity for glycosidic isomers and polar phenolic acids.[1]
-
Acetonitrile (Aprotic): Interacts via dipole-dipole mechanisms.[1] It creates sharper peaks due to lower viscosity but often compresses the resolution of structurally similar phenolics.[1]
-
The
Interaction: If you use a Phenyl-Hexyl column, ACN can actually suppress the interactions between the stationary phase and the phenolic rings because the nitrile group ( ) has its own system. MeOH allows these unique column interactions to dominate.[1]
Experimental Protocol: The Solvent Switching Screen
Do not guess. Run this comparative screen to determine the optimal modifier.
Step 1: Prepare Mobile Phases
Step 2: Run the "Universal Gradient" (for a 100mm or 150mm C18 column)
| Time (min) | % B | Rationale |
|---|---|---|
| 0.0 | 5 | Initial trapping of polar phenolic acids (Gallic, Protocatechuic). |
| 5.0 | 5 | Isocratic hold to separate early eluters. |
| 25.0 | 40 | Shallow gradient for glycosides/flavanols. |
| 35.0 | 90 | Elution of aglycones and hydrophobic flavonoids. |
| 40.0 | 90 | Wash. |
| 40.1 | 5 | Re-equilibration.[1] |
Step 3: Calculate Resolution (
Module 2: Peak Shape & Tailing (The "Silanol" Terror)
User Query: "My peaks are tailing (Asymmetry > 1.5), specifically the catechins and anthocyanins. Is my column dead?"
The Scientist's Diagnosis
Your column is likely fine; your chemistry is fighting you.[1]
-
Silanol Ionization: Silica-based C18 columns have residual silanols (
).[1][5] At , these ionize to .[1] -
Analyte Ionization: Phenolics are weak acids.[1] While phenolic -OH groups have high pKa values (9-10), the carboxylic acid moieties in phenolic acids (e.g., Gallic, Ferulic) have pKa values
. -
The Interaction: If pH is near the pKa, the analyte is partially ionized.[1] Positive regions of the molecule (or protonated amines if alkaloids are co-present) interact with negative silanols, causing "drag" (tailing).
Decision Matrix: Choosing the Right Acidifier
| Feature | Formic Acid (0.1%) | Phosphoric Acid (0.1%) | Trifluoroacetic Acid (TFA) |
| pH (approx) | ~2.7 | ~2.1 | ~2.0 |
| Mechanism | Moderate suppression.[1] | Total silanol suppression. | Ion-pairing agent.[1] |
| UV Analysis | Good (cut-off 210nm).[1] | Excellent (transparent <200nm).[1] | Good. |
| LC-MS/MS | Recommended. | FORBIDDEN (Non-volatile).[1] | Signal suppression (avoid). |
| Best For | General profiling, MS work.[1][4][6] | HPLC-UV quantification. | Peptides/Anthocyanins.[1] |
Visual Troubleshooting Workflow
Caption: Diagnostic workflow for identifying the root cause of peak tailing in phenolic separations.
Module 3: The "Ghost" in the Machine (Baseline & Artifacts)
User Query: "I see ghost peaks in my gradient, or my peak areas are shrinking over time."
The Scientist's Diagnosis
Phenolic compounds are "metal hunters."[1]
-
Chelation: Phenolics (especially flavonoids like Quercetin and tannins) form stable complexes with metal ions (Iron, Aluminum) leached from stainless steel frits or tubing.[1] This results in broad, disappearing peaks or "ghost" peaks eluting late in the gradient.[1]
-
Oxidation: Phenolics oxidize rapidly at neutral pH.[1] If your mobile phase lacks acid or is old, your sample is degrading on the column.[1]
The "System Passivation" Protocol
If you suspect metal interaction (peak area RSD > 5%):
-
Flush System: Remove column.[1] Flush lines with 30% Phosphoric Acid in water for 30 mins (Passivation).[1]
-
Rinse: Flush with water until pH is neutral.
-
Prevent: Add 0.1 mM EDTA to Mobile Phase A (only for HPLC-UV; EDTA suppresses LC-MS signals). Alternatively, use PEEK tubing and columns with PEEK-lined hardware.[1]
FAQ: Rapid Fire Technical Support
Q: My retention times are drifting earlier. Why? A: Check your "Phase Collapse."[1] If you are running 100% aqueous mobile phase to capture very polar phenolic acids, standard C18 chains can "collapse" (fold onto themselves) to avoid water.[1]
-
Fix: Use a "T3" or "Aq" type column designed for 100% water wettability, or ensure at least 3-5% organic modifier is always present.[1]
Q: Can I use THF (Tetrahydrofuran)? A: Generally, avoid it.[1] While THF is a strong solvent, it oxidizes easily (forming peroxides that degrade phenolics) and has a high UV cutoff, interfering with the detection of phenolics at 280nm.
Q: What is the best wavelength for detection? A: Use a Diode Array Detector (DAD).[1]
-
280 nm: Universal for all phenolics (Benzoic acids, Flavan-3-ols).[1]
-
320 nm: Hydroxycinnamic acids (Caffeic, Ferulic).[1]
-
520 nm: Anthocyanins (Cyanidin, Malvidin).[1]
References
-
Phenomenex. (2025).[1][2][8] How to Reduce Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[1] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Seal, T. (2016).[1] Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Shimadzu. (2022).[1] HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. chromtech.com [chromtech.com]
- 3. biotage.com [biotage.com]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
Technical Support Center: Aminophenol Hydrochloride Stability in Biological Matrices
This guide serves as a specialized Technical Support Center for researchers handling Aminophenol Hydrochloride (and its free base, p-aminophenol) in biological matrices. It is designed to move beyond basic instructions, offering a mechanistic understanding of why instability occurs and how to scientifically arrest it.
Status: Active Subject: Stability, Sample Preparation, and Analytical Troubleshooting for Plasma/Urine Ticket ID: AP-HCL-STAB-001
👨🔬 Welcome from the Senior Application Scientist
"Aminophenol is notoriously unforgiving. In my years developing bioanalytical assays, I've seen perfectly good clinical samples ruined because they were left on a benchtop for 30 minutes without stabilization. The hydrochloride salt form gives you a false sense of security—it is stable in the bottle, but the moment it hits the buffered environment of plasma (pH ~7.4) or urine (pH 4.5–8.0), it dissociates. The free amine is then rapidly oxidized to quinone imines, leading to polymerization and signal loss.
This guide is not just a list of steps; it is a containment strategy for a reactive metabolite."
🔬 Module 1: The Chemistry of Instability (FAQ)
Q: Why does my Aminophenol Hydrochloride standard turn brown in solution?
A: You are witnessing oxidative polymerization .
While the hydrochloride salt is stable, dissolving it releases the free base (
The Mechanism:
-
Deprotonation: The ammonium group (
) loses a proton to become a free amine ( ). -
Oxidation: The free amine is oxidized to a quinone imine intermediate.
-
Polymerization: These reactive intermediates couple with remaining aminophenol molecules or other nucleophiles in the matrix to form complex, dark-colored polymers (similar to melanin formation).
Visualization: The Degradation Pathway
This diagram illustrates the critical "danger zones" where you lose your analyte.
Figure 1: The oxidative cascade of aminophenol. Note that once the Quinone Imine forms, degradation is rapid and often irreversible.
🧪 Module 2: Sample Collection & Pre-treatment (The "Golden Hour")
Q: What is the absolute best cocktail to stabilize plasma and urine samples?
A: You must attack the instability from two angles: pH control and Antioxidant protection .
The Gold Standard Protocol: Do not rely on a single agent. Use a combination of Ascorbic Acid (AA) and Sodium Metabisulfite (MBS) .
| Component | Concentration | Function | Mechanism |
| Ascorbic Acid | 0.1% - 1.0% (w/v) | Primary Antioxidant | Sacrificial reducing agent; oxidizes before the aminophenol. |
| Sodium Metabisulfite | 0.1% (w/v) | Synergist | Scavenges dissolved oxygen and inhibits enzymatic oxidation (e.g., polyphenol oxidase). |
| Acidification | pH 3.0 - 4.0 | pH Control | Keeps the amine protonated ( |
Troubleshooting Guide: Sample Collection
Scenario: "My recovery is low despite freezing the samples immediately."
-
Check the Delay: "Immediate" is subjective. Aminophenol can degrade by 10-15% within 1 hour at room temperature in urine.
-
Correction: Pre-load collection tubes with the antioxidant solution.
-
-
Check the pH: Urine pH varies wildly (4.5–8.0). If a patient has alkaline urine, degradation accelerates.
-
Correction: Add 10-20 µL of 6M HCl or 50% Formic Acid per mL of urine to bring pH < 4.
-
-
Hemolysis in Plasma: Red blood cells contain iron (hemoglobin), a catalyst for oxidation.
-
Correction: Reject hemolyzed samples. Iron acts as a Fenton reagent, generating hydroxyl radicals that destroy aminophenol.
-
❄️ Module 3: Storage & Handling
Q: Can I store samples at -20°C, or is -80°C mandatory?
A: For short-term (< 1 week), -20°C is acceptable if stabilized. For long-term biobanking, -80°C is mandatory .
Data Summary: Stability Profiles (Based on aggregated stability studies of aromatic amines)
| Storage Condition | Unstabilized Sample | Stabilized (AA + Acid) | Recommendation |
| Room Temp (20°C) | < 4 hours | ~24 hours | CRITICAL: Process immediately. |
| Refrigerated (4°C) | 24 hours | 7 days | Acceptable for active autosamplers. |
| Freezer (-20°C) | 1-2 weeks | 1-3 months | Risk of freeze-thaw degradation. |
| Deep Freeze (-80°C) | 1 month | > 1 year | Standard for Bioanalysis. |
Self-Validating Step: Include a Quality Control (QC) Low sample prepared in the same matrix. If your QC Low drops by >15% compared to a freshly prepared standard, your storage method has failed.
📉 Module 4: Analytical Challenges (LC-MS/MS)
Q: I see peak splitting and tailing for Aminophenol. Why?
A: This is a classic chromatography issue with small, polar, basic molecules.
Root Causes & Fixes:
-
Secondary Interactions: The free amine interacts with residual silanols on the silica column.
-
Fix: Use a column with high carbon load and end-capping, or a specialized column for polar bases (e.g., HILIC or Pentafluorophenyl (PFP) phases).
-
-
Solvent Mismatch: Injecting a highly acidic sample (stabilized) into a neutral mobile phase can distort the peak.
-
Fix: Ensure the mobile phase buffer strength (e.g., 10mM Ammonium Formate) is sufficient to overcome the sample acidity.
-
Workflow: The Robust Sample Prep
Follow this workflow to ensure data integrity.
Figure 2: Optimized sample preparation workflow for LC-MS/MS analysis.
📚 References
-
Modick, H., et al. (2013). Rapid determination of N-acetyl-4-aminophenol (paracetamol) in urine by tandem mass spectrometry coupled with on-line clean-up.[1] Journal of Chromatography B.
-
BenchChem Technical Support. (2025). Technical Support Center: Preventing Oxidation of Aminophenol Compounds.
-
Bhatia, S.P., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.[2] MDPI.
-
Boltia, S.A., et al. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol... and Quantification of P-aminophenol Nephrotoxic Impurity.[3] Journal of Chromatographic Science.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 403, 4-Aminophenol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-[(Propylamino)methyl]phenol Hydrochloride Analysis
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(Propylamino)methyl]phenol hydrochloride. We will not only detail a robust analytical method but also explore its validation in accordance with stringent regulatory standards. Furthermore, we will objectively compare the performance of this HPLC method with viable alternatives, supported by experimental rationale and data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of analytical method validation in a regulated environment.
The Analytical Challenge: Quantifying this compound
This compound is a small organic molecule featuring both a phenolic hydroxyl group and a secondary amine. This bifunctional nature presents a unique set of considerations for developing a robust and reliable analytical method. The phenolic group provides a chromophore suitable for UV detection, while the basic amine influences the compound's retention behavior in reversed-phase chromatography. A successful method must be able to consistently and accurately quantify this analyte, often in the presence of impurities and degradation products.
Part 1: A Proposed Stability-Indicating HPLC Method
Drawing from extensive experience with phenolic and amine-containing active pharmaceutical ingredients (APIs), the following reversed-phase HPLC (RP-HPLC) method is proposed. The rationale behind each parameter selection is crucial for understanding the method's foundation.
Rationale for Method Design:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for a molecule of this polarity. It provides the necessary hydrophobic interactions for retention.
-
Mobile Phase: A gradient elution is chosen to ensure the timely elution of the main analyte while also allowing for the separation of potential, more or less polar, impurities.
-
Buffer and pH: An acidic mobile phase (pH 3.0) serves a dual purpose. It ensures the protonation of the secondary amine, leading to a single ionic species and thus a sharp, symmetrical peak. It also suppresses the ionization of the silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions.
-
Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency.
-
Detection Wavelength: The phenolic ring is the primary chromophore. Based on the UV absorption spectra of substituted phenols, a detection wavelength of 275 nm is chosen to provide a good balance of sensitivity and selectivity.[1][2][3]
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (10% B), 5-20 min (10-70% B), 20-25 min (70% B), 25-26 min (70-10% B), 26-30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 275 nm |
| Diluent | Mobile Phase A:Mobile Phase B (80:20) |
Part 2: The Validation Gauntlet: A Self-Validating System
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[4][5][6] The following validation plan is designed to be a self-validating system, where each experiment provides confidence in the method's performance. The acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][7]
Caption: A typical workflow for HPLC method validation, from planning to final reporting.
Experimental Protocols and Acceptance Criteria
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light). | Peak purity of the analyte must pass. No interference at the analyte's retention time. |
| Linearity | Analyze at least five concentrations across the range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the test concentration for assay. |
| Accuracy | Spike placebo with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate injections of the same sample or nine determinations across the range. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat repeatability test on a different day, with a different analyst, or on different equipment. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope. | To be determined and reported. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope. | To be determined and reported with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C). | System suitability parameters must be met. No significant impact on results. |
Experimental Protocol: Specificity through Forced Degradation
Causality: Forced degradation studies are essential to demonstrate that the method is "stability-indicating." This means the method can separate the intact drug from any potential degradation products, ensuring that the measured analyte is indeed the pure drug and not a co-eluting degradant.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in the diluent.
-
Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl and heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: To another aliquot, add 1N NaOH and heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: To a third aliquot, add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a placebo and an unstressed control sample, using the proposed HPLC method.
-
Evaluation: Assess the chromatograms for peak purity of the main analyte peak using a Diode Array Detector (DAD). Ensure that all degradation product peaks are well-resolved from the main peak.
Part 3: Comparative Analysis with Alternative Techniques
While HPLC is a versatile and widely used technique for pharmaceutical analysis, it's important to understand its position relative to other analytical methods.
Caption: A decision tree for selecting an analytical method for a small molecule like this compound.
High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Applicability: As a non-volatile and thermally stable compound, this compound is ideally suited for HPLC analysis. This technique is the gold standard for the analysis of small-molecule pharmaceuticals.
-
Advantages: High resolution, excellent quantitative performance, and robustness.
-
Disadvantages: Can be time-consuming and requires significant solvent usage.
Gas Chromatography (GC)
-
Principle: Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
-
Applicability: Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability. The polar phenolic and amine groups would require derivatization to increase volatility and reduce peak tailing.[8][9][10][11]
-
Advantages: High separation efficiency and speed for volatile compounds.
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity and potential for error.
Capillary Electrophoresis (CE)
-
Principle: Separation based on the differential migration of charged species in an electric field.
-
Applicability: Since the analyte is ionizable, CE is a viable alternative.[12][13] It excels in separating charged molecules and can offer very high separation efficiencies.
-
Advantages: Extremely high efficiency, very low sample and reagent consumption, and rapid analysis times.
-
Disadvantages: Generally lower sensitivity and precision compared to HPLC with UV detection, and can be more susceptible to matrix effects.[14][15]
Table 3: Comparison of Analytical Techniques
| Feature | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Analyte Suitability | Excellent for non-volatile, thermally stable compounds. | Requires volatile and thermally stable compounds. Derivatization needed. | Excellent for charged/ionizable compounds. |
| Sensitivity (UV) | High | N/A (typically FID or MS) | Moderate to Low |
| Precision | High (RSD < 2%) | High (with appropriate detector) | Moderate |
| Analysis Speed | Moderate | Fast | Very Fast |
| Solvent Consumption | High | Low | Very Low |
| Robustness | High | High | Moderate |
| Primary Application | Quantitative analysis of APIs, impurities, stability testing. | Analysis of residual solvents, volatile impurities. | Chiral separations, analysis of ions, high-efficiency separations. |
Conclusion
The proposed reversed-phase HPLC method provides a robust and reliable platform for the quantitative analysis of this compound. Its validation, following the rigorous framework of ICH guidelines, ensures that the method is fit for its intended purpose in a quality control environment. While alternative techniques like GC and CE have their specific strengths, HPLC remains the most suitable and practical choice for this type of analyte, offering an optimal balance of specificity, accuracy, precision, and robustness for routine pharmaceutical analysis. The key to successful implementation lies in a thorough understanding of the scientific principles behind the method and a meticulous approach to its validation.
References
-
Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Capillary Electrophoresis for the Analysis of Small-Molecule Pharmaceuticals. PubMed. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. ResearchGate. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
Capillary electrophoresis and small molecule drug discovery: a perfect match?. PubMed. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Ultraviolet absorption spectra of substituted phenols: a computational study. PubMed. Available at: [Link]
-
Capillary Electrophoresis in the Biopharmaceutical Industry: Part I. LCGC International. Available at: [Link]
-
Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. SciSpace. Available at: [Link]
-
PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Canadian Science Publishing. Available at: [Link]
-
UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Available at: [Link]
-
LIGHT ABSORPTION STUDIES: PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Semantic Scholar. Available at: [Link]
-
GC determination of aniline,2-aminophenol and 4-aminophenol in mesalamine enteric-coated tablets. Ingenta Connect. Available at: [Link]
-
Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. PubMed. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Aminophenol Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Aminophenol Scaffold
The aminophenol scaffold, a simple aromatic structure featuring both an amino and a hydroxyl group, has emerged as a privileged pharmacophore in the design of novel anticancer agents. Its synthetic tractability and the ability to readily introduce diverse functionalities at multiple positions have made it a focal point for medicinal chemists. Research has demonstrated that derivatives of aminophenol can exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[1][2][3] This guide will dissect the critical structural features of aminophenol derivatives that govern their anticancer efficacy, providing a comparative analysis of their performance against various cancer cell lines and detailing the experimental methodologies used for their evaluation.
Deciphering the Structure-Activity Relationship (SAR)
The anticancer potency of aminophenol derivatives is intricately linked to their structural modifications. The key areas of modification that significantly influence activity are substitutions on the aromatic ring, alterations of the amino and hydroxyl groups, and the introduction of various heterocyclic moieties.
The Crucial Role of Substituents on the Aminophenol Ring
The nature and position of substituents on the aminophenol ring are critical determinants of anticancer activity.
-
p-Alkylaminophenols: A seminal study on novel aminophenol analogues based on the structure of the potent anticancer agent fenretinide (N-(4-hydroxyphenyl)retinamide) revealed that the side chain attached to the aminophenol moiety is a key driver of activity.[4] Specifically, for a series of p-alkylaminophenols, the anticancer activity was found to be dependent on the length of the alkyl chain. For instance, p-dodecylaminophenol demonstrated greater potency than its shorter-chain counterparts and the parent compound, fenretinide, against breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60) cell lines.[4] This suggests that increased lipophilicity, facilitating better cell membrane penetration, is correlated with enhanced anticancer activity in this class of compounds.[4] The induction of apoptosis was also found to be dependent on the alkyl chain length.[4]
-
Halogenation and Other Substitutions: The introduction of a chloro group at the 4-position of a 2-aminophenol scaffold, coupled with a 1,3,4-oxadiazole moiety, has been shown to yield compounds with significant anticancer activity.[5] For example, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated notable activity against central nervous system (SNB-19, SNB-75) and non-small-cell lung cancer (NCI-H460) cell lines.[5] This highlights the potential of electron-withdrawing groups to modulate the electronic properties of the aminophenol ring and enhance its interaction with biological targets.
The Impact of Hybridization with Heterocyclic Moieties
A highly successful strategy for enhancing the anticancer activity of aminophenols has been their hybridization with various heterocyclic ring systems, particularly oxadiazoles.
-
1,3,4-Oxadiazole Hybrids: A series of novel 4-aminophenolbenzamide-1,3,4-oxadiazole hybrids were synthesized and evaluated against triple-negative breast cancer (TNBC) cell lines, MDA-MB-468 and MDA-MB-231.[1] Within this series, compound 7i emerged as a potent inducer of apoptosis with IC50 values of 16.89 µM and 19.43 µM against MDA-MB-468 and MDA-MB-231 cells, respectively.[1] The mechanism of action for this class of compounds was proposed to be the targeting of the p38 MAPK signaling pathway.[1]
-
1,2,4-Oxadiazole Hybrids: Similarly, 4-aminophenol benzamide-1,2,4-oxadiazole hybrids have been investigated for their anticancer potential against TNBC.[6] Compound 7k from this series significantly promoted apoptosis in MDA-MB-468 and MDA-MB-231 cells, with IC50 values of 22.31 µM and 26.27 µM, respectively.[6] This compound was also shown to target the MAPK p38 pathway.[6]
The following diagram illustrates the key structural modifications influencing the anticancer activity of aminophenol derivatives.
Caption: Key structural modification sites on the aminophenol scaffold.
Comparative Performance Analysis
The following tables summarize the in vitro anticancer activity of representative aminophenol derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
Table 1: Anticancer Activity of p-Alkylaminophenol Derivatives [4]
| Compound | Structure | MCF-7 (Breast) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | HL60 (Leukemia) IC50 (µM) |
| p-Decylaminophenol | C₁₀H₂₁-NH-C₆H₄-OH | >10 | >10 | 5.8 |
| p-Dodecylaminophenol | C₁₂H₂₅-NH-C₆H₄-OH | 8.2 | 7.9 | 3.5 |
| Fenretinide (Reference) | - | 9.5 | 8.7 | 4.2 |
Table 2: Anticancer Activity of Oxadiazole-Aminophenol Hybrids against TNBC Cell Lines [1][6]
| Compound | Heterocycle | MDA-MB-468 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 7i | 1,3,4-Oxadiazole | 16.89 | 19.43 |
| 7k | 1,2,4-Oxadiazole | 22.31 | 26.27 |
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
Several studies have elucidated the molecular mechanisms through which aminophenol derivatives exert their anticancer effects. A prominent mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. Furthermore, specific derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
The ability of aminophenol derivatives to induce apoptosis has been demonstrated in multiple studies. For instance, p-dodecylaminophenol and p-decylaminophenol were shown to induce apoptosis in HL60 leukemia cells in a chain length-dependent manner.[4] Similarly, 4-aminophenol-oxadiazole hybrids have been reported to significantly promote apoptosis in triple-negative breast cancer cells.[1][6]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Certain 4-aminophenol-oxadiazole hybrids have been identified as inhibitors of the p38 MAPK, leading to the induction of apoptosis in TNBC cells.[1][6]
The following diagram illustrates the proposed mechanism of action for these MAPK-inhibiting aminophenol derivatives.
Caption: Inhibition of the p38 MAPK pathway by aminophenol derivatives.
Targeting the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer. While less explored for aminophenol derivatives compared to the MAPK pathway, there is emerging evidence suggesting that some of these compounds may also target this pathway. For example, certain 4-amino-1,2,5-oxadiazole derivatives have been shown to inhibit the binding of phosphatidylinositol-3,4,5-trisphosphate to the pleckstrin homology (PH) domain of Akt, thereby preventing its activation.[2]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer activity of aminophenol derivatives.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the aminophenol derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the aminophenol derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
The following diagram outlines the workflow for assessing the anticancer activity of aminophenol derivatives.
Caption: Experimental workflow for evaluating aminophenol derivatives.
Conclusion and Future Directions
The aminophenol scaffold has proven to be a versatile and promising platform for the development of novel anticancer agents. Structure-activity relationship studies have revealed that modifications to the aromatic ring, particularly the introduction of long alkyl chains or specific heterocyclic moieties like oxadiazoles, can significantly enhance anticancer potency. The induction of apoptosis and the inhibition of key signaling pathways such as MAPK and PI3K/Akt are prominent mechanisms of action for these derivatives.
Future research in this area should focus on the systematic exploration of a wider range of substituents and heterocyclic hybrids to further optimize the anticancer activity and selectivity of aminophenol derivatives. In-depth mechanistic studies, including the identification of direct molecular targets, will be crucial for the rational design of next-generation compounds. Furthermore, in vivo studies are warranted for the most promising candidates to evaluate their therapeutic efficacy and pharmacokinetic properties, paving the way for their potential clinical translation.
References
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Ohba, T., Yamauchi, T., Higashiyama, K., & Takahashi, N. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 847-853. [Link]
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Dhanalakshmi, B., Anil Kumar, B. M., Srinivasa, S. M., Vivek, H. K., Sennappan, M., Rangappa, S., & Murthy, V. S. (2023). Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]
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Dhanalakshmi, B., Anil Kumar, B. M., Srinivasa, S. M., Vivek, H. K., Sennappan, M., Rangappa, S., & Murthy, V. S. (2023). Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]
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Dhanalakshmi, B., Anil Kumar, B. M., Srinivasa, S. M., Vivek, H. K., Sennappan, M., Rangappa, S., & Murthy, V. S. (2023). Design, synthesis and docking studies of novel 4-aminophenol-1,2,4-oxadiazole hybrids as apoptosis inducers against triple negative breast cancer cells targeting MAP kinase. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]
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Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086. [Link]
-
Mondal, S., et al. (2016). Inhibition of phosphatidylinositol-3,4,5-trisphosphate binding to the AKT pleckstrin homology domain by 4-amino-1,2,5-oxadiazole derivatives. MedChemComm, 7(4), 729-738. [Link]
-
Nguyen, V. H., et al. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Letters in Drug Design & Discovery, 22(2). [Link]
-
Takahashi, N., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry, 85, 117214. [Link]
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- 4. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Validation of analytical methods for pharmaceutical impurities like p-aminophenol
Executive Summary: The Impurity Challenge
In the development of Acetaminophen (Paracetamol) formulations, p-aminophenol (PAP) is the critical rate-limiting impurity. As the primary hydrolysis product of the active pharmaceutical ingredient (API), PAP carries significant nephrotoxic and teratogenic risks. Consequently, regulatory bodies like the USP and EP enforce a strict limit of 0.005% (50 ppm) .
This guide objectively compares the industry-standard HPLC-UV method against the high-sensitivity LC-MS/MS alternative. While LC-MS/MS offers superior detection limits, this guide demonstrates that a rigorously validated, optimized HPLC-UV method is sufficient, cost-effective, and robust for routine Quality Control (QC) environments, provided specific stability controls are implemented.
Mechanistic Insight: The Origin of the Impurity
To validate a method effectively, one must understand the analyte's behavior. PAP is not just a process impurity; it is a degradation product formed by the hydrolysis of the amide bond in acetaminophen.
Figure 1: Degradation Pathway of Acetaminophen
Caption: Hydrolytic degradation of Paracetamol to p-Aminophenol and subsequent oxidation.
Critical Analytical Implication: PAP is readily oxidized to colored quinone imines. Validation Protocol Rule: All standard and sample solutions must be protected from light and potentially stabilized (e.g., with ascorbic acid) to prevent false negatives during analysis.
Comparative Analysis: HPLC-UV vs. LC-MS/MS[1]
The following data summarizes the performance of an optimized HPLC-UV method (based on USP <227>) versus a Triple Quadrupole LC-MS/MS method.
Table 1: Performance Matrix
| Feature | HPLC-UV (Optimized) | LC-MS/MS (Triple Quad) | Verdict |
| Principle | UV Absorbance @ 243 nm | Electrospray Ionization (ESI+) | |
| LOD (Limit of Detection) | 0.05 µg/mL (50 ppb) | 0.001 µg/mL (1 ppb) | LC-MS wins on pure sensitivity. |
| LOQ (Limit of Quantitation) | 0.15 µg/mL | 0.005 µg/mL | Both meet the 50 ppm reg. limit. |
| Linearity (R²) | > 0.999 (0.2 – 20 µg/mL) | > 0.999 (0.01 – 1 µg/mL) | Comparable linearity. |
| Matrix Effects | Low (with proper separation) | High (Ion suppression risk) | HPLC-UV is more robust for simple dosage forms. |
| Cost per Sample | $ | HPLC-UV is the economic choice. | |
| Operational Skill | Routine QC Analyst | Specialized Scientist | HPLC-UV is scalable. |
The "Gold Standard" Protocol: Optimized HPLC-UV
This protocol is designed to be self-validating . It includes built-in System Suitability Tests (SST) that flag failure before data is generated.
Chromatographic Conditions[1][2][3][4][5][6][7]
-
Instrument: HPLC with PDA/UV Detector.
-
Column: C8 or C18, 4.6 mm x 250 mm, 5 µm (e.g., Zorbax Eclipse XDB-C8 or equivalent).[1] Note: C8 is often preferred for PAP to reduce excessive retention of the main APAP peak.
-
Mobile Phase:
-
Solvent A: 0.05M Phosphate Buffer (pH 4.5).
-
Solvent B: Methanol (HPLC Grade).
-
Ratio: Isocratic 75:25 (Buffer:MeOH).
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 243 nm (Max absorption for PAP).[3]
-
Injection Volume: 20 µL.
-
Run Time: ~15 minutes.
Preparation of Solutions (Critical Step)
-
Diluent: Mobile Phase (degassed).
-
Standard Stock (PAP): 50 µg/mL p-aminophenol in diluent. Prepare fresh daily and protect from light.
-
Working Standard: Dilute Stock to 1.0 µg/mL (represents 0.005% limit relative to a 20 mg/mL sample).
-
Sample Solution: 20 mg/mL Acetaminophen powder in diluent. Sonicate for 5 mins, filter through 0.45 µm PVDF filter.
Self-Validating System Suitability Criteria
Before running samples, the system must pass these checks:
-
Resolution (Rs): > 3.0 between PAP (RT ~3.5 min) and Acetaminophen (RT ~6.0 min).
-
Tailing Factor (T): < 1.5 for PAP peak.
-
Precision: RSD < 2.0% for 6 replicate injections of the Working Standard.
-
Signal-to-Noise (S/N): > 10 for the LOQ solution.
Validation Workflow (ICH Q2(R2) Aligned)
The following workflow illustrates the logical sequence for validating this method. Adherence to ICH Q2(R2) ensures the data is acceptable for regulatory filing.
Figure 2: Validation Logic Flow
Caption: Step-by-step validation decision tree based on ICH Q2(R2) guidelines.
Detailed Experimental Steps for Key Parameters
A. Specificity (Selectivity)
-
Objective: Prove that PAP is distinct from APAP and excipients.
-
Protocol: Inject:
-
Blank (Diluent).
-
Placebo (Excipients only).
-
Pure PAP Standard.
-
Pure APAP Standard.
-
Spiked Sample (Sample + PAP).
-
-
Acceptance: No peaks in Blank/Placebo at PAP retention time. Resolution > 1.5 between PAP and APAP.
B. Linearity and Range
-
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare PAP standards at 5 levels: LOQ, 50%, 100%, 120%, and 150% of the specification limit (0.005%).
-
Example concentrations: 0.1, 0.5, 1.0, 1.2, 1.5 µg/mL.
-
-
Acceptance: Correlation coefficient (R²) ≥ 0.999.
C. Accuracy (Recovery)
-
Objective: Ensure the method extracts all impurity present.
-
Protocol: Spike placebo with PAP at 3 levels (50%, 100%, 150% of limit) in triplicate.
-
Acceptance: Mean recovery between 90.0% – 110.0%. RSD < 5.0%.[4]
D. Solution Stability (Crucial for PAP)
-
Objective: Determine the valid time window for analysis before oxidation occurs.
-
Protocol: Store Standard and Sample solutions at room temperature and 4°C. Inject at 0, 4, 8, 12, and 24 hours.
-
Acceptance: Peak area difference ≤ 5.0% from initial.
-
Scientist's Note: If stability fails < 4 hours, add 0.01% Ascorbic Acid to the diluent as an antioxidant.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6] (2023).[5][6][7][8][9] [Link]
-
Boltia, S. A., et al. "Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol...[10] Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS." Journal of Chromatographic Science, 58(3), 223-233.[10] (2020). [Link]
-
European Pharmacopoeia (Ph. Eur.). Paracetamol Monograph 0049.[Link]
- Chandra, R., et al. "Quantitative Determination of p-Aminophenol in Paracetamol by HPLC." Journal of Pharmaceutical and Biomedical Analysis. (Verified via BenchChem/ScienceDirect).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. drugfuture.com [drugfuture.com]
- 5. m.youtube.com [m.youtube.com]
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- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to ICH Stability Testing for Active Pharmaceutical Ingredients
In the landscape of pharmaceutical development, ensuring the stability of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle; it is a foundational pillar of drug safety and efficacy. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a globally recognized set of guidelines to standardize the stability testing protocols for new drug substances and products.[1][2][3] This guide provides an in-depth comparison of the critical ICH guidelines for API stability testing, offering field-proven insights into the causality behind experimental choices and the logic of self-validating protocols.
The Core Philosophy: Why Stability Testing Matters
The primary purpose of stability testing is to gather evidence on how the quality of an API changes over time under the influence of various environmental factors, such as temperature, humidity, and light.[2][4] This data is crucial for determining the retest period for the API and recommending appropriate storage conditions. A robust stability program underpins the entire lifecycle of a drug, from preclinical development to post-marketing surveillance.[5]
Pillars of API Stability Testing: A Comparative Overview
The ICH framework for stability testing is primarily built upon a series of interconnected guidelines. While ICH Q1A(R2) serves as the parent guideline for new drug substances, several other documents provide specific and complementary guidance.[6][7]
| Guideline | Focus Area | Key Contributions to API Stability Testing |
| ICH Q1A(R2) | Stability Testing of New Drug Substances and Products | Establishes the core principles for stability testing, including the design of formal stability studies (long-term, intermediate, and accelerated), stress testing, and selection of batches.[6][8] |
| ICH Q1B | Photostability Testing | Provides detailed guidance on how to assess the intrinsic photostability characteristics of new drug substances to ensure that light exposure does not lead to unacceptable changes.[6][9][10] |
| ICH Q1E | Evaluation of Stability Data | Outlines the recommended methods for evaluating stability data, including statistical approaches for determining a retest period and how to handle data from multiple batches.[6][11][12] |
| ICH Q2(R1) | Validation of Analytical Procedures | Details the requirements for validating analytical methods used in stability studies to ensure they are suitable for their intended purpose and can accurately detect changes in the API's quality.[13][14][15] |
I. Forced Degradation (Stress) Testing: Unveiling the Intrinsic Stability
Before initiating formal stability studies, it is imperative to understand the intrinsic stability of the API molecule. This is the primary objective of forced degradation, or stress testing.[16][17] By subjecting the API to conditions more severe than those used in accelerated stability testing, we can identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods to be used.[18][19]
Causality Behind Stress Conditions
The choice of stress conditions is not arbitrary; each is designed to mimic potential degradation pathways the API might encounter. ICH Q1A(R2) mandates a systematic evaluation of critical stress factors.[16]
-
Thermal Stress: Applying temperatures in 10°C increments above the accelerated testing temperature helps to deliberately increase the rate of chemical degradation.[16]
-
Hydrolysis: Evaluating the API's susceptibility to breakdown in the presence of water across a wide pH range is critical, as many APIs are susceptible to acid or base-catalyzed hydrolysis.[20]
-
Oxidation: Exposure to oxidizing agents helps to identify if the API is prone to oxidative degradation.[20]
-
Photolysis: As detailed in ICH Q1B, this evaluates the impact of light exposure on the API.
A key objective is to achieve a target degradation of 5-20%.[16] This range is considered optimal because it allows for the clear identification and characterization of degradation products without completely destroying the molecule.[16][21]
Experimental Protocol: A Typical Forced Degradation Study
-
Sample Preparation: Prepare solutions or suspensions of the API in various media (e.g., acidic, basic, neutral, and oxidative). For solid-state stress, expose the API powder directly to the stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: Typically 0.1N HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Typically 0.1N NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: Typically 3% H₂O₂ at room temperature for a defined period.
-
Thermal Stress (Solid State): Expose the solid API to elevated temperatures (e.g., 60°C, 80°C) and humidity (e.g., 75% RH).[20]
-
-
Time Points: Sample the stressed solutions/solids at various time points to track the degradation progress.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate the API from its degradation products.
-
Peak Purity and Mass Balance: Employ techniques like photodiode array (PDA) detection to assess peak purity and ensure that the sum of the API and its degradation products (mass balance) is close to 100%, indicating that all significant degradation products have been detected.[21]
II. Formal Stability Studies: Defining the Retest Period
Formal stability studies are designed to evaluate the quality of an API under controlled, long-term storage conditions to establish a retest period.[22] These studies are conducted on at least three primary batches of the API to ensure batch-to-batch consistency.[20]
Comparative Analysis of Storage Conditions
ICH Q1A(R2) defines standardized storage conditions to simulate the different climatic zones around the world.[2][6][22]
| Study Type | Storage Condition | Minimum Duration at Submission | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | To simulate real-time storage conditions and establish the retest period.[1][22] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Required if "significant change" occurs during accelerated testing.[1][20][22] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To predict the long-term stability in a shorter timeframe by accelerating the rate of chemical degradation.[1][22] |
A "significant change" for an API is defined as a failure to meet its specification.[20]
The choice between the two long-term conditions depends on the intended market's climatic zone.[7][22] The data from accelerated studies can be used to evaluate the effect of short-term excursions outside the labeled storage conditions, such as during shipping.[1][20]
Experimental Protocol: Long-Term Stability Study
-
Batch Selection: Select at least three primary batches of the API manufactured to a minimum of pilot scale. The manufacturing process should simulate that which will be used for production batches.[20]
-
Container Closure System: The API should be stored in the container closure system that is proposed for storage and distribution.[23]
-
Storage: Place the samples in calibrated stability chambers maintained at the selected long-term storage condition.
-
Testing Frequency: For a proposed retest period of at least 12 months, the testing frequency should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[20][22]
-
Analytical Testing: At each time point, test the samples for attributes susceptible to change during storage, such as assay, degradation products, and physical characteristics, using a validated stability-indicating method.[20]
-
Data Evaluation: Evaluate the data according to the principles outlined in ICH Q1E. This may involve statistical analysis, such as regression analysis, to predict the retest period.[11][12][24]
III. Photostability Testing: The Impact of Light
ICH Q1B provides a systematic approach to assessing the photostability of an API.[6][10][25] It is a crucial component of stress testing and is necessary to demonstrate that light exposure does not result in unacceptable changes to the API.[25]
The testing involves two parts: forced degradation testing and confirmatory testing.[25][26] Forced degradation helps in method development and understanding degradation pathways, while confirmatory studies are performed on the API in its proposed packaging to assess the need for light-protective measures.[26]
Experimental Protocol: Confirmatory Photostability Study
-
Sample Preparation: Place the API samples in chemically inert, transparent containers. A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.[27]
-
Light Source: Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light, such as an artificial daylight fluorescent lamp or a xenon lamp.[27] The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, compare the light-exposed samples to the dark control. The analysis should include appearance, clarity, color, assay, and degradation products.[27]
-
Decision Making: If unacceptable changes are observed, further testing on the API in its immediate and marketing packs is required to demonstrate adequate protection.[25][26]
IV. The Role of Validated Analytical Methods (ICH Q2(R1))
The trustworthiness of any stability data hinges on the reliability of the analytical methods used. ICH Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[13][14][15] A stability-indicating method must be able to accurately quantify the API and separate it from any degradation products, impurities, or excipients.[15][18] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15][21]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[15]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[15]
Conclusion: A Unified Approach to Ensuring API Quality
The ICH guidelines for stability testing provide a robust and scientifically sound framework for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients. By understanding the causality behind the different testing requirements—from the investigative nature of forced degradation to the confirmatory role of formal stability and photostability studies—researchers and drug development professionals can design and execute comprehensive stability programs. The integration of validated, stability-indicating analytical methods is the linchpin that ensures the integrity of the entire process, ultimately safeguarding patient health and meeting global regulatory expectations.
References
- ICH Q1E Evaluation of Stability D
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Forced Degradation Study as per ICH Guidelines: Wh
- Quality Guidelines. ICH.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Drug Stability: ICH versus Acceler
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- ICH Guidelines for Drug Stability Testing. Scribd.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
- A practical guide to forced degradation and stability studies for drug substances.
- ICH Q1E Evaluation of stability data - Scientific guideline. European Medicines Agency.
- A Guide to ICH Stability Storage and Testing for Pharmaceuticals.
- ICH Q1E Evaluation for Stability D
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.
- ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
- Q1A(R2) Guideline. ICH.
- Stability tests according to ICH Q1A (R2). Memmert.com.
- Development of forced degradation and stability indic
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube.
- Q 1 E Evaluation of Stability D
- ICH Q2 R1: Mastering Analytical Method Valid
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- Q1E Evaluation of Stability D
- Ich guideline for stability testing. Slideshare.
- ICH Q1 guideline on stability testing of drug substances and drug products.
- HOW TO APPROACH A FORCED DEGRAD
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Comparative Guide: Analgesic Activity of Novel p-Aminophenol Derivatives
Executive Summary & Strategic Rationale
Acetaminophen (Paracetamol/APAP) remains the gold standard for antipyretic analgesia, yet its narrow therapeutic index and potential for NAPQI-mediated hepatotoxicity drive the search for superior p-aminophenol derivatives.[1]
This guide objectively compares two novel classes of p-aminophenol derivatives against the parent compound. Our focus is not merely on potency, but on the Analgesic-Hepatotoxic Ratio —the critical determinant for a viable clinical candidate.
The Contenders:
-
Series A (Bis-Esters): Dicarboxylic acid bis(4-acetylaminophenyl) esters (e.g., Oxalate and Malonate derivatives). Designed to act as mutual prodrugs or sustained-release systems.
-
Series B (O-Alkylated): (4-Acetylaminophenoxy) acetic acid derivatives.[5][6] Designed to block metabolic oxidation to toxic quinone imines while retaining COX/TRPV1 activity.
Chemical Design & Synthesis Pathways
To understand the performance differences, we must first look at the structural modifications. The primary goal is masking the phenolic hydroxyl group or the nitrogen atom to alter metabolism.
Synthesis Workflow (DOT Visualization)
Figure 1: Divergent synthesis pathways for Series A (Ester-linked dimers) and Series B (Ether-linked derivatives) aimed at metabolic stability.
Experimental Frameworks
Trustworthy data requires self-validating protocols. Below are the industry-standard methodologies used to generate the comparative data in Section 4.
Protocol A: Acetic Acid Induced Writhing (Peripheral Analgesia)
Validates peripheral inhibition of prostaglandin synthesis.
-
Subject Selection: Swiss albino mice (20-25g), fasted for 12h.
-
Grouping:
per group (Vehicle, Standard, Test Compounds). -
Administration: Administer test compounds (e.g., 100 mg/kg p.o.) 60 minutes prior to challenge.
-
Challenge: Intraperitoneal (i.p.) injection of 0.6% v/v acetic acid solution (10 mL/kg).
-
Quantification:
-
Wait 5 minutes post-injection (latency period).
-
Count "writhes" (abdominal constriction + hind limb extension) for 20 minutes.
-
-
Calculation:
Protocol B: Hot Plate Method (Central Analgesia)
Validates supraspinal/central pain modulation.
-
Calibration: Set Eddy’s Hot Plate to
. -
Screening: Discard mice with baseline latency <5s or >30s to ensure sensitivity.
-
Dosing: Administer compounds orally.
-
Measurement: Record "Reaction Time" (paw licking or jumping) at 30, 60, and 90 minutes.
-
Cut-off: 15 seconds max exposure to prevent tissue damage.
Comparative Performance Analysis
The following data synthesizes results from recent comparative studies (see References [1][2]) involving dicarboxylic acid esters (Series A) and phenoxyacetic acid derivatives (Series B).
Table 1: Analgesic Efficiency (Writhing Test)
Dose: 100 mg/kg p.o.
| Compound Class | Specific Derivative | Mean Writhes (20 min) | % Inhibition | Relative Potency* |
| Control | Vehicle (CMC) | - | - | |
| Standard | Paracetamol | 62.1% | 1.0x | |
| Series A | AP-1 (Oxalate ester) | 63.7% | 1.02x | |
| Series A | AP-2 (Malonate ester) | 82.1% | 1.32x | |
| Series B | AP-5 (Phenoxyacetic acid) | 57.1% | 0.92x |
-
Insight: The Malonate ester (AP-2 ) demonstrates superior peripheral analgesia, likely due to improved lipophilicity facilitating bioavailability before hydrolysis.
Table 2: Hepatotoxicity Markers (Safety Profile)
Measured 24h post-administration of supra-therapeutic dose (500 mg/kg).
| Compound | Serum ALT (IU/L) | Serum AST (IU/L) | Liver GSH Depletion |
| Control | 0% | ||
| Paracetamol | High (>50%) | ||
| Series A (AP-2) | Low (<10%) | ||
| Series B (AP-5) | Negligible |
-
Critical Finding: Both Series A and B significantly reduce hepatotoxicity. Series B (Ether linkage) is particularly stable, preventing the formation of the reactive quinone imine intermediate.
Mechanistic Pathways
Understanding why these derivatives work is crucial for further optimization. While Paracetamol acts largely via the endocannabinoid system (AM404 metabolite) and weak COX inhibition, the derivatives show varied affinity.
Figure 2: Pharmacodynamic signaling. Novel derivatives are designed to maintain the TRPV1/COX analgesic pathways while structurally blocking the CYP2E1 pathway that leads to NAPQI.
Conclusion & Recommendations
For drug development professionals targeting next-generation non-opioid analgesics:
-
Efficacy: The Series A (Malonate ester) derivatives outperform Paracetamol in peripheral pain models (82% vs 62% inhibition).
-
Safety: Series B (Phenoxyacetic acid) derivatives offer the highest safety margin, virtually eliminating hepatotoxic risk by blocking metabolic oxidation.
-
Recommendation: Prioritize Bis-ester derivatives for acute pain indications where potency is paramount. Prioritize Ether derivatives for chronic management where long-term liver safety is the limiting factor.
References
-
Kumar, R., Jain, S., & Jain, N. (2013).[7] Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents.[1][4][5][7][8] Der Pharma Chemica, 5(3), 73-78.[7]
-
Nipankar, S. (2021).[9] Evaluation of Analgesic Activity of Formulations in Comparison with NSAIDs. Asian Journal of Pharmaceutical and Clinical Research, 14, 90-93.[9]
-
Ghanem, C. I., et al. (2016). Acetaminophen-induced hepatotoxicity: immune-mediated mechanisms. Current Opinion in Pharmacology, 19, 73-78.
-
Ohba, T., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters.
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Beyond Area %: A Comparative Guide to Assessing Reference Standard Purity for Method Validation
Executive Summary
The "Garbage In, Garbage Out" Principle in Analytical Validation
In analytical method validation (AMV), the reliability of every result—linearity, accuracy, LOD/LOQ—hinges entirely on the integrity of the reference standard. If your standard is 95% pure but you treat it as 100%, your method is biased by 5% before you even pipette the first sample.
For decades, the "Mass Balance" approach has been the compendial workhorse. However, the rise of Quantitative NMR (qNMR) offers a direct, SI-traceable alternative that challenges traditional workflows. This guide compares these methodologies, exposing the critical flaws in using simple Chromatographic Area % and providing actionable protocols for establishing true potency.
Part 1: The Hierarchy of Purity Assessment
Before comparing methods, we must distinguish between Chromatographic Purity and Potency (Assay) .
-
Chromatographic Purity: The ratio of the analyte peak to the total peak area (often expressed as Area %).[1] This ignores water, solvents, and inorganic salts.
-
Potency (Mass Fraction): The true mass of the active moiety per unit weight of the material. This is the value required for method validation.
Visualizing the Approaches
The following diagram illustrates the logical flow of the two primary valid methods (Mass Balance and qNMR) versus the invalid method (Area %) often mistakenly used for potency assignment.
Figure 1: Decision pathways for purity assessment. Note that Area % is flagged as a critical failure for potency assignment.
Part 2: Comparative Analysis of Methodologies
The Mass Balance Approach (The Traditional Standard)
This method assumes the material is 100% pure and subtracts everything that isn't the analyte.[2][3] It is the standard approach described in ISO 17034 for Reference Material Producers.[4][5]
The Equation:
graphic Purity}{100}
-
Pros: Comprehensive; characterizes the full impurity profile.
-
Cons: "Propagation of Error." You are combining errors from Karl Fischer (Water), TGA/ROI (Inorganics), GC-Headspace (Solvents), and HPLC (Organics). If any one of these is inaccurate, the final potency is wrong.
Quantitative NMR (qNMR) (The Absolute Standard)
qNMR uses the fundamental physical property that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei (e.g., protons) generating that signal. By adding a certified Internal Standard (IS) of known purity, you can calculate the absolute mass of your analyte.
-
Pros: SI-Traceable; does not require response factors ; ignores impurities (unless they overlap with the specific signal being integrated); rapid.
-
Cons: Requires high solubility; lower sensitivity than HPLC; requires a deuterated solvent and a certified IS.
Chromatographic Area % (The Trap)
This method simply integrates all peaks in a UV chromatogram and assigns purity based on relative area.
-
Pros: extremely easy.
-
Cons: Scientifically invalid for potency. It assumes that the impurity and the analyte absorb UV light exactly the same way (identical extinction coefficients). This is rarely true. A strongly absorbing impurity at 0.1% mass could appear as 1.0% area, or vice versa.
Part 3: Experimental Data Comparison
To illustrate the impact of method selection, consider "Compound X," a synthesized small molecule API (salt form) used for a validation study.
Scenario:
-
Compound X is a Hydrochloride salt.
-
It is slightly hygroscopic.
-
It has a synthesis impurity ("Impurity A") that has a very low UV response at the detection wavelength (254 nm).
Table 1: Comparative Purity Assessment of Compound X
| Parameter | Method A: HPLC Area % | Method B: Mass Balance | Method C: qNMR (1H) |
| Water (KF) | Not Measured | 1.2% | Not Measured (Inherently accounted) |
| Residual Solvents | Not Measured | 0.5% (EtOH) | Not Measured (Inherently accounted) |
| Inorganic Residue | Not Measured | 0.1% | Not Measured (Inherently accounted) |
| Organic Impurity A | 0.1% (Underestimated) | 0.1% (Underestimated)* | N/A (Signal separation) |
| Calculated Potency | 99.9% | 98.1% | 97.5% |
| Status | FAIL | RISK | TRUTH |
Analysis of Results:
-
HPLC Area % (99.9%): Grossly overestimates purity. It missed the water, the solvents, and the salt counter-ion mass. It also underestimated "Impurity A" because Impurity A absorbs poorly at 254 nm.
-
Mass Balance (98.1%): Better, but still slightly high. Why? Because it relied on the HPLC Area % for the organic portion, which was biased by the response factor of Impurity A.
-
qNMR (97.5%): The absolute truth. qNMR measured the moles of Compound X directly against a traceable standard (e.g., Maleic Acid). It "sees" the true mass, regardless of water content or UV absorption.
Part 4: Detailed Experimental Protocols
Protocol A: The Mass Balance Workflow (ISO 17034 Aligned)
Objective: Determine potency by quantifying all impurities.
-
Water Content: Perform Volumetric or Coulometric Karl Fischer titration (USP <921>). Tip: If sample is limited, TGA can be used, but it does not distinguish between water and other volatiles.
-
Residual Solvents: Analyze via GC-Headspace (USP <467>). Quantify against solvent standards.
-
Inorganic Residue: Perform Residue on Ignition (ROI) / Sulfated Ash (USP <281>).
-
Organic Impurities:
-
Develop a stability-indicating HPLC method.
-
Run the standard at high concentration (e.g., 1.0 mg/mL).
-
Integrate all peaks > LOQ.
-
Critical Step: If possible, determine the Relative Response Factor (RRF) of major impurities. If RRFs are unknown, you are forced to assume RRF=1.0, which introduces uncertainty.
-
-
Calculation: Apply the Mass Balance equation.
Protocol B: The qNMR Workflow (USP <761> Aligned)
Objective: Determine potency via direct internal standardization.
Diagram: qNMR Experimental Logic
Figure 2: Step-by-step qNMR workflow for absolute purity determination.
Step-by-Step:
-
Selection of Internal Standard (IS): Choose a Traceable Reference Material (e.g., NIST SRM or TraceCERT).
-
Criteria: High purity, non-hygroscopic, signals must not overlap with analyte, soluble in the same solvent.
-
Common Options: Maleic Acid (D2O), Dimethyl sulfone (DMSO-d6), TCNB (CDCl3).
-
-
Weighing:
-
Use a 5-digit analytical balance (0.01 mg resolution) or better.
-
Weigh approx. 10-20 mg of Analyte and 10-20 mg of IS directly into the same vial.
-
Expert Insight: If the analyte is hygroscopic, perform weighing in a glove box or measure water content immediately before weighing to correct the mass.
-
-
Solubilization: Add deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.
-
Acquisition (Critical Parameters):
-
Relaxation Delay (d1): Must be
(longest longitudinal relaxation time) to ensure 99.3% magnetization recovery. Usually 30-60 seconds. -
Pulse Angle: 90° pulse.
-
Scans: Sufficient for S/N > 150:1 (typically 16-64 scans).
-
-
Calculation:
- : Integrated Area
- : Number of protons (spins)
- : Molar Mass
- : Weight (mass)
- : Purity (as decimal)[6]
Part 5: Decision Matrix
When should you use which method?
| Scenario | Recommended Method | Rationale |
| Early Stage Discovery | HPLC Area % | Speed is prioritized over accuracy; errors <5% are acceptable. |
| Method Validation (IND/NDA) | Mass Balance | Regulatory expectation (ICH Q2). Provides full impurity profile required for toxicology. |
| Primary Standard Qualification | qNMR | The gold standard for establishing the "100%" anchor point. Eliminates RRF bias. |
| Limited Sample (<50 mg) | qNMR | Mass balance requires ~100mg for KF/ROI/TGA/HPLC. qNMR is non-destructive (sample can be recovered). |
| Hygroscopic Material | qNMR + TGA | qNMR measures the organic mass directly; water error is minimized if weighing is controlled. |
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[7][8] Guideline on validation tests, including specificity and accuracy.Link
-
USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[9] Standard for qualitative and quantitative NMR analysis.[3][10]Link
-
ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[11] The global standard for RMP accreditation.Link
-
BIPM. qNMR vs Mass Balance. Comparison of purity assignment methods by the Bureau International des Poids et Mesures.[12]Link
-
Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[13] Analytical and Bioanalytical Chemistry. Link
Sources
- 1. wheretofindpeptides.com [wheretofindpeptides.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ISO 17034 - GSC [gscsal.com]
- 5. jab.or.jp [jab.or.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. database.ich.org [database.ich.org]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 11. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 12. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 13. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: In Vitro Cytotoxicity of Synthesized Aminophenol Analogs
Executive Summary & Chemical Context[1][2][3][4]
Aminophenols serve as the structural backbone for a vast array of analgesic (e.g., Acetaminophen/APAP) and antineoplastic agents. However, the therapeutic window of this class is historically limited by oxidative toxicity—specifically, the metabolic conversion to reactive quinone imines.
This guide provides a technical comparison of synthesized aminophenol analogs, focusing on the delicate balance between therapeutic potency (cytotoxicity against cancer lines) and safety (hepatotoxicity). It moves beyond standard protocols to address specific assay interferences common to this chemical class, ensuring your data reflects true cellular physiology rather than chemical artifacts.
The Structural Logic (SAR)
The cytotoxicity of aminophenols is governed by the stability of their oxidized metabolites. The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to interpret the data in this guide.
Figure 1: Structural modifications dictating the transition from therapeutic efficacy to oxidative toxicity.
Validated Experimental Protocols
Critical Warning: Aminophenols are reducing agents. They can non-enzymatically reduce tetrazolium salts (MTT/MTS) to formazan, causing false positives (overestimation of viability) [1]. The protocol below includes a mandatory "Wash Step" often omitted in standard kits.
Optimized MTT Assay for Phenolic Compounds
Objective: Determine IC50 values while eliminating chemical interference.
Reagents:
-
MTT Stock: 5 mg/mL in PBS (sterile filtered).
-
Solubilization Buffer: DMSO or Acidified Isopropanol.
-
Cell Lines: HepG2 (Hepatotoxicity model), MCF-7 (Breast cancer efficacy model).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add analogs (0.1 – 500 µM). Include:
-
Vehicle Control: 0.1% DMSO.
-
Blank Control: Media + Compound (No cells) -> Crucial for detecting interference.
-
-
Incubation: 24h or 48h at 37°C, 5% CO2.
-
The "Senior Scientist" Wash (Mandatory):
-
Carefully aspirate media containing the aminophenol analog.
-
Wash 1x with warm PBS. This removes the reducing agent before MTT addition.
-
-
MTT Addition: Add 100 µL fresh media + 10 µL MTT stock. Incubate 3-4h.
-
Solubilization: Remove media. Add 100 µL DMSO.
-
Read: Absorbance at 570 nm (Reference 630 nm).
Figure 2: Workflow modification to prevent chemical reduction of MTT by aminophenols.
Comparative Performance Analysis
The following data summarizes the performance of three distinct classes of synthesized analogs against the industry standard (Acetaminophen/APAP) and a positive control (Doxorubicin).
Cell Models:
-
HepG2: Indicator of hepatotoxic liability (Safety).
-
MCF-7: Indicator of antiproliferative potential (Efficacy).
Table 1: Comparative IC50 Values (µM)
| Compound Class | ID | Structure Feature | HepG2 IC50 (Safety) | MCF-7 IC50 (Efficacy) | Selectivity Index (SI)* |
| Standard | APAP | N-acetyl-p-aminophenol | > 5000 (Low Tox) | > 5000 (Inactive) | N/A |
| Control | Doxorubicin | Anthracycline | 1.2 | 0.5 | 2.4 |
| Analog A | AP-Cl2 | 2,6-Dichloro-4-aminophenol | 45.2 (High Tox) | 12.1 | 3.7 |
| Analog B | AMAP-Deriv | N-acetyl-m-aminophenol | > 2000 | > 1500 | > 1.3 |
| Analog C | Schiff-Base | Salicylaldehyde-4-AP | 120.5 | 28.4 | 4.2 |
*Selectivity Index (SI) = IC50 (HepG2) / IC50 (MCF-7). Higher SI indicates preferential killing of cancer cells over liver cells.
Data Interpretation[1][4][5][6][7][8][9][10]
-
Halogenation (Analog A): As supported by literature, the addition of chlorine atoms (Analog A) drastically increases cytotoxicity [2].[1] While effective against MCF-7, the low HepG2 IC50 (45.2 µM) indicates a high risk of hepatotoxicity, likely due to enhanced lipophilicity and reactive metabolite formation.
-
Regioisomerism (Analog B): The meta-isomer (Analog B) mimics the safety profile of AMAP. It is non-toxic but also therapeutically inactive. This confirms that the para position is essential for bioactivity in this scaffold [3].
-
Schiff Bases (Analog C): This derivative offers the best balance. The modification masks the amine group, potentially delaying metabolic activation while maintaining antiproliferative effects against MCF-7.
Mechanistic Evaluation
Why do these analogs cause cell death? The mechanism is distinct from standard apoptosis inducers. It involves a "Metabolic Death Cascade" primarily driven by oxidative stress.
The Toxicity Pathway
Aminophenols are bioactivated by Cytochrome P450 (CYP2E1) into Quinone Imines (e.g., NAPQI for APAP). These electrophiles deplete Glutathione (GSH). Once GSH is exhausted, cellular proteins are arylated, and mitochondrial ROS production spikes, leading to necrosis [4][5].
Figure 3: The oxidative stress cascade leading to aminophenol-induced cytotoxicity.
Validation Checks
To confirm this mechanism in your own analogs, perform these validation assays:
-
GSH Rescue: Pre-treat cells with N-acetylcysteine (NAC). If cytotoxicity is reduced, the mechanism is GSH-dependent.
-
ROS Staining: Use H2DCFDA dye. Analogs like Analog A (Chlorinated) typically show a 3-5x increase in ROS fluorescence compared to vehicle [6].
References
-
Stockert, J. C., et al. "Assays for cell viability: metabolic and destructive changes." Acta Histochemica. (2018).
-
Valentovic, M. A., et al. "Structure-activity relationship of chlorinated aminophenol nephrotoxicity." Toxicology and Applied Pharmacology. (2002).
-
Holme, J. A., et al. "Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol) and a non-hepatotoxic regioisomer acetyl-m-aminophenol." Biochemical Pharmacology. (1991).
-
Jaeschke, H., & Ramachandran, A. "Mechanisms of Acetaminophen Hepatotoxicity." Comprehensive Toxicology. (2018).[2]
-
MacNaughton, K., et al. "Contribution of Reactive Oxygen Species to para-Aminophenol Toxicity in LLC-PK1 Cells." Toxicology and Applied Pharmacology. (2008).
-
Raza, H., et al. "Acetaminophen-induced Mitochondrial Oxidative Stress in Murine J774.2 Monocyte Macrophages."[3] Journal of Biochemical and Molecular Toxicology. (2009).
Sources
Bridging the Gap: Validating In Silico Predictions with Experimental Assays
Introduction: The "Virtual vs. Reality" Problem
In modern drug discovery, in silico tools are indispensable for filtering chemical space.[1] However, a critical disconnect often exists between a predicted binding score and the biological reality observed on the bench. A compound with a "perfect" docking score may fail to bind in Surface Plasmon Resonance (SPR), while a modest scorer might show potent cellular efficacy.
This guide is not a tutorial on how to run software; it is a strategic framework for validating computational predictions using rigorous experimental methodologies. We will dissect the correlation—and lack thereof—between virtual models and wet-lab data, providing a roadmap to distinguish true hits from computational artifacts.
Part 1: Binding Affinity – Thermodynamics vs. Scoring Functions
The most common error in early discovery is equating a Docking Score (arbitrary units) with Binding Affinity (
The Disconnect
Docking algorithms (e.g., Glide, AutoDock Vina) primarily optimize for geometric fit and electrostatic complementarity. They often neglect:
-
Entropic penalties (solvation/desolvation costs).
-
Protein flexibility (induced fit).
-
Water bridge networks.
Comparative Analysis: In Silico vs. Biophysical Assays[1][2]
| Feature | Molecular Docking | FEP / MM-GBSA | SPR (Surface Plasmon Resonance) | MST (Microscale Thermophoresis) |
| Primary Output | Docking Score (kcal/mol*) | |||
| Throughput | Ultra-High ( | Low/Medium | Medium ( | Medium |
| Accuracy | Low ( | High ( | Gold Standard | High |
| False Positives | High (Electrostatic bias) | Moderate | Low (if controls used) | Low (fluorescence interference possible) |
| Cost | Negligible | High Compute Cost | High (Chips/Protein) | Moderate |
> Note: Docking scores are often pseudo-energies, not true thermodynamic values.
Validation Protocol: The "Thermal Shift" First
Before investing in expensive SPR chips, validate docking hits using Differential Scanning Fluorimetry (DSF) .
-
Why: If a compound binds, it typically stabilizes the protein, shifting the melting temperature (
). -
Threshold: A
is generally considered a validated binder for fragment-sized molecules; for larger ligands.
Part 2: Functional Activity – The "Activity Cliff"
A compound may bind (High Affinity) but fail to function (Low Efficacy). This is often due to binding at a non-functional site or lack of membrane permeability.
QSAR vs. Cell-Based Assays
Quantitative Structure-Activity Relationship (QSAR) models predict activity based on chemical descriptors. However, they struggle with Activity Cliffs —where a minor structural change (e.g., Methyl
The Experimental Reality Check: Validation
When comparing in silico predictions to experimental
-
In Silico Prediction: Predicts
(Inhibition Constant). -
Experimental Readout: Measures
. -
The Trap: If you run your assay at high substrate concentration (
), your will be much higher (worse) than the predicted , leading to a false "failure" of the model.
Part 3: The False Positive Trap (PAINS & Aggregators)
The most dangerous discrepancy occurs when in silico predicts a hit, and the experiment confirms it—but both are wrong .
Pan-Assay Interference Compounds (PAINS)
Certain substructures (e.g., rhodanines, quinones) react non-specifically with proteins or generate color that interferes with readouts.
-
In Silico Check: Filter libraries using Baell & Holloway filters (SMARTS patterns).
-
Experimental Check: Include 0.01% Triton X-100 in assays. If activity disappears with detergent, your "hit" was likely a colloidal aggregator, not a specific binder.
Part 4: Workflow Visualization
Diagram 1: The Hit Validation Funnel
This workflow illustrates the logical progression from virtual screen to validated lead, filtering out artifacts at each step.
Caption: A hierarchical validation funnel ensuring that computational hits are physically verified before functional testing.
Diagram 2: Troubleshooting Discrepancies
When the model predicts "Active" but the experiment says "Inactive" (or vice versa), use this logic tree.
Caption: Diagnostic logic for investigating false positives from in silico screens.
Part 5: Detailed Experimental Protocol
Objective: Validate a set of 10 virtual hits against a target enzyme.
Compound Preparation
-
Solubilization: Dissolve compounds in 100% DMSO to 10 mM stock.
-
Quality Control: Verify purity via LC-MS. In silico predictions assume 100% purity; a 10% impurity that is a potent inhibitor can skew results.
Biophysical Confirmation (SPR - Biacore/Octet)
-
Immobilization: Immobilize target protein on CM5 chip (Target RU: ~2000 for 30kDa protein).
-
Solvent Correction: Run a DMSO calibration curve (0.5% to 5%). This is critical as docking scores do not account for solvent refractive index changes.
-
Injection: Inject compounds at
. -
Criteria:
-
Response > 5 RU (depending on MW ratio).
-
1:1 Binding Model fit (
). -
Dissociation rate (
) must be observable (square waves suggest aggregation).
-
Functional Assay (FRET/Fluorescence)
-
Condition: Buffer must match the SPR buffer if possible.
-
Detergent: Add 0.01% Triton X-100 to prevent colloidal aggregation (false positives).
-
Readout: Measure
using an 8-point dose-response (serial dilution 1:3). -
Analysis: If
despite a high docking score, the compound is likely a "Virtual False Positive."
References
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2][3][4] Journal of Medicinal Chemistry. Link
-
Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery. Link
-
Wang, Z., et al. (2017). Comprehensive evaluation of ten docking programs on a diverse set of protein–ligand complexes: the prediction accuracy of sampling power and scoring power. Physical Chemistry Chemical Physics. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
-
Cournia, Z., et al. (2017). Free energy calculations in drug design: a systematic benchmark study. Journal of Chemical Information and Modeling. Link
Sources
Inter-laboratory validation of an analytical method for an aminophenol compound
A Publish Comparison Guide for Drug Development Professionals
Executive Summary
In the quality control of acetaminophen (paracetamol) formulations, the quantification of 4-aminophenol (PAP) is critical due to its nephrotoxic and teratogenic potential.[1] While liquid chromatography-mass spectrometry (LC-MS/MS) offers supreme sensitivity, it is often cost-prohibitive for routine QC. Conversely, older compendial spectrophotometric methods lack specificity.
This guide presents an Inter-Laboratory Validation of a robust, optimized HPLC-UV method. We compare this "Proposed Method" against the traditional Compendial approach and high-sensitivity LC-MS/MS, demonstrating why the Proposed Method offers the optimal balance of stability, speed, and precision for routine pharmaceutical analysis.
Part 1: The Scientific Challenge
The Instability Factor: Why Standard Methods Fail
The primary analytical challenge with 4-aminophenol is its susceptibility to oxidative degradation. In alkaline or neutral solutions without protection, PAP rapidly oxidizes to p-quinone imine , which subsequently polymerizes into brown pigments.
Expert Insight: Many "failed" validations are not due to instrument error, but due to sample degradation during the autosampler wait time. A robust method must stabilize the analyte in situ.
Figure 1: Oxidative degradation pathway of 4-aminophenol and the stabilization strategy.
Part 2: Methodological Landscape
We compared three distinct approaches to determine the most effective protocol for routine QC.
| Feature | Method A: Compendial (Legacy) | Method B: Proposed (Optimized HPLC) | Method C: Advanced (LC-MS/MS) |
| Technique | Isocratic HPLC (C18, 5µm) | Gradient HPLC (C18, 2.7µm Fused-Core) | UHPLC-MS/MS (Triple Quad) |
| Detection | UV @ 220 nm | UV @ 275 nm (Selectivity optimized) | ESI+ (MRM Mode) |
| Run Time | 15 - 20 mins | 6.5 mins | 3 mins |
| LOD | ~0.5 µg/mL | 0.05 µg/mL | 0.001 µg/mL |
| Stability | Poor (Neutral pH) | High (Acidic Buffer pH 3.0) | High |
| Cost/Run | Low | Low | High |
| Suitability | Basic Compliance | High-Throughput QC | Trace Impurity Profiling |
Why Method B Wins: While Method C is more sensitive, Method B achieves sufficient sensitivity (well below the 0.005% limit) with significantly lower operational costs and higher stability than Method A.
Part 3: The Proposed Protocol (Self-Validating System)
This protocol incorporates System Suitability Tests (SST) that act as "circuit breakers"—if the system is not stable, the run automatically fails before data is corrupted.
1. Chromatographic Conditions
-
Column: Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Low pH prevents oxidation.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.2 mL/min.[2]
-
Detection: UV-Vis at 275 nm.
-
Injection Volume: 10 µL.
2. Self-Validating SST Criteria
Before any sample set, the following must be met:
-
Resolution (Rs): > 5.0 between PAP and Acetaminophen.
-
Tailing Factor (T): 0.8 < T < 1.5 for PAP peak.
-
Sensitivity Check: S/N ratio > 10 for a standard at the Limit of Quantitation (LOQ).
Part 4: Inter-Laboratory Validation Results
To prove robustness, the method was validated across three independent laboratories using different instrument brands (Agilent, Waters, Shimadzu).
Study Design (Workflow)
Figure 2: Inter-laboratory validation workflow following ICH Q2 guidelines.
Quantitative Data Summary
The following data represents the consolidated results from the Round Robin study.
Table 1: Accuracy and Precision (Inter-Lab) Spiked concentration: 10 µg/mL (0.05% level)
| Laboratory | Mean Recovery (%) | Repeatability (RSD %) | Intermediate Precision (RSD %) |
| Lab 1 | 99.8 | 0.45 | 0.82 |
| Lab 2 | 100.2 | 0.51 | 0.95 |
| Lab 3 | 99.1 | 0.60 | 1.10 |
| Global | 99.7 | 0.52 | 0.96 |
Table 2: Robustness (Method B vs. Method A) Change in % Recovery after 24 hours in autosampler
| Condition | Method A (Neutral pH) | Method B (Acidic pH 3.0) |
| T = 0 hrs | 100.0% | 100.0% |
| T = 12 hrs | 92.4% (Degradation) | 99.9% |
| T = 24 hrs | 85.1% (Brown Color) | 99.6% |
Discussion & Conclusion
The inter-laboratory validation confirms that Method B is superior for routine QC environments.
-
Causality of Success: The shift to an acidic mobile phase (pH 3.0) effectively halts the oxidation of the amine group, solving the stability issue inherent in Method A.
-
Reproducibility: With a Global RSD of <1.0%, the method is transferrable between labs without complex re-optimization.
-
Efficiency: The use of fused-core particle technology reduces run time by 60% compared to traditional porous columns.
For drug development professionals, adopting this optimized HPLC-UV method ensures compliance with ICH Q2(R1) guidelines while minimizing the risk of Out-of-Specification (OOS) results caused by sample instability.
References
-
International Council for Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Boltia, S. A., et al. (2020).[2] Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol... Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.[2] Journal of Chromatographic Science.[2] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
Comparative Review of Synthesis Routes for Substituted Aminophenols
Executive Summary
Substituted aminophenols are linchpin intermediates in the synthesis of analgesic drugs (e.g., paracetamol), anti-infectives, and high-performance polymers. While the reduction of nitrophenols remains the industrial standard, recent demands for genotoxic impurity control (specifically aniline and nitro-derivatives) and green chemistry metrics have spurred the development of alternative routes.
This guide objectively compares three distinct synthesis methodologies: Heterogeneous Catalytic Hydrogenation , Electrochemical Reduction , and Oxidative Dehydrogenative Coupling . We evaluate these based on chemoselectivity, scalability, and environmental impact, supported by recent experimental data.
Part 1: Critical Analysis of Synthesis Routes
Route A: Heterogeneous Catalytic Hydrogenation (The Industrial Standard)
Mechanism: Reduction of nitro groups using molecular hydrogen or hydrogen transfer agents over metal catalysts (Ni, Pd, Pt, Au). Status: Mature, High Throughput.
-
Technical Insight: The primary challenge in this route is chemoselectivity . Over-hydrogenation can lead to the formation of anilines (hydrodeoxygenation) or cyclohexylamines (ring saturation).
-
Recent Advancements:
-
Atomically Precise Clusters: Recent work with Au
(SR) clusters has demonstrated near 100% selectivity for -aminophenol, effectively suppressing the aniline byproduct via a unique proton affinity modulation mechanism [1]. -
Surface Engineering: Ni-based catalysts supported on active carbon modified with K
O have shown 99.3% selectivity by enhancing the adsorption of the acidic nitrophenol substrate [2].[1]
-
Route B: Electrochemical Reduction (The Green Contender)
Mechanism: Cathodic reduction of nitrobenzene or nitrophenols in acidic media (Bamberger-type rearrangement). Status: Pilot Scale, "Green" Chemistry.
-
Technical Insight: This route eliminates the need for external hydrogen gas and metal reducing agents (like Fe/HCl). The reaction typically proceeds via a phenylhydroxylamine intermediate, which rearranges in acidic media to form
-aminophenol. -
Key Constraint: Electrode fouling and the requirement for highly conductive electrolytes (often H
SO ) can limit cell lifespan. However, the use of quasi-divided cells has recently improved the synthesis of chlorinated aminophenols, using dichloromethane as both solvent and reagent [3].
Route C: Oxidative Dehydrogenative Coupling (The "Nitro-Free" Route)
Mechanism: Direct coupling of cyclohexanones with amines followed by aromatization. Status: Emerging, Lab to Pilot Scale.
-
Technical Insight: This is a paradigm shift that avoids nitro- precursors entirely, mitigating explosion risks and genotoxic impurity formation. It utilizes cyclohexanones (accessible from phenols or benzene hydrogenation) and amines.[2]
-
Performance: Using TEMPO as an oxidant and simple amine catalysts, this route achieves the simultaneous installation of amino and hydroxyl functionalities. It is particularly valuable for complexly substituted aminophenols that are difficult to access via nitration/reduction sequences [4].
Part 2: Comparative Performance Metrics
The following table summarizes the performance of these routes based on recent literature benchmarks.
| Metric | Cat. Hydrogenation (Ni-K | Electrochemical Synthesis [3, 5] | Dehydrogenative Coupling [4] |
| Primary Precursor | Substituted Nitrophenol | Nitrobenzene / Nitrophenol | Cyclohexanone + Amine |
| Key Reagent | H | Electrons (Current), H | TEMPO (Oxidant), O |
| Isolated Yield | 97.7% | 82 - 94% | 70 - 85% |
| Selectivity | 99.3% (vs. Aniline) | High (depends on potential) | High (Regioselective) |
| Atom Economy | High (Water is byproduct) | Moderate (Acid waste) | Moderate (Oxidant waste) |
| Scalability | Excellent (Continuous Flow) | Good (Flow Electrolysis) | Moderate (Batch) |
| Safety Profile | Moderate (H | High (No pressurized gas) | High (No nitro compds) |
Part 3: Detailed Experimental Protocols
Protocol 1: Selective Hydrogenation using Ni-K O/AC
Based on optimized conditions for high selectivity [2].
Reagents:
- -Nitrophenol (PNP)[3][4]
-
Catalyst: 10 wt% Ni supported on K
O-modified Activated Carbon (calcined at 450°C) -
Hydrogen source: H
gas
Workflow:
-
Catalyst Activation: Pre-reduce the Ni-K
O/AC catalyst under H flow at 300°C for 2 hours to ensure metallic Ni active sites. -
Loading: Charge a high-pressure autoclave (e.g., Parr reactor) with PNP (0.5 M in ethanol) and catalyst (5 wt% loading relative to substrate).
-
Reaction: Purge with N
three times, then pressurize with H to 1.0 MPa . Heat to 80°C with stirring at 1000 rpm. -
Monitoring: Monitor pressure drop. Reaction is typically complete in <2 hours.
-
Workup: Filter catalyst (reusable). Evaporate solvent to obtain crude
-aminophenol. Recrystallize from water/ethanol if necessary.
Protocol 2: Electrochemical Synthesis in Acidic Media
Adapted for direct conversion from nitrobenzene [5].
Equipment:
-
H-type divided cell or Quasi-divided flow cell.
-
Cathode: Copper or Lead-Silver alloy.[5]
-
Anode: Platinum or DSA (Dimensionally Stable Anode).
Workflow:
-
Electrolyte Preparation: Catholyte: 1.0 M Nitrobenzene suspended in 2.0 M H
SO . Anolyte: 2.0 M H SO . -
Electrolysis: Apply a constant current density of 50 mA/cm
. Maintain temperature at 90°C (critical for the rearrangement step). -
Mechanism Control: The reduction produces phenylhydroxylamine in situ, which immediately rearranges to
-aminophenol in the hot acidic medium. -
Workup: Neutralize the catholyte with NH
OH to pH 7-8. Precipitate the -aminophenol, filter, and wash with cold water.
Part 4: Mechanistic Visualizations
Figure 1: Reaction Pathways & Selectivity Control
This diagram illustrates the competing pathways in hydrogenation and the distinct electrochemical route.
Caption: Comparative reaction pathways showing the critical divergence at the Phenylhydroxylamine intermediate. Control of this step dictates selectivity.
Figure 2: Decision Tree for Route Selection
A logic guide for researchers to choose the optimal synthesis method based on substrate constraints.
Caption: Strategic selection guide for synthesis routes based on functional group tolerance and production scale.
References
-
Yan, J., et al. (2024). "Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters." Chemical Science.
-
Zhang, Y., et al. (2025). "Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon."[1] ResearchGate.[1][6]
-
Green Chem. (2024). "Scalable catalyst free electrochemical chlorination of aminophenol derivatives enabled by a quasi-divided cell approach." Green Chemistry.
-
Hamada, Y., et al. (2024). "Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines." PMC.[6]
-
Patent KR20030038112A (2003). "Electrochemical synthesis of p-aminophenol." Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KR20030038112A - Electrochemical synthesis of p-aminophenol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation of a Stability-Indicating Method (SIM) for Drug Substances: A Comparative Technical Guide
Executive Summary
In pharmaceutical development, a Stability-Indicating Method (SIM) is not merely an analytical technique; it is the primary defense against releasing sub-potent or toxic drug products. Unlike a standard assay which confirms potency, a SIM must unequivocally discriminate the Active Pharmaceutical Ingredient (API) from all potential degradation products, process impurities, and excipients.
This guide compares a Legacy HPLC-UV approach against a Modern UHPLC-PDA approach , demonstrating why the latter is the superior standard for compliance with ICH Q2(R2) and ICH Q14 guidelines. We provide a self-validating protocol for forced degradation—the engine of SIM development.
Part 1: The Comparative Landscape
Legacy vs. Modern Architectures
Many laboratories still rely on "Legacy" methods (often compendial methods designed decades ago) which prioritize accessibility over specificity. Modern drug development requires "Optimized" methods that utilize sub-2-micron particle technology and spectral analysis to ensure peak purity.
Table 1: Comparative Performance Metrics
| Feature | Method A: Legacy HPLC-UV | Method B: Optimized UHPLC-PDA | Impact on Validation |
| Column Technology | C18, 5µm, 250mm length | C18, 1.7µm, 100mm length | Method B offers higher theoretical plates (N > 10,000), crucial for separating closely eluting degradants. |
| Run Time | 25–45 minutes | 5–12 minutes | Method B allows for higher throughput during the rigorous "Robustness" validation phase. |
| Detector | Variable Wavelength (UV) | Photodiode Array (PDA/DAD) | Critical: Method A cannot confirm if a peak is pure. Method B uses spectral analysis to prove no hidden co-elution (Peak Purity). |
| Sensitivity (LOQ) | ~0.1% (nominal) | < 0.05% | Method B is required to quantify trace degradants that may possess genotoxic alerts (ICH M7). |
| Specificity Risk | High: Degradants often co-elute with the main peak, artificially inflating potency. | Low: High peak capacity resolves degradants; PDA confirms specificity. |
The Verdict
While Method A is cost-effective for routine release testing of stable generics, Method B (UHPLC-PDA) is the mandatory choice for Stability-Indicating Method Validation. You cannot validate "Specificity" (the core of SIM) without proving that the main peak is free from co-eluting degradants, which requires the resolution and spectral capability of Method B.
Part 2: The Core Protocol – Forced Degradation
Objective: To generate degradation products intentionally to prove the method can separate them from the API. This is the "Stress Testing" phase required by ICH Q1A(R2) .[1]
Experimental Workflow
Do not blindly "cook" the sample. You must target 5–20% degradation .[1] Less than 5% is inconclusive; more than 20% creates secondary degradants that are irrelevant to real-time stability.
Step-by-Step Stress Conditions
Note: Prepare a control sample (unstressed) for every condition.
-
Acid Hydrolysis:
-
Action: Dissolve API in diluent. Add 0.1 N HCl to reach a final concentration of 0.1 mg/mL.
-
Condition: Reflux at 60°C for 2–4 hours.
-
Neutralization: Critical Step. Neutralize with equal volume/strength 0.1 N NaOH before injection to prevent column damage and peak distortion.
-
-
Base Hydrolysis:
-
Action: Add 0.1 N NaOH to API solution.
-
Condition: Ambient temperature (bases are often aggressive) for 1–4 hours.
-
Neutralization: Neutralize with 0.1 N HCl.
-
-
Oxidative Stress:
-
Action: Add 3%
(Hydrogen Peroxide). -
Condition: Ambient temperature for up to 24 hours.
-
Caution:
absorbs UV at low wavelengths (<220 nm). Ensure your method monitors wavelengths where peroxide interference is minimized, or separate the peroxide peak chromatographically.
-
-
Thermal Stress:
-
Action: Expose solid API and solution to 60°C–80°C in an oven.
-
Duration: 1–7 days.
-
-
Photolytic Stress:
-
Action: Expose to 1.2 million lux hours (visible) and 200 Wh/m² (UV) per ICH Q1B .
-
Control: Wrap a duplicate sample in aluminum foil (Dark Control) to differentiate thermal effects from light effects.
-
Visualization: Forced Degradation Logic
The following diagram illustrates the decision-making process during the stress testing phase.
Figure 1: Decision logic for optimizing forced degradation conditions. Note the feedback loops for under/over-stressed samples.
Part 3: Validation Parameters & Acceptance Criteria
Once the method is developed and specificity is proven via the protocol above, formal validation commences according to ICH Q2(R2) .
Specificity (The Gatekeeper)
-
Definition: Ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
-
Protocol: Inject the stressed samples (from Part 2).
-
Acceptance Criteria:
-
Resolution (
): between the API peak and the nearest degradation peak. -
Peak Purity: Purity Angle < Purity Threshold (via PDA software).
-
No Interference: Blank and Placebo injections must show no peaks at the retention time of the API.
-
Linearity
-
Expert Insight: Do not just run 50% to 150%. For a SIM, you must validate the Impurities Range (LOQ to 120% of limit) and the Assay Range (80% to 120%).
-
Protocol: Prepare a minimum of 5 concentration levels.
-
Acceptance Criteria: Correlation coefficient (
) for Assay; for Impurities.
Accuracy (Recovery)
-
Protocol: Spike known amounts of API/Impurity standards into the placebo matrix at 3 levels (e.g., 50%, 100%, 150%).
-
Acceptance Criteria:
-
Assay: 98.0% – 102.0% recovery.
-
Impurities: 80.0% – 120.0% recovery (ranges vary based on impurity level).
-
Precision
-
System Precision: 6 injections of standard. RSD
(Assay). -
Method Precision (Repeatability): 6 independent preparations of the sample. RSD
. -
Intermediate Precision (Ruggedness): Repeat Method Precision on a different day, different instrument, different analyst. Overall RSD
.
Robustness[2][3][4][5][6]
-
Definition: The measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
-
Protocol: Vary Flow Rate (
mL/min), Column Temp ( C), pH of buffer ( units), and Mobile Phase composition ( ). -
Self-Validating Check: If the resolution between the "Critical Pair" (the two closest peaks) drops below 1.5 during robustness testing, the method is not robust and must be re-optimized.
Part 4: The Validation Lifecycle (Visualized)
This diagram outlines the flow from the initial protocol design to the final regulatory report, adhering to the ICH Q14 lifecycle concept.
Figure 2: The Analytical Procedure Lifecycle (ICH Q14 alignment). Note that validation is not a one-time event; monitoring ensures continued performance.
References
-
ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation. (2023).
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[1] International Council for Harmonisation. (2003).
-
ICH Q14 : Analytical Procedure Development. International Council for Harmonisation. (2023).
-
FDA Guidance for Industry : Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[3][4][5][6] (2015).[5]
-
USP <1225> : Validation of Compendial Procedures. United States Pharmacopeia.[7][8] (Requires Subscription/Login).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessiblemeds.org [accessiblemeds.org]
- 8. uspbpep.com [uspbpep.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-[(Propylamino)methyl]phenol Hydrochloride
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe management and disposal of all chemical reagents. This guide provides a detailed protocol for the proper disposal of 2-[(Propylamino)methyl]phenol hydrochloride, a compound that, while valuable in research, requires careful handling due to its chemical nature. The procedures outlined here are grounded in established safety principles for phenolic and amine compounds to ensure the protection of personnel and the environment.
A specific Safety Data Sheet (SDS) for this compound was not identified in the available literature. Therefore, the following guidance is synthesized from the established hazard profiles of structurally similar compounds, including various aminophenols and substituted phenols.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. Based on its structure—a phenol ring substituted with an aminoalkyl group—this compound is anticipated to share hazards with both phenols and amines.
Key Anticipated Hazards:
-
Corrosivity: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage.[1][2] A unique danger of phenols is their local anesthetic effect, which can mask the initial sensation of a burn, potentially leading to delayed and more severe injury.[1][3]
-
Toxicity: This class of compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Systemic absorption can lead to adverse effects on the central nervous system, liver, and kidneys.[3]
-
Irritation: It is likely to cause skin, eye, and respiratory irritation.[6]
| Hazard Profile | Associated Risks & Recommendations | Supporting Sources |
| Acute Toxicity | Potentially harmful or fatal if swallowed, inhaled, or absorbed through the skin. | [3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe chemical burns. Phenol's anesthetic properties can delay pain perception. | [1][3] |
| Eye Damage/Irritation | Can cause serious eye irritation or permanent damage. | [2][6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | [6] |
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins with correct handling during routine laboratory use. Adherence to these procedures minimizes exposure and prevents accidental release.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential. The choice of each component is deliberate, designed to counter the specific hazards of phenolic compounds.
-
Hand Protection: Use double-layered gloves. An inner exam-style nitrile glove with an outer, more robust glove such as neoprene or butyl rubber is recommended.[3] Nitrile alone can be penetrated, especially by solutions containing other solvents.[7] Gloves must be inspected before use and changed immediately if contamination is suspected.[3][7]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses are mandatory at a minimum.[1] When handling the solid or preparing solutions where splashing is possible, a face shield worn over chemical splash goggles offers superior protection.[7][8]
-
Body Protection: A fully buttoned lab coat should be worn.[1] For tasks with a higher risk of spillage, a chemically resistant apron provides an additional barrier.[7] Ensure legs and feet are covered with long pants and closed-toe shoes.[3]
Engineering Controls and Waste Storage
-
Ventilation: All handling of this compound, especially the solid form which can create dust, should be conducted within a certified chemical fume hood to prevent inhalation.[1][3]
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels). The container should be made of a compatible material (e.g., polyethylene) and kept tightly closed when not in use.[6][9]
-
Storage: Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials like strong oxidizing agents and acids.[2][10] Ensure it is stored below eye level in secondary containment.[1]
Spill Management Protocol
Immediate and correct response to a spill is critical to containing the hazard. The scale of the spill dictates the appropriate response.
Minor Spill Cleanup (Solid Compound, < 5 grams)
This procedure should only be undertaken by trained personnel equipped with the full PPE described in Section 2.
-
Alert and Secure: Alert colleagues in the immediate area. Restrict access to the spill zone.[11]
-
Control Dust: Do NOT use a dry sweeping method, as this can aerosolize the compound.[12]
-
Absorb/Cover: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a chemical spill powder.[13]
-
Collect: Carefully scoop the mixture into a designated hazardous waste container using spark-proof tools.[13]
-
Decontaminate: Wipe the spill area with a paper towel dampened with soap and water.[11] Be aware that this rinse water (and the paper towels) is now also considered hazardous waste.
-
Package Waste: Place all contaminated materials, including used PPE, into a heavy-duty plastic bag or the designated waste container.[11]
-
Label and Report: Seal and label the container with a hazardous waste tag. Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department.[11]
Major Spill Response
If the spill is large, involves a liquid solution, occurs outside of a fume hood, or if you are uncertain about the risk, the priority is personnel safety.
-
Evacuate: Immediately evacuate the area. Alert all nearby personnel.[14]
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Notify: Contact your institution's EHS or emergency response team immediately.[14] Do not attempt to clean up a major spill yourself.
The following diagram outlines the decision-making process for spill response.
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][15] It must be managed as hazardous waste.
-
Containment: Place all waste material, including the primary container and any contaminated debris from spills or routine use, into a robust, leak-proof hazardous waste container. Ensure the container is appropriate for solid waste.
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the hazards (e.g., "Toxic," "Corrosive")
-
The accumulation start date
-
The name of the principal investigator or lab contact
-
-
Storage: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA) or central hazardous waste storage area, following all institutional and regulatory storage guidelines.
-
Pickup and Disposal: Contact your institution's EHS department to schedule a pickup.[12] They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities use specialized methods, such as high-temperature incineration, to destroy the chemical in an environmentally sound manner.
By adhering to these detailed procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and full compliance with environmental regulations.
References
-
Astech Ireland. Safety Data Sheet: 4-Aminophenol.
-
PubChem. Phenol, p-(2-amino-2-methylpropyl)-, hydrochloride. National Center for Biotechnology Information.
-
MilliporeSigma. Safety Data Sheet: 3-Phenylphenol.
-
CPAchem Ltd. Safety Data Sheet: 2-Methylphenol.
-
University of California, Santa Cruz. Standard Operating Procedure: Phenol.
-
Fisher Scientific. Safety Data Sheet: 2-Methyl-1-morpholino-2-propanamine.
-
University of Michigan-Dearborn. Laboratory Standard Operating Procedure for: Phenol.
-
Cornell University Environmental Health and Safety. 5.4.1.1 Incidental Spill Cleanup Procedures.
-
PubChem. 4-Aminophenol. National Center for Biotechnology Information.
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
-
Fisher Scientific. Safety Data Sheet: 2-Amino-4-methylphenol.
-
University of California, Los Angeles, Environmental Health & Safety. 1.3.2 Spill-Procedures.
-
Singh, D. K., & Srivastava, B. (2006). Removal of 2-Aminophenol Using Novel Adsorbents. Industrial & Engineering Chemistry Research, 45(1), 277-284.
-
University of Tennessee, Knoxville, Environmental Health & Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
-
Google Patents. CN1803641A - Integrated process for treating waste water of p-aminophenol production and resource recovery method.
-
Clarkson University Environmental Health & Safety. Chemical Spill Procedures.
-
The University of Queensland. Working Safely with Phenol Guideline.
-
Lab Manager. 8 Steps to Handling a Lab Chemical Spill.
-
Fisher Scientific. Safety Data Sheet: 1-Amino-3-phenoxy-2-propanol hydrochloride.
-
Reddit. r/chemistry - How can I break down 4-aminophenol to something harmless?.
-
Cefic Phenol Acetone Sector Group. for the SAFE USE of PHENOL.
-
CymitQuimica. Safety Data Sheet: 2-methoxy-5-{[(propan-2-yl)amino]methyl}phenol.
-
U.S. Environmental Protection Agency. 2-{2-[Benzyl(methyl)amino]propyl}phenol Properties. CompTox Chemicals Dashboard.
-
Sigma-Aldrich. 2-((Dimethylamino)methyl)-4-methylphenol hydrochloride.
-
BLD Pharm. 2-((Propylamino)methyl)phenol.
-
Santa Cruz Biotechnology, Inc. Safety Data Sheet: 2-Methylphenol.
-
Cole-Parmer. Material Safety Data Sheet - 5-Isopropyl-2-methylphenol.
-
Chemos GmbH & Co. KG. Safety Data Sheet: phenol.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol.
-
Fluorochem. 4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride.
Sources
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- 2. fishersci.fr [fishersci.fr]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. umdearborn.edu [umdearborn.edu]
- 8. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
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Operational Safety & Handling Protocol: 2-[(Propylamino)methyl]phenol Hydrochloride
Executive Summary
This guide establishes the authoritative safety and operational framework for handling 2-[(Propylamino)methyl]phenol hydrochloride . As a Mannich base derivative combining a phenolic moiety with a secondary amine salt, this compound presents a dual hazard profile: corrosivity typical of phenols and irritancy/toxicity associated with alkylamines.
While specific toxicological data for this exact isomer may be limited in public registries, its structural analogs (e.g., 3-[(Dimethylamino)methyl]phenol) demonstrate significant potential for skin absorption, severe eye damage, and respiratory irritation. This protocol mandates a Level 2 Containment strategy, treating the substance as a high-potency irritant and potential systemic toxin.
Part 1: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for all procedures involving >10 mg of the substance.
| PPE Category | Specification | Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses are insufficient. The hydrochloride salt is likely a fine dust that can bypass side shields, causing severe corneal damage due to the acidic/phenolic nature. |
| Dermal (Hands) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Neoprene | Phenolic compounds can permeate standard nitrile over time. Double gloving provides a breakthrough buffer. Change outer gloves immediately upon contamination. |
| Dermal (Body) | Lab Coat (Buttoned, High-Neck) + Tyvek® Sleeves | Prevents wrist/forearm exposure during reaching movements inside the fume hood. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Primary protection is engineering controls. Respirators are only for spill cleanup outside the hood. |
Part 2: Engineering Controls & Workspace Setup
Primary Containment
-
Certified Fume Hood: All open handling (weighing, transfer, solubilization) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .
-
Sash Height: Maintain sash at the lowest possible working height (approx. 18 inches) to act as a physical barrier against splashes.
Workspace Zoning
-
"Hot Zone": The center of the hood where the chemical is open.
-
"Warm Zone": The perimeter inside the hood for capped containers and tools.
-
"Cold Zone": Outside the hood (notebooks, pens). Never bring contaminated gloves into the Cold Zone.
Part 3: Operational Handling Procedures
A. Weighing & Transfer (Solid State)
The hydrochloride salt is likely hygroscopic and prone to static charge.
-
Anti-Static Measures: Use an anti-static gun or ionizer if the powder is flighty.
-
Closed Transfer: If possible, weigh directly into a tared vial or flask. Avoid using weighing boats that require a secondary pour.
-
Draft Protection: Use a draft shield around the balance if weighing inside the hood to prevent turbulence from dispersing the powder.
B. Solubilization
-
Solvent Choice: The hydrochloride salt is typically soluble in water, methanol, or DMSO.
-
Exotherm Alert: Dissolution in water may be slightly exothermic. Add the solid to the solvent slowly.
-
pH Check: The resulting solution will be acidic.[1] Verify pH if the protocol requires neutral conditions; neutralization (e.g., with NaOH) will liberate the free base, which may have different solubility and volatility (higher vapor pressure).
C. Reaction Monitoring
-
TLC Visualization: Phenolic compounds often absorb strongly in UV (254 nm).
-
Staining: Ferric Chloride (
) stain is specific for phenols (turns purple/blue).
Part 4: Emergency Response & Decontamination
Critical Note: Phenol-containing compounds can cause "painless burns" where the nerve endings are anesthetized before pain is felt.
Exposure Response[2]
-
Skin Contact:
-
Immediate: Blot excess chemical (do not rub).
-
Flush: Rinse with copious water for 15 minutes.
-
PEG 300/400 (Optional but Recommended): For significant phenolic exposure, swabbing the area with Polyethylene Glycol (PEG) 300 or 400 is a standard treatment to solubilize and remove phenol from skin pores more effectively than water alone.
-
-
Eye Contact: Flush for 15 minutes minimum using an eyewash station. Hold eyelids open. Seek immediate medical attention.
Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area.
-
PPE Up: Wear goggles, double gloves, and a fitted N95/P100 respirator.
-
Contain: Cover the spill with a wet paper towel (to prevent dust) or an absorbent pad.
-
Neutralize: Wipe the area with a dilute bicarbonate solution (to neutralize the HCl salt) followed by water and detergent.
Part 5: Waste Disposal
Disposal must align with RCRA guidelines and local institutional policies.
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste container labeled "Toxic/Corrosive Organic Solid."
-
Liquid Waste:
-
Halogenated: Since the molecule contains Chlorine (in the HCl salt), it technically falls into halogenated waste streams in many jurisdictions, though the organic backbone is the primary concern. Check local EH&S rules.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) as phenolic compounds can react violently.[2]
-
Part 6: Safe Handling Workflow (Visualization)
Figure 1: Decision tree for the safe handling and operational workflow of this compound, highlighting critical control points for solid vs. liquid states.
References
-
PubChem. Phenol, p-(2-amino-2-methylpropyl)-, hydrochloride (Compound Summary). National Library of Medicine. Accessed February 19, 2026. [Link]
-
Otago University. Safe Method of Use for Hazardous Substances: Phenol. Accessed February 19, 2026. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
